Amisulpride
説明
This compound is a benzamide derivative and a dopamine receptor antagonist that selectively works on dopamine D2 and D3 receptors. As an antipsychotic agent, this compound alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression. This compound predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents. Oral tablets of this compound is used in European countries as a treatment for acute and chronic schizophrenic disorders, as well as secondary negative symptoms in mental health disorders such as affective disorders, depressive mood, and mental retardation. this compound is also used as an antiemetic agent. In the US, the intravenous formulation of this compound is used to treat and prevent postoperative nausea and vomiting in adults, either as monotherapy or in combination with another antiemetic agent of a different drug class. It is marketed under the brand name Barhemsys.
This compound is a Dopamine-2 Receptor Antagonist. The mechanism of action of this compound is as a Dopamine D2 Antagonist.
This compound is an intravenously administered dopamine receptor 2 antagonist used for the prevention and therapy of postoperative nausea and vomiting. This compound when given in single doses intravenously has not been associated with serum aminotransferase elevations or with instances of clinically apparent liver.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and has 3 approved and 10 investigational indications.
A benzamide derivative that is used as an antipsychotic agent for the treatment of schizophrenia. It is also used as an antidepressive agent.
See also: Sulpiride (related); Raclopride (related); Remoxipride (related).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJOBXMMWNYJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042613 | |
| Record name | Amisulpride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amisulpride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 2.93e-01 g/L | |
| Record name | Amisulpride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amisulpride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71675-85-9, 53583-79-2 | |
| Record name | Amisulpride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71675-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amisulpride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amisulpride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | amisulpride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amisulpride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amisulpride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMISULPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8110R61I4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amisulpride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-127, 126 - 127 °C | |
| Record name | Amisulpride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amisulpride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mechanism of action of Amisulpride on dopamine D2/D3 receptors.
An In-Depth Technical Guide to the Mechanism of Action of Amisulpride on Dopamine D2/D3 Receptors
Introduction
This compound is a substituted benzamide atypical antipsychotic agent utilized in the treatment of schizophrenia and dysthymia.[1][2] Its clinical efficacy is attributed to a unique and highly selective pharmacological profile, characterized by potent antagonism of dopamine D2 and D3 receptors with minimal to no affinity for other receptor systems, including serotonergic (with the exception of 5-HT7), adrenergic, histaminergic, or cholinergic receptors.[1][3] A defining feature of this compound is its dose-dependent mechanism of action. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, enhancing dopaminergic transmission, which is thought to alleviate negative and depressive symptoms.[2] At higher doses, it acts as a conventional postsynaptic D2/D3 receptor antagonist, primarily in limbic regions, to control the positive symptoms of schizophrenia. This document provides a comprehensive technical overview of this compound's interaction with D2/D3 receptors, summarizing quantitative data, detailing key experimental methodologies, and illustrating the underlying molecular and cellular mechanisms.
Receptor Binding and Selectivity Profile
This compound demonstrates high and roughly equivalent affinity for both D2 and D3 receptor subtypes. In vitro studies using cloned human receptors have established its nanomolar potency. The active enantiomer, (-)S-amisulpride, is primarily responsible for this high-affinity binding. This selectivity for D2/D3 receptors, coupled with a lack of significant interaction with other neurotransmitter receptors, underpins its "atypical" profile and contributes to a favorable side-effect profile compared to first-generation antipsychotics.
Quantitative Data: In Vitro Binding Affinities
The binding affinity of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Ki (nM) | Source |
| This compound (racemic) | Human Dopamine D2 | 2.8 | |
| This compound (racemic) | Human Dopamine D3 | 3.2 | |
| This compound (racemic) | Human Dopamine D2/D3 | ~3 | |
| esthis compound ((S)-enantiomer) | Human Dopamine D2 | 4.0 | |
| arthis compound ((R)-enantiomer) | Human Dopamine D2 | 140 | |
| esthis compound ((S)-enantiomer) | Human Dopamine D3 | 0.72 | |
| arthis compound ((R)-enantiomer) | Human Dopamine D3 | 13.9 |
Dose-Dependent Mechanism of Action
This compound's clinical versatility stems from its distinct effects at varying concentrations, allowing it to target both negative and positive symptoms of schizophrenia.
-
Low-Dose Effects (50-300 mg/day): Presynaptic Autoreceptor Blockade At lower doses, this compound preferentially blocks presynaptic D2/D3 autoreceptors on dopaminergic neurons. These autoreceptors normally function as a negative feedback mechanism, inhibiting dopamine synthesis and release. By antagonizing these receptors, this compound disinhibits the neuron, leading to an increase in dopamine release into the synaptic cleft. This enhancement of dopaminergic neurotransmission is believed to counteract the dopaminergic hypoactivity associated with negative symptoms (e.g., apathy, social withdrawal) and depressive symptoms. Preclinical studies in rats show that low doses (≤ 10 mg/kg) preferentially block these autoreceptors.
-
High-Dose Effects (400-1200 mg/day): Postsynaptic Receptor Blockade At higher therapeutic doses, this compound's concentration in the brain is sufficient to overcome its presynaptic preference and significantly antagonize postsynaptic D2 and D3 receptors in mesolimbic pathways. This action blocks the effects of excessive dopamine, which is the hypothesized mechanism underlying the positive symptoms of schizophrenia (e.g., hallucinations, delusions). This postsynaptic antagonism is apparent in rats at doses of 40-80 mg/kg.
-
Limbic Selectivity A key feature contributing to this compound's atypical status is its preferential blockade of D2/D3 receptors in limbic structures (e.g., nucleus accumbens) compared to the striatum. The striatum is heavily involved in motor control, and high D2 receptor occupancy in this region is associated with extrapyramidal side effects (EPS). This compound's limbic selectivity results in a lower propensity to induce these motor side effects. In vivo studies in rats demonstrated this selectivity, with an ID50 (dose required to inhibit 50% of binding) for displacing [3H]raclopride of 17 mg/kg in the limbic system versus 44 mg/kg in the striatum.
Figure 1: Dose-dependent mechanism of this compound.
Dopamine D2/D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o family of G-proteins. However, emerging evidence indicates the involvement of G-protein-independent pathways mediated by β-arrestin, which may be differentially modulated by various D2/D3 receptor ligands.
Canonical G-Protein Dependent Signaling
Upon activation by dopamine, D2/D3 receptors undergo a conformational change that allows them to couple to and activate inhibitory Gi/o proteins. The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), leading to decreased activity of Protein Kinase A (PKA) and modulation of downstream cellular functions. As a competitive antagonist, this compound binds to the D2/D3 receptor without activating it, thereby preventing dopamine from binding and initiating this signaling cascade.
Figure 2: Canonical D2/D3 G-Protein signaling pathway.
Non-Canonical β-Arrestin Dependent Signaling
In addition to G-protein coupling, GPCRs can signal through β-arrestin proteins. Following receptor activation, β-arrestins are recruited to the receptor, leading to desensitization and internalization. However, β-arrestin can also act as a scaffold protein, initiating G-protein-independent signaling cascades. For the D2 receptor, this involves the formation of a complex with β-arrestin 2, which can regulate the Akt/GSK-3β signaling pathway. Interestingly, studies in SH-SY5Y cells have shown that while both this compound and the typical antipsychotic haloperidol are potent D2 receptor antagonists, only this compound enhanced neurite outgrowth and increased the phosphorylation of Akt and GSK-3β. This effect was dependent on β-arrestin 2, suggesting that this compound may act as a biased antagonist, differentially affecting G-protein and β-arrestin-mediated signaling pathways. This unique property may contribute to its atypical profile and potential neuroprotective effects.
References
Amisulpride's binding affinity and functional activity at 5-HT7 receptors.
An In-depth Technical Guide on Amisulpride's Interaction with 5-HT7 Receptors
This guide provides a comprehensive overview of this compound's binding affinity and functional activity at the serotonin 5-HT7 receptor (5-HT7R). It is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this specific pharmacological interaction.
Introduction
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in key brain regions associated with mood, learning, and circadian rhythms, such as the thalamus, hypothalamus, and hippocampus. This guide delves into the quantitative and qualitative aspects of this compound's engagement with the 5-HT7 receptor, detailing its binding characteristics, functional consequences, and the experimental methodologies used for their determination.
Binding Affinity at 5-HT7 Receptors
This compound demonstrates high affinity for the human 5-HT7a receptor, an interaction discovered through broad receptor screening. The binding is stereoselective, with the R-enantiomer showing a marked preference for the 5-HT7 receptor compared to the S-enantiomer, which has higher affinity for D2/D3 receptors.
Quantitative Binding Data
The binding affinity of this compound and its enantiomers is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source(s) |
| This compound (racemic) | human 5-HT7a | [3H]LSD | 11.5 ± 0.7 | |
| Arthis compound ((R)-enantiomer) | 5-HT7 | Not Specified | 47 | |
| Esthis compound ((S)-enantiomer) | 5-HT7 | Not Specified | 1,900 | |
| Esthis compound ((S)-enantiomer) | 5-HT7 | Not Specified | 900 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a generalized method for determining the binding affinity of a test compound (e.g., this compound) at the 5-HT7 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the 5-HT7 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the recombinant human 5-HT7 receptor.
-
Radioligand: A high-affinity 5-HT7 receptor radioligand, such as [3H]5-carboxamidotryptamine ([3H]5-CT) or [3H]LSD.
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT7 ligand like serotonin or SB-269970.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT7 receptor in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration. Store at -80°C until use.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, radioligand (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, radioligand, non-specific binding control, and the membrane preparation.
-
Competition Wells: Add assay buffer, radioligand, serial dilutions of the test compound (this compound), and the membrane preparation.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Scholarly Article or Book Chapter | this compound is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo | ID: b2774394r | Carolina Digital Repository [cdr.lib.unc.edu]
A Technical Guide to the Pharmacological Differences Between Amisulpride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Amisulpride, an atypical antipsychotic and antidepressant, is administered clinically as a racemate, a 50:50 mixture of its two stereoisomers: (S)-amisulpride (esthis compound) and (R)-amisulpride (arthis compound). However, extensive research has revealed that the pharmacological activity of this compound is highly stereoselective. The individual enantiomers possess distinct receptor binding profiles and functional activities, which contribute differently to the drug's overall therapeutic effects. This guide provides an in-depth analysis of these differences, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate their unique contributions to neuropharmacology.
Receptor Binding Affinity
The primary pharmacological distinction between the this compound enantiomers lies in their differential affinity for dopamine and serotonin receptors. The (S)-enantiomer is a potent dopamine D2 and D3 receptor antagonist, while the (R)-enantiomer shows preferential affinity for the serotonin 5-HT7 receptor.[1][2] This stereoselectivity is the foundation for their distinct clinical effects.
The pharmacology of this compound is enantiomer-specific, with antagonist activity at the 5-HT7 receptor residing primarily in the (R)-enantiomer (arthis compound), and antagonist activity at the D2 receptor residing in the (S)-enantiomer (esthis compound).[1] Specifically, arthis compound is the more potent enantiomer for the 5-HT7 receptor, while esthis compound is the more potent enantiomer for the D2 receptor.[1] (S)-amisulpride binds to D2/D3 receptors with nearly 40-fold greater potency than the (R)-enantiomer.[2] Conversely, the 5-HT7 receptor exhibits a striking preference for the (R)-enantiomer.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin 5-HT7 Receptor |
| (S)-Amisulpride (Esthis compound) | 4.0 - 4.43 | 0.72 | 900 - 1,900 |
| (R)-Amisulpride (Arthis compound) | 140 | Not specified | 47 |
| Racemic this compound | 2.8 - 3.0 | 3.2 - 3.5 | 11.5 - 44 |
| Note: Ki values represent the inhibition constant; a lower value indicates higher binding affinity. Data compiled from multiple sources may show slight variations. |
graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];subgraph "this compound Enantiomers" S_this compound [label="(S)-Amisulpride\n(Esthis compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_this compound [label="(R)-Amisulpride\n(Arthis compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end subgraph "Primary Receptor Targets" D2 [label="Dopamine D2\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; D3 [label="Dopamine D3\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; HT7 [label="Serotonin 5-HT7\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; end S_this compound --o D2 [label=" High Affinity\n (Ki = 4.4 nM)", color="#4285F4", penwidth=3, fontcolor="#202124"]; S_this compound --o D3 [label=" High Affinity\n (Ki = 0.72 nM)", color="#4285F4", penwidth=3.5, fontcolor="#202124"]; S_this compound --o HT7 [label=" Low Affinity\n (Ki = 1900 nM)", color="#4285F4", penwidth=0.5, style=dashed, fontcolor="#5F6368"]; R_this compound --o HT7 [label=" High Affinity\n (Ki = 47 nM)", color="#EA4335", penwidth=3, fontcolor="#202124"]; R_this compound --o D2 [label=" Low Affinity\n (Ki = 140 nM)", color="#EA4335", penwidth=0.5, style=dashed, fontcolor="#5F6368"];
}
Functional Activity and Signaling Pathways
Both enantiomers act as antagonists at their respective high-affinity receptors. The clinical effects of racemic this compound are dose-dependent, a phenomenon that can be explained by the distinct actions of its enantiomers and their targets.
-
Antipsychotic Action ((S)-Amisulpride) : At higher doses (e.g., 400–800 mg), the potent blockade of postsynaptic D2 and D3 receptors in the limbic system by (S)-amisulpride is responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia. This antagonism inhibits the G-protein coupled signaling cascade that leads to a reduction in cyclic AMP (cAMP).
-
Action on Negative Symptoms & Depression :
-
Presynaptic Autoreceptor Blockade : At low doses (e.g., 50 mg), (S)-amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally inhibit dopamine release; their blockade leads to increased dopaminergic neurotransmission, which is thought to alleviate negative and depressive symptoms.
-
5-HT7 Receptor Antagonism : The antagonism of 5-HT7 receptors by (R)-amisulpride is believed to be a key mechanism for the antidepressant effects of this compound. Studies using 5-HT7 receptor knockout mice have shown that these animals do not exhibit an antidepressant response to this compound, supporting the critical role of this receptor in its antidepressant action.
-
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for the this compound enantiomers is typically performed using radioligand binding assays. This technique measures the displacement of a specific radiolabeled ligand from a receptor by the test compound (e.g., (S)- or (R)-amisulpride).
Detailed Methodology
-
Membrane Preparation :
-
Cells recombinantly expressing the human receptor of interest (e.g., D2 or 5-HT7) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay :
-
The assay is conducted in a 96-well plate format.
-
To each well, the following are added: the prepared receptor membranes, a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors or [³H]-lysergic acid diethylamide for 5-HT7 receptors), and varying concentrations of the unlabeled competitor drug (e.g., esthis compound or arthis compound).
-
The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
-
Separation and Detection :
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which traps the membranes with bound radioligand while unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity retained on them is quantified using a scintillation counter.
-
-
Data Analysis :
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Pharmacokinetics
Racemic this compound has an oral bioavailability of 48% and an elimination half-life of approximately 12 hours. It is minimally metabolized and primarily excreted unchanged by the kidneys. While detailed comparative pharmacokinetic data for the individual enantiomers are not extensively covered in initial screens, the development of non-racemic formulations like SEP-4199 (an 85:15 ratio of arthis compound to esthis compound) demonstrates that the distinct pharmacological profiles can be leveraged by altering the enantiomeric ratio to achieve a desired clinical outcome. This approach aims to maximize the 5-HT7-mediated antidepressant effects from arthis compound while providing a lower, but still potentially therapeutic, level of D2 blockade from esthis compound to manage symptoms of bipolar depression with a reduced risk of extrapyramidal side effects.
Clinical Implications and Future Directions
The profound pharmacological differences between (S)- and (R)-amisulpride have significant clinical implications. The antipsychotic efficacy of the racemate is driven by (S)-amisulpride, whereas the antidepressant activity is a composite of low-dose (S)-amisulpride activity on autoreceptors and the distinct 5-HT7 antagonism of (R)-amisulpride.
This understanding has paved the way for the development of "enantiopure" or "enantio-enriched" formulations. The development of SEP-4199, a non-racemic 85:15 mixture of (R)- and (S)-amisulpride, is a prime example of this translational science. This specific ratio was designed to enhance the 5-HT7-mediated antidepressant effects while minimizing D2-related side effects, offering a novel therapeutic strategy for mood disorders like bipolar depression. This approach highlights a sophisticated strategy in drug development where, instead of creating a new molecule, the therapeutic profile of an existing one is optimized by adjusting the ratio of its enantiomers.
References
A Deep Dive into the Limbic Selectivity of Amisulpride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide offers a comprehensive examination of the evidence and methodologies used to establish the limbic selectivity of the atypical antipsychotic, Amisulpride. By preferentially targeting the limbic system, this compound provides a unique therapeutic advantage in the management of schizophrenia.
This compound, a substituted benzamide derivative, is distinguished by its high affinity for dopamine D2 and D3 receptors.[1][2][3] Its clinical efficacy in treating both positive and negative symptoms of schizophrenia, coupled with a reduced risk of extrapyramidal side effects, is largely attributed to its selective action on the brain's limbic circuitry over the striatum.[4][5] This guide synthesizes key preclinical and clinical findings, details the experimental protocols for assessing this selectivity, and presents the quantitative data that forms the basis of our understanding.
Core Mechanism of Limbic Selectivity
This compound's unique profile stems from a dose-dependent dual action. At lower doses (≤ 10 mg/kg in rats), it preferentially blocks presynaptic D2/D3 autoreceptors, which are responsible for the negative feedback regulation of dopamine synthesis and release. This blockade leads to an increase in dopaminergic transmission, which is thought to alleviate the negative symptoms of schizophrenia. At higher therapeutic doses (40-80 mg/kg in rats), this compound acts as an antagonist at postsynaptic D2 and D3 receptors, primarily in the limbic system, to control the positive symptoms of psychosis.
This limbic preference is a key differentiator from typical antipsychotics like haloperidol, which show similar potency in both striatal and limbic regions, often leading to motor side effects. The selectivity of this compound is further supported by its lack of significant affinity for serotonin, alpha-adrenergic, histamine, or cholinergic receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data that substantiates the limbic selectivity of this compound.
| Receptor Subtype | This compound Ki (nM) | Reference Compound Ki (nM) | Notes |
| Dopamine D2 | 2.8 - 4.43 | Haloperidol: ~1-2 | High affinity for D2 receptors. |
| Dopamine D3 | 0.72 - 3.5 | Haloperidol: ~1-5 | High and comparable affinity for D3 receptors. |
| Serotonin 5-HT2A | >1000 | Risperidone: ~0.16-0.5 | This compound has negligible affinity for 5-HT2A receptors, distinguishing its mechanism from other atypical antipsychotics. |
| Serotonin 5-HT7 | 11.5 | - | Potent antagonism at 5-HT7 receptors may contribute to its antidepressant effects. |
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound.
| Brain Region | This compound ID50 (mg/kg) | Haloperidol ID50 (mg/kg) | Notes |
| Limbic System | 17 | Similar to striatum | This compound demonstrates a preferential inhibition of [3H]raclopride binding in the limbic system of rats. |
| Striatum | 44 | Similar to limbic system | The higher ID50 in the striatum indicates lower binding affinity in this region compared to the limbic system. |
Table 2: In Vivo Receptor Binding Selectivity of this compound in Rats.
| Brain Region | This compound Occupancy (%) | Notes |
| Temporal Cortex | 82 | Significantly higher occupancy in limbic cortical regions compared to the striatum in patients treated with a mean dose of 406 mg/day. |
| Thalamus | 78 | Demonstrates preferential binding in extrastriatal regions. |
| Striatum | 56 | Moderate occupancy in the striatum is consistent with a lower risk of extrapyramidal symptoms. |
Table 3: In Vivo D2/D3 Receptor Occupancy of this compound in Humans (SPET Study).
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to investigate the limbic selectivity of this compound.
Receptor Binding Assays
These assays determine the affinity of a drug for specific receptor subtypes.
-
Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2 and D3 receptors.
-
Materials:
-
Cell Membranes: HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [3H]Spiperone, a high-affinity antagonist for D2-like receptors.
-
Competitor: this compound at various concentrations.
-
Non-specific binding control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Glass fiber filters and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with [3H]Spiperone and varying concentrations of this compound. Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of (+)-butaclamol.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
In Vivo Microdialysis
This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To compare the effect of this compound on dopamine release in the nucleus accumbens (limbic) and the striatum.
-
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Microdialysis Probes: Concentric probes with a semi-permeable membrane.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Procedure:
-
Probe Implantation: Stereotaxically implant guide cannulae targeting the nucleus accumbens and the contralateral striatum.
-
Microdialysis: After a recovery period, insert the microdialysis probe and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) before and after systemic administration of this compound or vehicle.
-
Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ED.
-
-
Data Analysis: Express the concentration of dopamine and its metabolites as a percentage of the baseline levels for each animal. Compare the time course and magnitude of changes between the nucleus accumbens and the striatum.
Positron Emission Tomography (PET) and Single Photon Emission Tomography (SPET)
These in vivo imaging techniques are used to measure receptor occupancy in the human brain.
-
Objective: To determine the percentage of D2/D3 receptors occupied by this compound in different brain regions of patients.
-
Materials:
-
Subjects: Patients with schizophrenia treated with this compound and healthy control subjects.
-
Radiotracer: [123I]epidepride (for SPET) or a suitable 11C or 18F-labeled D2/D3 antagonist (for PET).
-
Imaging System: SPET or PET scanner.
-
-
Procedure:
-
Radiotracer Administration: Administer a bolus injection of the radiotracer.
-
Image Acquisition: Acquire dynamic scan data over several hours.
-
Image Analysis:
-
Co-register the emission scans with an anatomical MRI for accurate region of interest (ROI) delineation (e.g., striatum, temporal cortex, thalamus).
-
Use a reference region (e.g., cerebellum, which has a negligible density of D2/D3 receptors) to estimate non-specific binding.
-
Apply a kinetic model (e.g., simplified reference region model) to calculate the binding potential (BPND) in each ROI.
-
-
-
Data Analysis: Calculate receptor occupancy using the formula: Occupancy (%) = 100 * (BPND_control - BPND_patient) / BPND_control. Compare occupancy levels across different brain regions.
Animal Behavioral Models
These models are used to assess the antipsychotic-like effects of drugs.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex (Model for Positive Symptoms):
-
Rationale: PPI is a measure of sensorimotor gating, which is deficient in schizophrenia.
-
Apparatus: A startle chamber with a loudspeaker and a sensor to measure the startle response.
-
Procedure: Place the animal in the chamber. Present a series of trials: a strong startling stimulus (pulse) alone, a weak non-startling stimulus (prepulse) followed by the pulse, and the prepulse alone.
-
Data Analysis: Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. Antipsychotics that are effective against positive symptoms typically reverse deficits in PPI induced by psychomimetic drugs (e.g., apomorphine, ketamine).
-
-
Social Interaction Test (Model for Negative Symptoms):
-
Rationale: Social withdrawal is a core negative symptom of schizophrenia.
-
Apparatus: A novel, open-field arena.
-
Procedure: Place two unfamiliar animals (e.g., rats) in the arena and record their social behaviors (e.g., sniffing, following, grooming) for a set period.
-
Data Analysis: Score the duration and frequency of social interactions. Drugs that are effective against negative symptoms are expected to increase social interaction in animal models exhibiting social deficits.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental workflows used to study it.
Caption: Dose-dependent mechanism of this compound at dopaminergic synapses.
Caption: Experimental workflow for investigating limbic selectivity.
Caption: Simplified D2 receptor signaling pathway antagonized by this compound.
Conclusion
The limbic selectivity of this compound is a well-documented phenomenon supported by a robust body of preclinical and clinical evidence. Its preferential action on presynaptic D2/D3 autoreceptors at low doses and postsynaptic D2/D3 receptors in the limbic system at higher doses provides a clear rationale for its efficacy in treating both negative and positive symptoms of schizophrenia with a favorable side effect profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of future antipsychotics with enhanced regional selectivity in the brain. This targeted approach holds significant promise for improving therapeutic outcomes and the quality of life for individuals with schizophrenia.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 5. Analysis of D2 dopamine receptor occupancy with quantitative SPET using the high-affinity ligand [123I]epidepride: resolving conflicting findings - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amisulpride's Differential Effects on Presynaptic and Postsynaptic Dopamine Receptors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Amisulpride is a substituted benzamide atypical antipsychotic characterized by a unique, dose-dependent pharmacological profile. Its therapeutic efficacy in treating both the positive and negative symptoms of schizophrenia is attributed to its selective, high-affinity antagonism of dopamine D2 and D3 receptors. Crucially, this compound exhibits a dichotomous action: at low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine neurotransmission, which is hypothesized to alleviate negative symptoms. At higher doses, it acts as a conventional antagonist at postsynaptic D2/D3 receptors, primarily in the limbic system, thereby mitigating the positive symptoms of psychosis. This document provides a comprehensive technical overview of this compound's receptor pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Molecular Pharmacology and Binding Profile
This compound's primary mechanism of action is its selective antagonism of dopamine D2 and D3 receptors, with no significant affinity for D1, D4, or D5 receptor subtypes, nor for serotonergic, adrenergic, histaminic, or cholinergic receptors[1][2][3]. This high selectivity contributes to its "atypical" profile and favorable side-effect profile compared to classical neuroleptics[3][4].
In vitro binding studies have established this compound's high affinity for both D2 and D3 receptors. The binding affinity is stereoselective, with the S-(-)-enantiomer being the more active form.
Quantitative Binding Affinity Data
The following tables summarize the in vitro binding affinities (Ki) of racemic this compound and its individual enantiomers for human and rat dopamine receptors.
Table 1: Binding Affinity (Ki, nM) of Racemic this compound
| Receptor Subtype | Reported Ki (nM) | Species | Source |
| Human D2 | 2.8 | Human | |
| Human D3 | 3.2 | Human | |
| Rat D3 | ~3.0 | Rat |
Table 2: Stereoselective Binding Affinity (Ki, nM) of this compound Enantiomers
| Enantiomer | Receptor Subtype | Reported Ki (nM) | Species | Source |
| S-(-)-amisulpride (esthis compound) | Human D2 | 4.43 | Human | |
| R-(+)-amisulpride (arthis compound) | Human D2 | 140 | Human | |
| S-(-)-amisulpride (esthis compound) | Rat D3 | 0.72 | Rat | |
| R-(+)-amisulpride (arthis compound) | Rat D3 | 13.9 | Rat |
Note: S-(-)-amisulpride is approximately 32-fold more potent at the human D2 receptor and 19-fold more potent at the rat D3 receptor than its R-(+)-enantiomer.
Dose-Dependent Dichotomy: Presynaptic vs. Postsynaptic Action
The clinical versatility of this compound stems from its dose-dependent effects on dopamine neurotransmission.
-
Low Doses (50-300 mg/day, clinical): At lower concentrations, this compound preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally provide a negative feedback signal, inhibiting dopamine synthesis and release. By antagonizing these receptors, this compound disinhibits the dopaminergic neuron, leading to enhanced dopamine release into the synapse. This mechanism is thought to underpin its efficacy against the negative symptoms of schizophrenia.
-
High Doses (400-1200 mg/day, clinical): At higher concentrations, this compound's effects extend to the more numerous postsynaptic D2/D3 receptors. Blockade of these receptors in mesolimbic pathways reduces dopaminergic hyperactivity, which is the established mechanism for treating the positive symptoms of psychosis (e.g., hallucinations, delusions).
Figure 1: Dose-dependent mechanism of this compound.
Quantitative In Vivo and Clinical Data
Animal models and human imaging studies provide quantitative evidence for this dual action.
Table 3: Dose-Dependent Effects of this compound in Preclinical and Clinical Studies
| Parameter | Low Dose | High Dose | Species | Finding | Source |
| Preclinical (Rat) | |||||
| Autoreceptor Blockade (Apomorphine-induced yawning) | ED50 = 0.19 mg/kg | - | Rat | Preferential blockade of presynaptic effects. | |
| Postsynaptic Blockade (Apomorphine-induced hypermotility) | - | ED50 = 30 mg/kg | Rat | Postsynaptic effects require much higher doses. | |
| Dopamine Release (Olfactory Tubercle) | ED50 = 3.7 mg/kg | - | Rat | Increased dopamine release indicates autoreceptor blockade. | |
| Postsynaptic Effect (Striatal Acetylcholine levels) | - | ED50 ≈ 60 mg/kg | Rat | Postsynaptic antagonism apparent at higher doses. | |
| Clinical (Human) | |||||
| Negative Symptoms | 50 - 300 mg/day | - | Human | Effective dose range for predominant negative symptoms. | |
| Positive Symptoms | - | 400 - 1200 mg/day | Human | Effective dose range for acute positive symptoms. | |
| Striatal D2 Occupancy (SPECT) | Mean: 228.6 mg/day | Mean: 666.7 mg/day | Human | Occupancy is significantly lower at low doses. | |
| Striatal D2 Occupancy (PET) | - | 43-90% | Human | High occupancy is achieved at therapeutic doses. |
Key Experimental Protocols
The characterization of this compound's pharmacology relies on standardized in vitro and in vivo assays.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol outlines a standard procedure for determining the binding affinity of this compound for D2/D3 receptors.
-
Receptor Preparation:
-
Utilize cell membranes from a stable cell line (e.g., CHO-K1, HEK293) recombinantly expressing the human dopamine D2 or D3 receptor.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]spiperone or [3H]raclopride) near its Kd value.
-
Add increasing concentrations of unlabeled this compound (the competitor), typically in a logarithmic series (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For determining non-specific binding, use a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.
-
Wash filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a radioligand binding assay.
Protocol: In Vivo Microdialysis for Dopamine Release
This protocol describes a method to measure the effect of this compound on extracellular dopamine levels in the brain of a live animal, providing functional evidence of presynaptic autoreceptor blockade.
-
Surgical Procedure:
-
Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting a dopamine-rich brain region (e.g., nucleus accumbens or striatum).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
-
Drug Administration:
-
Administer a low dose of this compound (e.g., 5-10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Quantify the dopamine peak by comparing it to known standards.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the average baseline concentration.
-
Compare the time course of dopamine levels between the this compound-treated and vehicle-treated groups using statistical analysis (e.g., two-way ANOVA). An increase in dopamine levels post-amisulpride administration indicates presynaptic autoreceptor blockade.
-
Postsynaptic Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a receptor antagonist, high-dose this compound blocks dopamine from binding to the postsynaptic receptor, thereby preventing this signaling cascade and attenuating the downstream effects of excessive dopamine.
Figure 3: this compound's antagonism of D2 receptor signaling.
Conclusion
This compound's pharmacological profile is distinguished by its high selectivity for D2/D3 dopamine receptors and its unique dose-dependent bimodal action. At low doses, it acts as a presynaptic antagonist, enhancing dopaminergic neurotransmission, which correlates with its efficacy in treating negative symptoms. At high doses, it functions as a postsynaptic antagonist, reducing dopaminergic hyperactivity, which is essential for its antipsychotic effects on positive symptoms. This dual mechanism, combined with its preferential action in the limbic system, provides a clear pharmacological basis for its classification as an atypical antipsychotic with a broad spectrum of clinical efficacy. The experimental data and methodologies outlined herein provide a robust framework for understanding and further investigating this important therapeutic agent.
References
- 1. Extrapyramidal side effects with low doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychopharmacological profile of this compound: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Off-Target Binding Profile of Amisulpride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro off-target binding profile of Amisulpride, a substituted benzamide with atypical antipsychotic and antidepressant properties. Understanding the off-target interactions of a drug candidate is crucial for predicting potential side effects and uncovering novel therapeutic applications. This document summarizes the binding affinities of this compound at various central nervous system (CNS) receptors and ion channels, details the experimental methodologies used for these determinations, and visualizes key signaling pathways and experimental workflows.
Quantitative Off-Target Binding Data
This compound is well-known for its high affinity and selectivity for dopamine D2 and D3 receptors. However, in vitro screening has revealed interactions with other receptors, most notably serotonin 5-HT7 and 5-HT2B receptors, which are thought to contribute to its therapeutic effects, particularly its antidepressant properties. The following tables summarize the quantitative binding data for this compound and its enantiomers at various on- and off-target sites.
Table 1: Binding Affinity of Racemic this compound at Primary and Off-Target Receptors
| Target | K_i_ (nM) | IC_50_ (nM) | Species | Assay Type | Reference(s) |
| Dopamine D_2_ | 2.8 - 3 | - | Human | Radioligand Binding | [1][2] |
| Dopamine D_3_ | 3.2 - 3.5 | - | Human | Radioligand Binding | [1][2] |
| Serotonin 5-HT_7a_ | 11.5 | - | Human | Radioligand Binding | [2] |
| Serotonin 5-HT_2B_ | 13 | - | Human | Radioligand Binding | |
| GHB Receptor | - | 50 | Rat | Radioligand Binding | |
| Adrenergic α_2A_ | 290 (esthis compound) | - | Human | Radioligand Binding | |
| Adrenergic α_2C_ | 170 (esthis compound) | - | Human | Radioligand Binding | |
| Serotonin 5-HT_2A_ | 430 (esthis compound) | - | Human | Radioligand Binding |
Table 2: Stereoselective Binding of this compound Enantiomers
| Enantiomer | Target | K_i_ (nM) | Species | Assay Type | Reference(s) |
| (S)-amisulpride (esthis compound) | Dopamine D_2_ | ~1.1 | Human | Radioligand Binding | |
| (R)-amisulpride (arthis compound) | Dopamine D_2_ | ~900 | Human | Radioligand Binding | |
| (S)-amisulpride (esthis compound) | Serotonin 5-HT_7_ | ~1860 | Human | Radioligand Binding | |
| (R)-amisulpride (arthis compound) | Serotonin 5-HT_7_ | 22 - 47 | Human | Radioligand Binding |
Table 3: Receptors with Negligible Affinity for this compound
| Receptor Class | Specific Receptors | Reference(s) |
| Dopaminergic | D_1_, D_4_, D_5_ | |
| Serotonergic | 5-HT_1A_, 5-HT_2A_ (racemic) | |
| Adrenergic | α_1_ | |
| Histaminergic | H_1_ | |
| Cholinergic | Muscarinic | |
| Sigma | - |
Table 4: Interaction of this compound with Cardiac Ion Channels
| Channel | IC_50_ (µM) | Species/Cell Line | Assay Type | Reference(s) |
| hERG (K_v_11.1) | ~100 | Guinea Pig Cardiomyocytes | Electrophysiology |
Experimental Protocols
The following sections describe the general methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (K_i_) of this compound for a target receptor by measuring the displacement of a specific radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]spiperone for D_2_ receptors, [³H]LSD for 5-HT_7a_ receptors).
-
Receptor Source: Cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK-293 or CHO cells).
-
Assay Buffer: Buffer solution appropriate for the specific receptor (e.g., Tris-HCl based buffers with specific ions).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are cultured, harvested, and homogenized to prepare a membrane fraction containing the receptors.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membranes, the radioligand at a fixed concentration (usually at or below its K_d_ value), and varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis of the competition binding curve. The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
In Vitro Electrophysiology for Ion Channel Activity
Patch-clamp electrophysiology is the gold-standard method for assessing the effect of a compound on ion channel function.
Objective: To determine the inhibitory concentration (IC_50_) of this compound on a specific cardiac ion channel, such as the hERG channel.
Materials:
-
Test Compound: this compound
-
Cell Line: A mammalian cell line stably expressing the ion channel of interest (e.g., HEK-293 cells expressing the hERG channel).
-
Patch-clamp Rig: An electrophysiology setup including a microscope, micromanipulators, an amplifier, and a data acquisition system.
-
Pipettes and Solutions: Glass micropipettes and specific intracellular and extracellular solutions to isolate the current of interest.
Procedure:
-
Cell Preparation: Cells expressing the target ion channel are cultured on coverslips.
-
Patch-clamp Recording: A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the ion currents.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the ion current of interest.
-
Compound Application: The test compound (this compound) is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition: The ion currents are recorded before and after the application of the compound.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. The IC_50_ value is then determined by fitting the concentration-response data to a logistic equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with this compound's off-target interactions and a typical experimental workflow.
Caption: A typical workflow for a radioligand binding assay.
Caption: this compound's antagonistic action on the 5-HT7 receptor signaling pathway.
Caption: this compound's antagonistic effect on the 5-HT2B receptor signaling cascade.
Discussion and Conclusion
The in vitro off-target binding profile of this compound reveals a degree of polypharmacology that likely contributes to its unique clinical profile. While its primary action is potent antagonism of D_2_ and D_3_ receptors, its affinity for 5-HT_7_ and 5-HT_2B_ receptors at therapeutically relevant concentrations is significant. The antagonism of the 5-HT_7_ receptor, in particular, is strongly implicated in its antidepressant effects. Notably, the stereochemistry of this compound plays a crucial role in its receptor interactions, with the (S)-enantiomer being more potent at D_2_ receptors and the (R)-enantiomer showing higher affinity for 5-HT_7_ receptors.
This compound demonstrates a favorable safety profile with respect to many common off-targets, showing negligible binding to a range of other receptors, which likely accounts for the lower incidence of certain side effects compared to other antipsychotics. However, its interaction with the hERG channel, albeit at a relatively high concentration, warrants consideration in the context of cardiac safety.
This technical guide provides a consolidated resource for researchers and drug development professionals to understand the in vitro off-target binding characteristics of this compound. The presented data and methodologies offer a foundation for further investigation into the nuanced pharmacology of this compound and for the development of future CNS therapies with improved efficacy and safety profiles.
References
Discovery and development history of Amisulpride
An In-depth Technical Guide to the Discovery and Development of Amisulpride
Introduction
This compound is an atypical antipsychotic of the substituted benzamide class, distinguished by its unique, dose-dependent mechanism of action.[1] It is utilized in the treatment of acute and chronic schizophrenic disorders, addressing both positive and negative symptoms, and is also effective in treating dysthymia.[2][3] Unlike many other atypical antipsychotics, this compound's therapeutic effects are primarily mediated through selective antagonism of dopamine D2 and D3 receptors, with minimal interaction with other neurotransmitter systems.[4][5] This document provides a comprehensive technical overview of the discovery, synthesis, pharmacological profile, and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound, chemically known as (RS)-4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide, was first patented in 1979. Its development emerged from research into substituted benzamides, a class of compounds known for their dopamine receptor blocking activity.
Synthesis Pathway: The synthesis of this compound is a multi-step process. One common pathway involves the following key transformations:
-
Starting Material: The synthesis often begins with 2-methoxy-4-amino-5-ethyl-thio benzoic acid.
-
Oxidation: This intermediate is oxidized to form 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid. This step is crucial for creating the ethylsulfonyl group characteristic of this compound. Common oxidizing agents include hydrogen peroxide in acetic acid.
-
Coupling/Condensation: The resulting carboxylic acid is then coupled with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine. This reaction is typically activated by converting the carboxylic acid to a more reactive intermediate, for example, by using ethyl chloroformate in the presence of a base like triethylamine, before adding the amine component.
Alternative synthetic routes have been developed to improve yield and purity, sometimes starting from 4-amino-salicylic-acid and involving methylation, thiocyanation, ethylation, hydrolysis, and oxidation before the final condensation step.
Pharmacodynamics
This compound's clinical efficacy is rooted in its selective and dose-dependent interaction with dopamine receptors, primarily D2 and D3 subtypes. It has a notable preference for receptors in the limbic system over the striatum, which is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Mechanism of Action
This compound exhibits a dual, dose-dependent effect on the dopaminergic system:
-
Low Doses (50-300 mg/day): At lower concentrations, this compound preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally provide negative feedback, inhibiting dopamine synthesis and release. By blocking them, this compound enhances dopaminergic transmission. This disinhibitory effect is believed to be responsible for its efficacy against the negative and depressive symptoms of schizophrenia and in the treatment of dysthymia.
-
High Doses (400-1200 mg/day): At higher concentrations, this compound acts as a potent antagonist of postsynaptic D2/D3 receptors. This action blocks excessive dopamine signaling, which is hypothesized to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.
Recent research has also identified this compound as a potent antagonist of serotonin 5-HT7A and 5-HT2B receptors. The antagonism of 5-HT7A receptors, in particular, may contribute to its antidepressant effects, as this target is implicated in mood regulation.
Signaling Pathway Diagrams
Caption: Low-dose this compound action on presynaptic autoreceptors.
Caption: High-dose this compound action on postsynaptic receptors.
Receptor Binding Profile
This compound demonstrates high affinity and selectivity for D2 and D3 receptors. It has negligible affinity for D1, D4, and D5 dopamine receptor subtypes, as well as for serotonergic (except 5-HT7A and 5-HT2B), adrenergic, histaminergic, or cholinergic receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | 2.8 - 3.0 | |
| Dopamine D3 | 3.2 - 3.5 | |
| Serotonin 5-HT7A | 11.5 | |
| Serotonin 5-HT2B | 13 |
Pharmacokinetics
Studies in healthy volunteers have characterized the pharmacokinetic profile of this compound.
| Parameter | Value | Reference |
| Absorption | ||
| Oral Bioavailability | 48% | |
| Time to Peak Plasma (Tmax) | Two peaks: ~1 hour and 3-4 hours | |
| Distribution | ||
| Volume of Distribution (Vd) | 5.8 L/kg | |
| Plasma Protein Binding | 16% | |
| Metabolism | ||
| Extent | Minimal | |
| Elimination | ||
| Elimination Half-life (t1/2) | ~12 hours | |
| Excretion | Primarily renal, mostly as unchanged drug |
Clinical Development and Efficacy
This compound has undergone extensive clinical evaluation for the treatment of schizophrenia and dysthymia.
Schizophrenia
Clinical trials have established this compound's efficacy in treating both the positive and negative symptoms of schizophrenia.
-
Positive Symptoms: At higher doses (400-800 mg/day), this compound is effective in managing acute psychotic episodes. A dose-ranging study demonstrated that 400 mg/day and 800 mg/day were the most effective doses for positive symptoms, with a bell-shaped dose-response curve observed. In a meta-analysis of 15 antipsychotics, this compound was ranked as highly effective in treating schizophrenic symptoms.
-
Negative Symptoms: At lower doses (50-300 mg/day), this compound has shown efficacy in treating primary negative symptoms. This is a key differentiating feature, as negative symptoms are often less responsive to other antipsychotic agents. Studies have shown that this compound's effect on negative symptoms is linked to its ability to enhance dopaminergic transmission at these lower doses.
| Clinical Trial (Schizophrenia) | Design | Dosage | Key Findings | Reference |
| Dose-Ranging Study | 4-week, double-blind, randomized vs. Haloperidol | This compound (100, 400, 800, 1200 mg/day), Haloperidol (16 mg/day) | 400 and 800 mg/day doses were most effective for positive symptoms. Less extrapyramidal side effects than haloperidol. | |
| EUFEST (First-Episode Schizophrenia) | Randomized trial vs. Haloperidol, Olanzapine, Quetiapine, Ziprasidone | Standard doses | This compound had a significantly lower discontinuation rate than haloperidol. | |
| Dose-Response Meta-Analysis | Meta-analysis of 68 studies | Various | ED95 (95% effective dose) for positive symptoms was 537 mg/day. |
Dysthymia and Depression
Low-dose this compound (typically 50 mg/day) is an established treatment for dysthymia.
-
Efficacy in Dysthymia: Multiple placebo-controlled, double-blind trials have demonstrated the superiority of this compound (50 mg/day) over placebo in reducing symptoms of dysthymia. Its efficacy has been shown to be comparable to tricyclic antidepressants like imipramine and selective serotonin reuptake inhibitors (SSRIs).
-
Depressive Symptoms in Schizophrenia: this compound has also been shown to be effective in treating secondary depressive symptoms in patients with schizophrenia.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon foundational research. Below are generalized protocols for key experimental assays used in the development of this compound.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors (e.g., dopamine D2, D3).
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from cells expressing the specific human receptor subtype of interest (e.g., CHO cells transfected with D2 or D3 receptor DNA).
-
Radioligand Binding: A known concentration of a specific radioligand (e.g., [3H]raclopride for D2/D3 receptors) is incubated with the prepared membranes.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (this compound).
-
Separation and Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for an in vitro competitive receptor binding assay.
Protocol 2: Pivotal Phase III Clinical Trial Design (Example)
Objective: To evaluate the efficacy and safety of this compound compared to a standard-of-care antipsychotic in patients with acute exacerbation of schizophrenia.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Patients aged 18-65 with a DSM-IV diagnosis of schizophrenia experiencing an acute psychotic episode.
-
Randomization: Eligible patients are randomized to receive either fixed-dose this compound (e.g., 800 mg/day) or a fixed dose of an active comparator (e.g., haloperidol 16 mg/day).
-
Treatment Period: A duration of 4 to 8 weeks.
-
Primary Efficacy Endpoint: The change from baseline to endpoint in the total score of a standardized rating scale, such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS).
-
Secondary Endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression (CGI) scores, and safety assessments.
-
Safety and Tolerability Assessment: Monitored through adverse event reporting, vital signs, ECGs, laboratory tests, and assessment of extrapyramidal symptoms (e.g., using the Simpson-Angus Scale).
-
Statistical Analysis: The primary analysis is typically an intent-to-treat (ITT) analysis of the change in the primary endpoint score, using methods like Analysis of Covariance (ANCOVA) with baseline score as a covariate.
Conclusion
The development of this compound represents a significant advancement in antipsychotic therapy. Its discovery as a substituted benzamide and subsequent characterization revealed a unique pharmacological profile centered on selective, dose-dependent modulation of the dopaminergic system. Through rigorous preclinical and clinical development, this compound has been established as a versatile and effective treatment for the multifaceted symptoms of schizophrenia and for dysthymia. Its preferential action in the limbic system and distinct low-dose and high-dose mechanisms provide a valuable therapeutic option with a generally favorable tolerability profile. Continued research into its interactions with targets like the 5-HT7A receptor may further elucidate its full therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Amisulpride
This guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, a substituted benzamide with atypical antipsychotic and antidepressant effects. The information is intended for researchers, scientists, and professionals involved in drug development and neuropharmacology.
Molecular Structure of this compound
This compound is a benzamide derivative with a unique molecular architecture that dictates its pharmacological profile.[1][2] It is structurally related to other benzamide dopamine receptor antagonists like sulpiride.[1][2]
Key Structural Features:
-
Benzamide Core: The central scaffold of the molecule is a benzamide ring.
-
Substituents on the Benzene Ring: The aromatic ring is substituted with an amino group, an ethylsulfonyl group, and a methoxy group. These substitutions influence the molecule's electronic properties and receptor binding affinity.
-
Pyrrolidinyl Methyl Group: Attached to the amide nitrogen is a (1-ethylpyrrolidin-2-yl)methyl group. This side chain is crucial for its interaction with dopamine and serotonin receptors.
-
Chirality: this compound possesses a chiral center at the C2 position of the pyrrolidine ring. Consequently, it exists as two enantiomers: (S)-amisulpride and (R)-amisulpride. The commercially available drug is a racemic mixture. The (S)-enantiomer is reported to be the more active form, exhibiting higher affinity for dopamine D2 and D3 receptors.[3]
| Identifier | Value |
| IUPAC Name | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide |
| Chemical Formula | C₁₇H₂₇N₃O₄S |
| Molecular Weight | 369.48 g/mol |
| CAS Number | 71675-85-9 |
Chemical Properties of this compound
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| Melting Point | 126-127 °C | |
| pKa | 9.37 | |
| logP | 1.06 | |
| Water Solubility | Insoluble / Sparingly soluble in aqueous buffers. Approx. 0.293 mg/mL (predicted). | |
| Solubility in Organic Solvents | Soluble in ethanol (~1 mg/mL), DMSO (~15 mg/mL), and dimethyl formamide (DMF) (~15 mg/mL). | |
| Appearance | White to off-white crystalline solid. | |
| Stability and Storage | Should be stored as a solid at -20°C for long-term stability (stable for at least two years). Aqueous solutions are not recommended for storage for more than one day. |
Pharmacological Properties and Mechanism of Action
This compound exhibits a dose-dependent dual mechanism of action, primarily targeting dopamine D2 and D3 receptors. It also shows significant affinity for serotonin 5-HT₇ and 5-HT₂₈ receptors.
-
Low Doses (for Dysthymia and Negative Symptoms): At lower doses, this compound preferentially blocks presynaptic D2/D3 autoreceptors. This blockade inhibits the negative feedback mechanism for dopamine release, leading to an increase in dopaminergic neurotransmission in the prefrontal cortex. This action is thought to be responsible for its efficacy in treating negative symptoms of schizophrenia and dysthymia.
-
High Doses (for Positive Symptoms): At higher doses, this compound acts as a potent antagonist of postsynaptic D2/D3 receptors, particularly in the limbic system. This action reduces dopaminergic hyperactivity, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.
-
Serotonergic Effects (Antidepressant Action): this compound is also a potent antagonist of 5-HT₇ and 5-HT₂₈ receptors. The antagonism of 5-HT₇ receptors is believed to contribute significantly to its antidepressant effects.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 | 2.8 - 3.0 |
| Dopamine D3 | 3.2 - 3.5 |
| Serotonin 5-HT₇a | 11.5 |
| Serotonin 5-HT₂₈ | 13 |
Note: Ki values can vary slightly depending on the experimental conditions.
Signaling Pathways
The antagonism of D2/D3 and 5-HT₇ receptors by this compound modulates intracellular signaling cascades.
Caption: this compound antagonism of the D2 receptor signaling pathway.
Caption: this compound antagonism of the 5-HT7 receptor signaling pathway.
Experimental Protocols
Receptor Binding Assay (General Protocol)
Receptor binding assays are crucial for determining the affinity of a ligand (e.g., this compound) for a specific receptor. The following is a generalized protocol.
Caption: General workflow for a competitive receptor binding assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Cell Membranes: Cell lines (e.g., Sf-9 insect cells) expressing the human recombinant D2, D3, or 5-HT7a receptors are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes, which are then stored at -80°C.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]spiperone or [³H]nemonapride for D2/D3 receptors, [³H]LSD for 5-HT7a receptors).
-
This compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.
-
-
Assay Procedure:
-
In assay tubes, the cell membranes, radioligand, and varying concentrations of this compound (or vehicle for total binding, and a high concentration of a non-labeled ligand for non-specific binding) are combined in a suitable buffer.
-
The mixture is incubated for a specific time at a controlled temperature to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant), which represents the affinity of this compound for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a standard analytical technique for the determination of this compound in bulk drug, pharmaceutical formulations, and biological fluids.
Detailed Methodology (Example from Literature):
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm) is commonly employed.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer pH 4.1 or acetate buffer pH 4.2) and an organic solvent (e.g., acetonitrile or methanol) is used. The ratio can be optimized, for instance, 80:20 v/v buffer to acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The eluent is monitored by a UV detector at a wavelength of 227 nm or 280 nm.
-
Retention Time: Under these conditions, the retention time for this compound is typically around 3-6 minutes.
-
-
Sample Preparation:
-
Bulk Drug/Formulations: A known weight of the this compound powder or crushed tablets is dissolved in a suitable solvent (e.g., methanol), sonicated to ensure complete dissolution, and then diluted to the desired concentration with the mobile phase.
-
Plasma Samples: For pharmacokinetic studies, this compound can be extracted from plasma using a liquid-liquid extraction method with a solvent like diethyl ether, followed by evaporation and reconstitution in the mobile phase.
-
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This compound's distinct molecular structure, characterized by its substituted benzamide core and chiral pyrrolidine moiety, underpins its unique pharmacological profile. Its chemical properties, particularly its solubility, are important considerations for formulation development. The dose-dependent antagonism of dopamine D2/D3 receptors, coupled with its affinity for serotonin 5-HT₇ receptors, provides a molecular basis for its efficacy in treating both the positive and negative symptoms of schizophrenia, as well as depressive disorders. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and related compounds.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis to Measure Amisulpride-Induced Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure dopamine release induced by the atypical antipsychotic drug, Amisulpride. This document is intended for researchers, scientists, and professionals in drug development investigating the neurochemical effects of psychoactive compounds.
Introduction
This compound is a selective dopamine D2 and D3 receptor antagonist with a distinct pharmacological profile.[1] Its mechanism of action is dose-dependent. At low doses, this compound preferentially blocks presynaptic D2/D3 autoreceptors, which are responsible for the feedback inhibition of dopamine synthesis and release.[2][3][4] This blockade leads to an increase in dopaminergic neurotransmission. At higher doses, this compound acts as an antagonist at postsynaptic dopamine D2 and D3 receptors, which is associated with its antipsychotic effects.[2] In vivo microdialysis is a powerful technique to sample and measure endogenous neurotransmitters in the extracellular space of specific brain regions in awake, freely moving animals, providing valuable insights into the dynamic effects of drugs like this compound on neurotransmission.
Key Concepts
-
Presynaptic D2/D3 Autoreceptors: These receptors are located on the terminals of dopaminergic neurons and regulate the release of dopamine. When activated by dopamine in the synapse, they inhibit further dopamine release.
-
Postsynaptic D2/D3 Receptors: Located on the postsynaptic neuron, these receptors are responsible for mediating the signal of dopamine in the target cell.
-
Nucleus Accumbens (NAc): A key brain region involved in the reward system, motivation, and addiction. It is a primary target for studies on dopamine release. This compound has been shown to preferentially increase dopamine levels in the NAc shell.
-
Prefrontal Cortex (PFC): Involved in executive functions, cognition, and emotional regulation. It is another important region for studying the effects of antipsychotic drugs.
Data Presentation
This compound Dose-Response Effect on Dopamine Release
The following table summarizes the dose-dependent effects of this compound on dopamine release and receptor binding, compiled from various preclinical studies in rats.
| Parameter | Low Dose this compound | High Dose this compound | Reference |
| Primary Mechanism | Preferential blockade of presynaptic D2/D3 autoreceptors | Antagonism of postsynaptic D2/D3 receptors | |
| Effect on Dopamine Release | Increased | Blockade of postsynaptic signaling | |
| Effective Dose (ED50) for Presynaptic Effects (Apomorphine-induced yawning) | 0.19 mg/kg i.p. | - | |
| Effective Dose (ED50) for Presynaptic Effects (Apomorphine-induced hypomotility) | 0.3 mg/kg i.p. | - | |
| Effective Dose (ED50) for Postsynaptic Effects (Apomorphine-induced hypermotility) | - | 30 mg/kg i.p. | |
| Receptor Binding Affinity (Ki) | D2: 2.8 nM, D3: 3.2 nM | D2: 2.8 nM, D3: 3.2 nM |
In Vivo Microdialysis Study: this compound Effect on Extracellular Dopamine in Rat Nucleus Accumbens Shell
This table presents data from a study investigating the effect of different doses of this compound on extracellular dopamine levels in the nucleus accumbens shell of freely moving rats.
| This compound Dose (i.v.) | Peak Increase in Dopamine (% of baseline) | Brain Region | Reference |
| 1 mg/kg | ~150% | Nucleus Accumbens Shell | |
| 3 mg/kg | ~200% | Nucleus Accumbens Shell | |
| 10 mg/kg | ~250% | Nucleus Accumbens Shell |
Experimental Protocols
Protocol 1: In Vivo Microdialysis Procedure in Freely Moving Rats
This protocol outlines the key steps for performing in vivo microdialysis to measure this compound-induced dopamine release in the nucleus accumbens of rats.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Perfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with electrochemical detection (HPLC-ED)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
2. Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (Nucleus Accumbens Shell coordinates from a rat brain atlas, e.g., AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm from bregma).
-
Slowly lower the guide cannula to the desired depth and secure it with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48 hours.
3. Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.
-
Connect the probe to the perfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 10-20 minutes.
-
Administer this compound (e.g., intraperitoneally or intravenously) at the desired doses.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Store collected samples at -80°C until analysis.
4. Dopamine Analysis by HPLC-ED:
-
Thaw the dialysate samples.
-
Inject a small volume (e.g., 10-20 µL) into the HPLC-ED system.
-
Separate dopamine from other compounds using a reverse-phase column.
-
Detect and quantify dopamine levels using the electrochemical detector.
-
Calculate the concentration of dopamine in each sample based on a standard curve.
-
Express the results as a percentage change from the baseline levels.
Mandatory Visualizations
Signaling Pathway of Low-Dose this compound
Caption: Low-dose this compound blocks presynaptic D2/D3 autoreceptors, increasing dopamine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for this compound-induced dopamine measurement using in vivo microdialysis.
References
- 1. This compound a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical characteristics of this compound, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychopharmacological profile of this compound: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Amisulpride's D2 Receptor Occupancy with PET Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Positron Emission Tomography (PET) imaging for the determination of dopamine D2 receptor occupancy by the atypical antipsychotic drug, Amisulpride. The following sections detail the underlying principles, experimental protocols, data analysis, and interpretation of results for such studies.
This compound's therapeutic efficacy in treating schizophrenia is linked to its dose-dependent blockade of D2 receptors. At higher doses (400–1,200 mg/d), it is effective against positive symptoms, while lower doses (up to 300 mg/d) are used for negative symptoms.[1][2] PET imaging allows for the in-vivo quantification of this receptor blockade, providing crucial information for dose-finding studies and understanding the drug's mechanism of action.
Principle of D2 Receptor Occupancy Measurement with PET
PET imaging for receptor occupancy studies involves the administration of a radiolabeled ligand (a "tracer") that binds to the target receptor, in this case, the D2 receptor. The PET scanner detects the radiation emitted by the tracer, allowing for the quantification of its binding in different brain regions.
To determine the receptor occupancy of a drug like this compound, two PET scans are typically performed: one at baseline (before drug administration) and another after the subject has been treated with this compound. The reduction in the specific binding of the radiotracer in the presence of this compound reflects the percentage of D2 receptors occupied by the drug.
The D2 receptor occupancy is calculated using the following formula:
Occupancy (%) = [(BPND baseline - BPND post-drug) / BPND baseline] x 100
Where BPND is the binding potential of the radiotracer, a measure of the density of available receptors.
Experimental Protocols
The following protocols are synthesized from various published studies and represent a general methodology for determining this compound's D2 receptor occupancy using PET. Specific details may need to be optimized based on the chosen radiotracer, PET scanner, and study objectives.
Protocol 1: Using [18F]desmethoxyfallypride (DMFP) PET
[18F]desmethoxyfallypride is a high-affinity D2/D3 receptor antagonist suitable for imaging striatal and extrastriatal receptors.
1. Subject Selection and Preparation:
-
Recruit healthy volunteers or patients with schizophrenia.
-
Obtain informed consent.
-
Perform a physical and neurological examination, and screen for any contraindications to PET scanning.
-
For patient studies, ensure a stable dose of this compound for a specified period before the scan.[3]
-
Subjects should fast for at least 4 hours before the PET scan.
2. Radiotracer Administration:
-
A bolus injection of 157-308 MBq of [18F]desmethoxyfallypride is administered intravenously.[3]
3. PET Image Acquisition:
-
Dynamic PET scans are acquired for a duration of 124 minutes (e.g., 30 time frames).[3]
-
A high-resolution PET scanner (e.g., Siemens ECAT EXACT with a full-width at half-maximum of 5.4 mm) is recommended.
-
Anatomical MRI (T1-weighted) should be acquired for co-registration with the PET data to accurately delineate brain regions of interest.
4. Blood Sampling:
-
Arterial or venous blood samples can be taken to measure this compound plasma concentrations at the time of tracer injection.
5. Image Analysis:
-
PET images should be corrected for motion and co-registered with the individual's MRI.
-
Define volumes of interest (VOIs) for the caudate nucleus, putamen, and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
Calculate the binding potential (BPND) in the VOIs using a suitable kinetic model, such as the simplified reference tissue model (SRTM).
-
Calculate D2 receptor occupancy as described in the principle section.
Protocol 2: Using [11C]raclopride PET
[11C]raclopride is another widely used radiotracer for D2 receptor imaging, particularly in the striatum.
1. Subject Selection and Preparation:
-
Similar to Protocol 1.
2. Radiotracer Administration:
-
Administer a bolus injection of [11C]raclopride intravenously.
3. PET Image Acquisition:
-
Dynamic PET scans are typically acquired for 60-90 minutes.
-
Anatomical MRI is required for co-registration.
4. Blood Sampling:
-
Contemporaneous plasma concentrations of this compound can be measured.
5. Image Analysis:
-
Similar to Protocol 1, with VOIs defined for striatal regions and the cerebellum as the reference region.
-
The SRTM can be used to calculate BPND.
-
Calculate D2 receptor occupancy.
Data Presentation
Quantitative data from this compound D2 receptor occupancy studies are best presented in tabular format for clear comparison.
Table 1: this compound Dose, Plasma Concentration, and D2 Receptor Occupancy
| Study Population | This compound Dose (mg/day) | This compound Plasma Concentration (ng/mL) | Brain Region | D2 Receptor Occupancy (%) | Radiotracer | Reference |
| Schizophrenia Patients (High Dose) | 666.7 ± 219.3 | 257.7 ± 217.3 | Striatum | 79.1 ± 12.9 | 123I-IBZM (SPECT) | |
| Schizophrenia Patients (Low Dose) | 228.6 ± 93.5 | 134.2 ± 101.3 | Striatum | 67.1 ± 12.1 | 123I-IBZM (SPECT) | |
| Schizophrenia Patients | 200 - 1200 | Not specified | Putamen | 43 - 85 | [18F]desmethoxyfallypride | |
| Schizophrenia Patients | 200 - 1200 | Not specified | Caudate | 67 - 90 | [18F]desmethoxyfallypride | |
| Very Late-Onset Schizophrenia-like Psychosis | 50 | 41 - 70 | Caudate | 44 - 59 | [18F]fallypride |
Table 2: Plasma this compound Concentrations Required for Therapeutic D2 Receptor Occupancy
| Target Occupancy (%) | Brain Region | Required Plasma Concentration (ng/mL) | Reference |
| 60 - 80 | Caudate | 119 - 474 | |
| 60 - 80 | Putamen | 241 - 732 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows.
Caption: Dopamine D2 Receptor Signaling and this compound Action.
Caption: Workflow for PET D2 Receptor Occupancy Study.
Conclusion
PET imaging is a powerful tool for quantifying the in-vivo occupancy of D2 receptors by this compound. This information is critical for optimizing dosing regimens to achieve therapeutic efficacy while minimizing side effects. The protocols and data presented here provide a foundation for researchers and drug developers to design and execute robust D2 receptor occupancy studies. A consistent finding is the correlation between this compound plasma concentration and D2 receptor blockade, highlighting the importance of therapeutic drug monitoring in clinical practice. Future studies may further elucidate the relationship between regional D2 receptor occupancy and specific clinical outcomes.
References
Application Notes and Protocols: Electrophysiological Recording of Dopaminergic Neuron Activity After Amisulpride Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride is an atypical antipsychotic agent that exhibits a unique pharmacological profile as a selective antagonist of dopamine D2 and D3 receptors.[1][2][3] Its clinical efficacy in treating both the positive and negative symptoms of schizophrenia is thought to be mediated by its dose-dependent actions on the dopaminergic system.[2][4] At low doses, this compound preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to its efficacy against negative symptoms. At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, which is believed to underlie its antipsychotic effects on positive symptoms.
Electrophysiological studies are crucial for elucidating the precise effects of this compound on the firing patterns of dopaminergic neurons in key brain regions, such as the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA). These regions are central to the pathophysiology of schizophrenia and the therapeutic actions of antipsychotic drugs. This document provides detailed application notes and protocols for conducting in vivo electrophysiological recordings of dopaminergic neuron activity following the administration of this compound.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action involves the modulation of dopaminergic signaling through its antagonist activity at D2 and D3 receptors. The following diagram illustrates the dose-dependent effects of this compound on a dopaminergic synapse.
Caption: Dose-dependent mechanism of this compound action.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the electrophysiological activity of dopaminergic neurons in the SNc and VTA.
Table 1: Acute Effects of Intravenous this compound on Basal Firing Rate of Dopaminergic Neurons
| Brain Region | Dose of this compound (mg/kg, i.v.) | Maximal Excitation (% increase from baseline ± SEM) |
| Substantia Nigra pars compacta (SNc) | 8-32 | 22.1 ± 9.8% |
| Ventral Tegmental Area (VTA) | 8-32 | 38.5 ± 12% |
Table 2: Acute Effects of Microiontophoretic this compound on Basal Firing Rate of Dopaminergic Neurons
| Brain Region | This compound Application Current (nA) | Excitation (% increase from baseline ± SEM) |
| Substantia Nigra pars compacta (SNc) | 40 | 25.0 ± 18% |
| Ventral Tegmental Area (VTA) | 40 | 36.1 ± 21% |
Table 3: Effects of this compound on Bursting Activity of Dopaminergic Neurons
| Brain Region | Administration Route | Effect on Bursting Activity |
| Substantia Nigra pars compacta (SNc) | Intravenous & Microiontophoretic | No significant change |
| Ventral Tegmental Area (VTA) | Intravenous & Microiontophoretic | Increased bursting activity |
Table 4: Effects of Repeated (21-day) this compound Administration on Spontaneously Active Dopaminergic Neurons
| Brain Region | Dose of this compound (mg/kg, i.p.) | Effect on Number of Spontaneously Active Neurons |
| Substantia Nigra pars compacta (SNc) | 20 and 50 | No significant change |
| Ventral Tegmental Area (VTA) | 20 and 50 | Significant decrease (suggesting depolarization block) |
Experimental Protocols
The following protocols provide a detailed methodology for in vivo extracellular single-unit recordings of dopaminergic neurons in response to this compound administration.
Protocol 1: Animal Preparation and Surgery
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.) or another suitable anesthetic. Maintain a stable level of anesthesia throughout the experiment.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic apparatus.
-
Drill a burr hole in the skull overlying the target brain region (VTA or SNc).
-
For intravenous drug administration, cannulate the femoral vein.
-
Protocol 2: In Vivo Extracellular Single-Unit Recording
This protocol outlines the steps for recording the electrical activity of individual dopaminergic neurons.
Caption: Experimental workflow for in vivo electrophysiology.
-
Recording Electrode: Use glass microelectrodes filled with a 2% Pontamine Sky Blue solution in 0.5 M sodium acetate.
-
Electrode Placement: Lower the recording electrode into the SNc or VTA according to stereotaxic coordinates.
-
Neuron Identification: Identify dopaminergic neurons based on their characteristic electrophysiological properties:
-
A slow, irregular firing rate (2-8 Hz).
-
A long-duration action potential (>2.5 ms) with a prominent notch on the rising phase.
-
A characteristic bursting pattern.
-
-
Data Acquisition:
-
Amplify and filter the neuronal signals.
-
Display the signals on an oscilloscope and record them using a data acquisition system.
-
Protocol 3: Drug Administration
-
Systemic Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer single bolus doses of this compound (e.g., 8-32 mg/kg) intravenously through the cannulated femoral vein.
-
-
Microiontophoretic Application:
-
Use a multi-barreled microiontophoretic electrode with one barrel for recording and others for drug application.
-
Fill one barrel with this compound solution.
-
Apply this compound directly into the vicinity of the recorded neuron using ejection currents (e.g., 10-40 nA).
-
Protocol 4: Data Analysis
-
Firing Rate Analysis:
-
Measure the basal firing rate for a stable period before drug administration.
-
Calculate the change in firing rate following this compound administration as a percentage of the baseline.
-
-
Burst Analysis:
-
Define a burst as the occurrence of two consecutive spikes with an inter-spike interval of less than 80 ms, with the burst terminating when the inter-spike interval exceeds 160 ms.
-
Quantify changes in burst firing parameters, such as the number of bursts per unit time and the number of spikes per burst.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the electrophysiological effects of this compound on dopaminergic neurons. By following these methodologies, researchers can obtain valuable data to further understand the neurobiological mechanisms underlying the therapeutic actions of this compound and to aid in the development of novel antipsychotic drugs. The dose-dependent and region-specific effects of this compound highlight the complexity of its interaction with the dopaminergic system and underscore the importance of detailed electrophysiological characterization in preclinical drug evaluation.
References
Application Notes and Protocols: Dose-Response Studies of Amisulpride in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride is an atypical antipsychotic agent with a unique pharmacological profile, demonstrating a high affinity for dopamine D2 and D3 receptors. Its clinical efficacy is dose-dependent, with lower doses augmenting dopaminergic transmission by preferentially blocking presynaptic autoreceptors, and higher doses antagonizing postsynaptic receptors.[1][2] This dual mechanism of action is thought to contribute to its effectiveness against both negative and positive symptoms of schizophrenia. These application notes provide a comprehensive overview of the dose-response characteristics of this compound in various preclinical animal models, offering valuable insights for researchers engaged in neuropsychiatric drug discovery and development.
Data Presentation: Quantitative Dose-Response Data for this compound
The following tables summarize the effective doses (ED50) and inhibitory doses (ID50) of this compound in a range of preclinical behavioral and neurochemical assays.
Table 1: Behavioral Effects of this compound in Rodent Models
| Behavioral Assay | Animal Model | Effect | This compound Dose (mg/kg) | Reference |
| Apomorphine-Induced Yawning | Rat | Inhibition (ED50) | 0.2 | [3] |
| Apomorphine-Induced Hypomotility | Rat | Inhibition (ED50) | 0.3 | [3] |
| Apomorphine-Induced Gnawing | Rat | Inhibition (ED50) | 115 | [3] |
| Amphetamine-Induced Hypermotility | Rat | Inhibition (ED50) | 2-3 | |
| Forced Swim Test | Rat | Reduction in Immobility | 1 and 3 (subchronic) | |
| Chronic Mild Stress | Rat | Reversal of anhedonia | 5 and 10 (chronic) | |
| Catalepsy | Rat | Induction | >100 (racemic) | |
| Catalepsy | Rat | Induction | 30 (S-)-isomer |
Table 2: Neurochemical and Endocrine Effects of this compound in Rats
| Neurochemical/Endocrine Assay | Brain Region/System | Effect | This compound Dose (mg/kg) | Reference |
| Dopamine Release (in vivo) | Olfactory Tubercle | Increase (ED50) | 3.7 | |
| D2/D3 Receptor Occupancy (in vivo) | Limbic System | Inhibition of [3H]raclopride binding (ID50) | 17 | |
| D2/D3 Receptor Occupancy (in vivo) | Striatum | Inhibition of [3H]raclopride binding (ID50) | 44 | |
| Prolactin Levels | Serum | Increase (ED50) | 0.24 (racemic) | |
| Prolactin Levels | Serum | Increase (ED50) | 0.09 (S-)-isomer | |
| Prolactin Levels | Serum | Increase (ED50) | 4.13 (R+)-isomer |
Experimental Protocols
Apomorphine-Induced Stereotyped Behavior in Rats
Objective: To assess the postsynaptic dopamine receptor blocking activity of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Apomorphine hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Observation cages
Procedure:
-
Habituate rats to the observation cages for at least 30 minutes before the experiment.
-
Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine hydrochloride (e.g., 1.25 mg/kg, s.c.).
-
Immediately after apomorphine injection, place the rats in individual observation cages.
-
Observe and score stereotyped behaviors (e.g., gnawing, licking, sniffing) at regular intervals (e.g., every 5 minutes for 1 hour) using a standardized rating scale.
-
Calculate the total stereotypy score for each animal.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on apomorphine-induced stereotypy and calculate the ED50.
Forced Swim Test (FST) in Rats
Objective: To evaluate the potential antidepressant-like effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle
-
Cylindrical water tank (height: 40-50 cm, diameter: 18-20 cm)
-
Water (23-25°C)
-
Video recording system
Procedure:
-
Pre-test session (Day 1): Place each rat individually in the water tank filled to a depth of 30 cm for 15 minutes. This session promotes the development of immobility in the subsequent test session.
-
After the pre-test, remove the rats, dry them with a towel, and return them to their home cages.
-
Drug Administration: Administer this compound or vehicle i.p. at various doses. A subchronic treatment paradigm (e.g., three injections over a 24-hour period) is often used.
-
Test session (Day 2): 24 hours after the pre-test session, place the rats back into the water tank for a 5-minute test session.
-
Record the entire 5-minute session using a video camera.
-
Score the duration of immobility, which is defined as the time the rat remains floating in the water, making only minimal movements necessary to keep its head above water.
-
Analyze the data to determine the effect of different doses of this compound on the duration of immobility. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Chronic Mild Stress (CMS) Model in Rats
Objective: To assess the ability of this compound to reverse anhedonia, a core symptom of depression.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle
-
Sucrose solution (1%)
-
Water
-
A variety of mild stressors (e.g., soiled cage, cage tilt, light/dark cycle reversal, white noise)
Procedure:
-
Baseline Sucrose Preference Test: For 48 hours, give rats a free choice between two bottles, one containing 1% sucrose solution and the other containing water. Measure the consumption of each liquid to determine the baseline sucrose preference (Sucrose Preference = [Sucrose Intake / (Sucrose Intake + Water Intake)] x 100).
-
CMS Induction: Subject the rats to a regimen of varied, unpredictable, mild stressors for several weeks (e.g., 3-5 weeks). The control group remains undisturbed.
-
Sucrose Preference Monitoring: Continue to measure sucrose preference weekly to monitor the development of anhedonia (a significant decrease in sucrose preference).
-
Drug Treatment: Once anhedonia is established, begin chronic daily administration of this compound or vehicle.
-
Continue the CMS procedure and drug treatment for several more weeks (e.g., 4-5 weeks).
-
Sucrose Preference Assessment: Continue to measure sucrose preference weekly during the treatment period.
-
Analyze the data to determine if this compound treatment reverses the stress-induced deficit in sucrose consumption. A significant increase in sucrose preference in the this compound-treated stressed group compared to the vehicle-treated stressed group indicates an antidepressant-like effect.
Catalepsy Assessment in Rats
Objective: To evaluate the potential for this compound to induce extrapyramidal side effects (EPS).
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle
-
Horizontal bar (e.g., 1 cm in diameter, raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Administer this compound or vehicle subcutaneously (s.c.) at a range of doses.
-
At various time points after injection (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.
-
Gently place the rat’s forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the rat removes both forepaws from the bar and returns to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, this is recorded.
-
Analyze the data to determine the dose- and time-dependent cataleptic effects of this compound.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Dose-dependent mechanism of this compound action on dopamine D2/D3 receptors.
Experimental Workflows
Caption: Workflow for the Forced Swim Test (FST) in rats.
Caption: Workflow for the Chronic Mild Stress (CMS) model in rats.
Conclusion
The preclinical data presented in these application notes highlight the dose-dependent and multifaceted pharmacological profile of this compound. Its preferential action on presynaptic D2/D3 autoreceptors at low doses provides a rationale for its efficacy in treating negative symptoms and depression, while its postsynaptic antagonism at higher doses accounts for its antipsychotic effects. The provided protocols and workflows offer standardized methods for evaluating the preclinical efficacy and potential side effect liabilities of this compound and other novel compounds with similar mechanisms of action. These notes are intended to serve as a valuable resource for researchers in the field of neuropsychopharmacology, aiding in the design and interpretation of preclinical studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Neurochemical characteristics of this compound, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Preparing Amisulpride Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Amisulpride is a selective antagonist of dopamine D2 and D3 receptors, widely used as an atypical antipsychotic.[1][2] Its mechanism is notably dose-dependent; at low concentrations, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, while at higher doses, it blocks postsynaptic receptors, thereby inhibiting dopaminergic hyperactivity.[2][3] this compound also demonstrates antagonism at serotonin 5-HT7 and 5-HT2A receptors, which may contribute to its antidepressant effects.[1] Due to its specific and dose-dependent activity, this compound is a valuable tool for in vitro studies of dopaminergic and serotonergic signaling.
Proper preparation of this compound solutions is critical for obtaining reproducible and reliable results in cell culture experiments. This document provides a detailed protocol for the solubilization, storage, and preparation of this compound working solutions for use in cell-based assays.
Physicochemical and Solubility Data
A summary of key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₇N₃O₄S | |
| Molecular Weight | 369.48 g/mol | |
| CAS Number | 71675-85-9 | |
| Appearance | White crystalline solid | |
| Storage (Solid) | -20°C, stable for ≥ 4 years | |
| Solubility in DMSO | ~15-74 mg/mL | |
| Solubility in Ethanol | ~1 mg/mL | |
| Solubility in Water | Sparingly soluble / Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for this compound in cell culture applications.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Methodology:
-
Safety First: Perform all steps in a chemical fume hood or a biological safety cabinet. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 369.48 g/mol x 1000 mg/g
-
Mass (mg) = 3.695 mg
-
-
Weighing: Carefully weigh out 3.70 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which could degrade the compound.
-
Store the stock solution aliquots at -20°C or -80°C. The solid form is stable for at least two to four years when stored at -20°C. Stock solutions in DMSO are stable for months when stored at -80°C.
-
Protocol 2: Preparation of this compound Working Solutions
This protocol details the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Methodology:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for the experiment. It is advisable to perform a dose-response study to determine the optimal concentration range.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution into the complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium applied to cells is non-toxic, typically ≤ 0.5%, with ≤ 0.1% being ideal.
-
Example Calculation (for a final concentration of 10 µM):
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.
-
Add 1 µL of the 10 mM this compound stock to 999 µL of pre-warmed complete cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration working solution, but without this compound. This is essential to distinguish the effects of the drug from the effects of the solvent.
-
Application to Cells: Mix the working solution gently by pipetting and immediately add the required volume to your cell culture plates. Aqueous solutions are not recommended for storage beyond one day.
The table below provides an example dilution scheme for various final concentrations.
| Final Concentration | Volume of 10 mM Stock | Volume of Culture Medium | Final DMSO % |
| 100 µM | 10 µL | 990 µL | 1.0% |
| 10 µM | 1 µL | 999 µL | 0.1% |
| 1 µM | 0.1 µL | 999.9 µL | 0.01% |
| 100 nM | 0.1 µL | 9999.9 µL | 0.001% |
| Note: A 1% DMSO concentration may be toxic to some cell lines. Further dilution in medium may be required. | |||
| **Note: For small volumes, it is more accurate to perform an intermediate dilution step. |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying signaling pathway of this compound.
Caption: Experimental workflow for this compound solution preparation.
Caption: Dose-dependent mechanism of this compound at the synapse.
References
Application of Amisulpride in Studying Cognitive Deficits in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Amisulpride is an atypical antipsychotic agent that exhibits a unique pharmacological profile, making it a valuable tool for investigating the neurobiological underpinnings of cognitive deficits in animal models.[1][2][3] Primarily known for its high affinity and selective antagonism of dopamine D2 and D3 receptors, this compound's effects are notably dose-dependent.[2][4] At higher doses (400-800 mg/day in humans), it acts as a classic postsynaptic dopamine antagonist, effective against the positive symptoms of schizophrenia. Conversely, at lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release and is thought to alleviate negative and depressive symptoms.
More recently, research has highlighted this compound's potent antagonism of serotonin 5-HT7 receptors, a mechanism believed to contribute significantly to its antidepressant and pro-cognitive effects. This dual action on both dopaminergic and serotonergic systems allows researchers to dissect the roles of these neurotransmitter systems in various cognitive domains, including attention, recognition memory, and cognitive flexibility.
This compound has been effectively used in various preclinical animal models to reverse cognitive impairments induced by pharmacological agents (e.g., ketamine, PCP) or stress. These models are crucial for simulating schizophrenia-like cognitive deficits and for screening potential therapeutic compounds. The following sections provide detailed protocols and data for utilizing this compound in such research settings.
Signaling Pathways and Mechanism of Action
This compound's cognitive effects are primarily mediated through its interaction with dopamine D2/D3 and serotonin 5-HT7 receptors.
-
Dopaminergic Pathway (Dose-Dependent) :
-
Low Doses : this compound acts as a presynaptic antagonist on D2/D3 autoreceptors. These autoreceptors typically provide negative feedback, inhibiting dopamine synthesis and release. By blocking them, this compound disinhibits the dopaminergic neuron, leading to increased dopamine levels in the synaptic cleft, particularly in the prefrontal cortex. This is hypothesized to improve cognitive functions associated with this brain region.
-
High Doses : It blocks postsynaptic D2/D3 receptors, primarily in limbic areas rather than the striatum, which accounts for its antipsychotic effects with a lower risk of extrapyramidal side effects. This action reduces hyperactive dopaminergic transmission.
-
-
Serotonergic Pathway :
-
This compound is a potent antagonist of 5-HT7 receptors. Blockade of these receptors has been independently shown to produce antidepressant and pro-cognitive effects. Studies demonstrate that the cognitive-enhancing effects of this compound can be blocked by 5-HT7 receptor agonists, confirming the contribution of this pathway.
-
Quantitative Data from Animal Studies
The following table summarizes key quantitative data from preclinical studies using this compound to investigate cognitive deficits.
| Animal Model | Species | This compound Dosage (Route) | Cognitive Task | Key Findings | Reference(s) |
| Ketamine-Induced Deficit | Rat | 3 mg/kg (i.p.) | Attentional Set-Shifting Task (ASST) | Ameliorated ketamine-induced cognitive inflexibility. | , |
| Ketamine-Induced Deficit | Rat | 3 mg/kg (i.p.) | Novel Object Recognition (NOR) | Reversed ketamine-induced deficits in recognition memory. | , |
| Restraint Stress-Induced Deficit | Rat | 3 mg/kg (i.p.) | Attentional Set-Shifting Task (ASST) | Reversed stress-induced cognitive inflexibility and improved performance in unstressed controls. | |
| Chronic Mild Stress (CMS) | Rat | 5 and 10 mg/kg (i.p.) | Sucrose Consumption Test | Reversed stress-induced anhedonia faster than imipramine. | , |
| Apomorphine-Induced Deficits | Rat | 0.2 - 0.3 mg/kg (ED50) | Yawning and Hypomotility | Potently blocked effects mediated by dopamine autoreceptors. | , |
| Apomorphine-Induced Deficits | Rat | 115 mg/kg (ED50) | Gnawing Behavior | Blocked effects mediated by postsynaptic D2 receptors at much higher doses. | , |
Experimental Workflow
A typical experimental workflow for evaluating the pro-cognitive effects of this compound in an animal model of cognitive deficit involves several key stages, from habituation and model induction to drug administration and behavioral assessment.
Detailed Experimental Protocols
Novel Object Recognition (NOR) Test
This test assesses recognition memory, which is dependent on the animal's innate preference to explore a novel object over a familiar one.
-
Apparatus: An open-field arena (e.g., 40 x 60 x 19 cm), typically made of non-porous material for easy cleaning. A set of distinct objects that are heavy enough not to be displaced by the animal and have no innate preference.
-
Procedure:
-
Habituation (Day 1): Place each mouse in the empty arena for 5-10 minutes to allow free exploration and reduce novelty-induced stress.
-
Training/Sample Phase (Day 2): Place the mouse in the arena containing two identical objects. Allow the animal to explore for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the nose pointing towards the object within a 2 cm distance.
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (Day 2): Place the mouse back into the arena, where one of the original objects has been replaced by a novel object. Allow 5-10 minutes of free exploration and record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Drug Administration: this compound (e.g., 3 mg/kg) or vehicle is typically administered intraperitoneally (i.p.) 30 minutes before the training or test phase, depending on whether the study aims to assess effects on memory acquisition or retrieval.
-
Data Analysis: Calculate a Discrimination Index (DI) using the formula: DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar) . A positive DI indicates successful recognition memory.
Attentional Set-Shifting Task (ASST)
This task, often conducted in a specialized digging maze, measures cognitive flexibility, an executive function dependent on the prefrontal cortex.
-
Apparatus: A testing apparatus with a starting compartment and a choice area with two digging pots. The pots contain distinct digging media (e.g., sand, sawdust) and can be scented with different odors. A food reward is buried in the correct pot.
-
Procedure:
-
Habituation and Pre-training: Animals are food-restricted and habituated to the apparatus and digging for rewards.
-
Discrimination Stages: The test consists of a series of discrimination problems where the animal must learn a rule to find the reward.
-
Simple Discrimination (SD): Discriminate based on one dimension (e.g., digging medium).
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., odor). The rule remains the same.
-
Intra-Dimensional Shift (IDS): New exemplars of the same dimensions are used, but the rule remains the same (e.g., new digging media).
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the rule for finding the reward (e.g., the animal must now pay attention to the odor, not the medium). This is the key measure of cognitive flexibility.
-
-
-
Drug Administration: this compound (e.g., 3 mg/kg, i.p.) is administered 30 minutes before the testing session.
-
Data Analysis: The primary measure is the number of trials required to reach a criterion of consecutive correct choices (e.g., 6 consecutive correct) for each stage. A significant increase in trials to criterion at the EDS stage indicates cognitive inflexibility.
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool (90-100 cm diameter) filled with opaque water (21-24°C). A small escape platform is hidden 1 cm below the water's surface. The room should have various distal visual cues.
-
Procedure:
-
Acquisition Training (Days 1-4): Mice are given multiple trials per day (e.g., 4 trials) to find the hidden platform from different starting locations. Each trial lasts until the mouse finds the platform or for a maximum duration (e.g., 90 seconds). If the mouse fails to find it, it is guided to the platform.
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 90 seconds). This trial assesses spatial memory retention.
-
Visible Platform Trial (Optional): A cued version of the task where the platform is visible is used to rule out non-cognitive deficits (e.g., visual or motor impairments).
-
-
Drug Administration: this compound or vehicle can be administered before each day's training session to assess its effect on learning, or before the probe trial to assess its effect on memory retrieval.
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and, during the probe trial, the time spent in the target quadrant where the platform was previously located.
T-Maze Spontaneous Alternation
This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A T-shaped maze with a start arm and two goal arms (left and right).
-
Procedure:
-
Sample Trial (Trial 1): A mouse is placed in the start arm and allowed to choose one of the goal arms to explore. Once it enters an arm, a door may be used to confine it for a short period (e.g., 30 seconds).
-
Choice Trial (Trial 2): After a brief inter-trial interval, the mouse is returned to the start arm and is free to choose either arm.
-
Alternation: An "alternation" is recorded if the mouse chooses the previously unvisited arm in the Choice Trial.
-
-
Drug Administration: this compound or vehicle is administered prior to the start of the trials.
-
Data Analysis: The percentage of spontaneous alternations is calculated as: (Number of Alternations / (Total Number of Trials - 1)) x 100 . A score of 50% represents chance performance, while a significantly higher score indicates intact working memory.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neurochemical characteristics of this compound, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its use in the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Utilizing Amisulpride to Investigate the Role of D3 Receptors in Addiction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride is a substituted benzamide with high affinity for both dopamine D2 and D3 receptors.[1][2] Its unique pharmacological profile, characterized by a dose-dependent mechanism of action, makes it a valuable tool for investigating the nuanced roles of these receptors in the neurobiology of addiction. At low doses (≤ 10 mg/kg in rodents), this compound preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine synthesis and release.[1][2] At higher doses (40-80 mg/kg in rodents), it acts as a conventional antagonist at postsynaptic D2/D3 receptors.[1] This distinction allows researchers to dissect the contributions of presynaptic versus postsynaptic dopamine receptor function in addiction-related behaviors. The dopamine D3 receptor, in particular, is a key target in addiction research due to its preferential expression in limbic regions associated with reward and motivation and its implicated role in drug-seeking and relapse. These application notes provide detailed protocols for using this compound in common preclinical models of addiction to elucidate the function of D3 receptors.
Data Presentation
The following tables summarize key quantitative data regarding the effects of this compound in relevant preclinical models.
Table 1: this compound Dose-Dependent Effects on Dopamine-Related Behaviors in Rodents
| Species | Behavior Model | This compound Dose (mg/kg, i.p.) | Effect | ED50 (mg/kg) | Reference |
| Rat | Apomorphine-induced yawning (presynaptic) | 0.1 - 1.0 | Inhibition | 0.19 | |
| Rat | Apomorphine-induced hypomotility (presynaptic) | 0.1 - 1.0 | Inhibition | 0.3 | |
| Rat | d-Amphetamine-induced hypermotility | 1.0 - 10.0 | Inhibition | 3.0 | |
| Rat | Apomorphine-induced hypermotility (postsynaptic) | 10.0 - 100.0 | Inhibition | 30.0 | |
| Mouse | Apomorphine-induced hypothermia | 1.0 - 10.0 | Antagonism | ~2.0 | |
| Mouse | Apomorphine-induced climbing (postsynaptic) | 10.0 - 100.0 | Inhibition | 21.0 |
Table 2: Effects of this compound in a Human Study on Reward-Related Processing
| Parameter | This compound Dose | Effect | Reference |
| Cue-induced responding | 400 mg (oral) | Significantly suppressed | |
| Reward impulsivity | 400 mg (oral) | Significantly suppressed |
Signaling Pathways
Dopamine D2 and D3 Receptor Signaling
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Upon activation by dopamine, the G protein dissociates into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades. A key pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the Gβγ subunit can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in excitability. This is a crucial mechanism by which D2/D3 receptor activation can modulate neuronal firing rates in brain regions critical for addiction.
Experimental Protocols
Intravenous Self-Administration (IVSA) in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of a drug of abuse, such as cocaine.
Materials:
-
Male Wistar rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound
-
Sterile saline solution (0.9%)
-
Heparinized saline
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats under anesthesia. Allow a recovery period of at least 5-7 days.
-
Acquisition of Cocaine Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Active lever presses will result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg in 0.1 ml saline over 5 seconds).
-
Each infusion is paired with a visual cue (e.g., illumination of the stimulus light for 20 seconds).
-
Inactive lever presses are recorded but have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).
-
-
This compound Pretreatment:
-
Once a stable baseline is established, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle (saline) 30 minutes before the start of the self-administration session.
-
Use a within-subjects design, with different doses of this compound administered on different days in a counterbalanced order, separated by at least two days of baseline self-administration.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses and the number of infusions per session.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound dose on cocaine self-administration.
-
Conditioned Place Preference (CPP) in Mice
This protocol assesses the effect of this compound on the rewarding properties of a drug of abuse, such as methamphetamine, as measured by the formation of a conditioned place preference.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Methamphetamine hydrochloride
-
This compound
-
Sterile saline solution (0.9%)
Procedure:
-
Pre-conditioning (Day 1):
-
Place each mouse in the central compartment and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. Mice showing a strong unconditioned preference for one chamber (e.g., >60% of the time) should be excluded.
-
-
Conditioning (Days 2-5):
-
This phase consists of four days of conditioning sessions.
-
On days 2 and 4, administer methamphetamine (e.g., 1 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On days 3 and 5, administer saline (i.p.) and confine the mouse to the opposite outer chamber for 30 minutes.
-
To investigate the effect of this compound on the acquisition of CPP, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) 30 minutes before the methamphetamine or saline injection on each conditioning day.
-
-
Test (Day 6):
-
Place each mouse in the central compartment and allow free access to all three chambers for 15 minutes in a drug-free state.
-
Record the time spent in each chamber.
-
To investigate the effect of this compound on the expression of CPP, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) 30 minutes before the test session.
-
-
Data Analysis:
-
Calculate the CPP score as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase.
-
Analyze the data using a two-way ANOVA (this compound Dose x Drug Pairing) to determine the effect of this compound on the acquisition or expression of methamphetamine-induced CPP.
-
In Vivo Microdialysis in Freely Moving Rats
This protocol is designed to measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens during cocaine self-administration.
Materials:
-
Male Sprague-Dawley rats (275-325 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Infusion pump for microdialysis
-
HPLC system with electrochemical detection
-
Standard operant conditioning chambers with IVSA setup
-
Cocaine hydrochloride
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery:
-
Implant an intravenous catheter as described in the IVSA protocol.
-
In the same surgery, stereotaxically implant a guide cannula targeting the nucleus accumbens shell. Allow at least 5-7 days for recovery.
-
-
Acquisition of Cocaine Self-Administration:
-
Train rats to self-administer cocaine as described in the IVSA protocol.
-
-
Microdialysis Experiment:
-
The day before the experiment, insert the microdialysis probe through the guide cannula.
-
On the day of the experiment, begin perfusing the probe with aCSF at a flow rate of 1-2 µl/min.
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular dopamine.
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound/vehicle administration, allow the rat to begin a 2-hour cocaine self-administration session.
-
Continue collecting dialysate samples every 20 minutes throughout the self-administration session and for at least 1 hour after.
-
-
Dopamine Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the average baseline concentration.
-
Analyze the data using a two-way ANOVA with repeated measures (Treatment x Time) to determine the effect of this compound on cocaine-induced changes in nucleus accumbens dopamine levels.
-
References
Application Notes and Protocols for Amisulpride in Dopamine Autoreceptor Function Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amisulpride is a substituted benzamide with a high affinity and selectivity for dopamine D2 and D3 receptors.[1][2] Its unique pharmacological profile makes it an invaluable tool for studying the function of dopamine autoreceptors. At low doses, this compound preferentially blocks presynaptic D2/D3 autoreceptors, which are responsible for the feedback inhibition of dopamine synthesis and release.[1][3] This selective action leads to an increase in dopaminergic neurotransmission.[4] Conversely, at higher doses, this compound acts as an antagonist at postsynaptic D2/D3 receptors, leading to a blockade of dopamine signaling. This dose-dependent duality, coupled with its limbic selectivity, allows for the targeted investigation of presynaptic versus postsynaptic dopamine receptor functions. These notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in studying dopamine autoreceptor function.
Pharmacological Profile of this compound
This compound's utility as a research tool stems from its specific and well-characterized interactions with dopamine receptors.
Binding Affinity:
This compound exhibits a high affinity for both D2 and D3 dopamine receptors, with Ki values in the low nanomolar range. The binding affinity for its enantiomers has also been characterized, with the (S-)-isomer showing higher affinity for D2-like receptors.
Data Presentation: this compound Binding Affinities (Ki) for Dopamine Receptors
| Compound | Receptor | Radioligand | Tissue/System | Ki (nM) | Reference |
| This compound | Human D2 | 2.8 | |||
| This compound | Human D3 | 3.2 | |||
| (RS)-Amisulpride | D2-like | 9.8 ± 0.8 | |||
| (S-)-Amisulpride | D2-like | 5.2 ± 0.4 | |||
| (R+)-Amisulpride | D2-like | 244 ± 12 | |||
| Esthis compound | Human D2R | 4.0 | |||
| Arthis compound | Human D2R | 140 | |||
| Esthis compound | Human D3R | 0.72 | |||
| Arthis compound | Human D3R | 13.9 |
Dose-Dependent Effects:
The differential effects of low- and high-dose this compound are crucial for its use as a pharmacological tool. Low doses preferentially block presynaptic autoreceptors, while higher doses are required to significantly occupy and block postsynaptic receptors.
Data Presentation: In Vivo Effects of this compound
| Effect | Species | Dose (mg/kg) | Parameter | Value | Reference |
| Preferential blockade of presynaptic autoreceptors | Rat | ≤ 10 | |||
| Postsynaptic D2 receptor occupancy and antagonism | Rat | 40-80 | |||
| Inhibition of [3H]raclopride binding (Limbic System) | Rat | ID50 | 17 | ||
| Inhibition of [3H]raclopride binding (Striatum) | Rat | ID50 | 44 | ||
| Blockade of apomorphine-induced yawning (presynaptic) | Rat | ED50 | 0.19 | ||
| Blockade of apomorphine-induced hypomotility (presynaptic) | Rat | ED50 | 0.3 | ||
| Antagonism of apomorphine-induced hypermotility (postsynaptic) | Rat | ED50 | 30 | ||
| Antagonism of d-amphetamine-induced hyperactivity | Rat | ED50 | 3 |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound as a research tool.
Protocol 1: In Vivo Microdialysis to Measure Dopamine Release
This protocol is designed to measure changes in extracellular dopamine levels in specific brain regions of freely moving rats following this compound administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) and guide cannulae
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat (e.g., isoflurane or ketamine/xylazine).
-
Secure the animal in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
Collect at least 3-4 baseline samples.
-
-
Drug Administration and Sample Collection:
-
Administer a low dose of this compound (e.g., 1-10 mg/kg, i.p. or s.c.) to investigate presynaptic effects or a high dose (e.g., 40-80 mg/kg) for postsynaptic effects.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Protocol 2: Radioligand Binding Assay for D2/D3 Receptor Affinity
This protocol determines the in vitro binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Materials:
-
This compound
-
Cell membranes prepared from cells expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]spiperone or [³H]raclopride).
-
Non-specific binding agent (e.g., haloperidol or sulpiride).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation counter and vials.
-
Glass fiber filters.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In test tubes, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of the non-specific agent (for non-specific binding), or a concentration of this compound.
-
-
Incubation:
-
Incubate the tubes at room temperature or 37°C for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold incubation buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Apomorphine-Induced Yawning and Hypomotility in Rats
This behavioral assay assesses the in vivo blockade of presynaptic dopamine autoreceptors. Low doses of the dopamine agonist apomorphine stimulate these autoreceptors, leading to yawning and reduced motor activity. This compound's ability to block these effects is indicative of its presynaptic antagonist activity.
Materials:
-
This compound
-
Apomorphine hydrochloride
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimation:
-
Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.
-
-
Drug Pre-treatment:
-
Administer various doses of this compound (e.g., 0.1 - 5 mg/kg, i.p. or s.c.) or vehicle to different groups of rats.
-
Allow a pre-treatment time of 30-60 minutes.
-
-
Apomorphine Challenge:
-
Administer a low dose of apomorphine (e.g., 0.05 - 0.1 mg/kg, s.c.).
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, place the rats back into the observation chambers.
-
For the next 30-60 minutes, record the number of yawns for each animal.
-
Locomotor activity can also be quantified during this period using automated activity monitors.
-
-
Data Analysis:
-
Compare the number of yawns and locomotor activity in the this compound-treated groups to the vehicle-treated group.
-
Calculate the ED50 for this compound's inhibition of apomorphine-induced yawning and hypomotility.
-
Mandatory Visualizations
Signaling Pathway of Dopamine D2 Autoreceptor
Caption: Dopamine D2 autoreceptor signaling pathway leading to feedback inhibition.
Dose-Dependent Action of this compound
Caption: Dose-dependent mechanism of this compound on dopamine receptors.
Experimental Workflow for Behavioral Assay
Caption: General experimental workflow for a behavioral pharmacology study.
References
- 1. Neurochemical characteristics of this compound, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)S this compound binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extrapyramidal side effects with low doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for Measuring Amisulpride's Functional Antagonism at D2/D3 Receptors
Introduction
Amisulpride is an atypical antipsychotic agent characterized by its high and selective affinity for dopamine D2 and D3 receptor subtypes.[1][2][3] Unlike many other antipsychotics, it exhibits minimal affinity for D1, D4, serotonin, histamine, or adrenergic receptors.[4] This selectivity is crucial to its therapeutic profile. In vitro functional assays are indispensable tools for characterizing the pharmacological activity of compounds like this compound. They allow researchers to quantify its binding affinity and its ability to antagonize the downstream signaling initiated by dopamine or other agonists at the D2 and D3 receptors. These assays are fundamental in drug discovery and development for determining potency, selectivity, and mechanism of action.
This document provides detailed protocols for three common in vitro assays used to measure the functional antagonism of this compound at D2 and D3 receptors: Radioligand Binding Assays, cAMP Functional Assays, and Reporter Gene Assays.
Quantitative Data Summary: this compound Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of this compound for human dopamine D2 and D3 receptors, as reported in the scientific literature. The Ki value is the inhibition constant for a ligand, representing the concentration at which it would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Source |
| This compound | Human D2 | 2.8 | [1] |
| This compound | Human D3 | 3.2 | |
| (-)-S this compound | Human D2L | 4.1 - 10.7 | |
| (-)-S this compound | Rat D3 | 3.1 - 3.2 |
*Note: Ki values can vary depending on the radioligand used ([³H]spiperone vs. [³H]nemonapride) and the specific experimental conditions.
Signaling Pathways and Mechanism of Antagonism
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon activation by an agonist like dopamine, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, binding to the receptor and preventing the agonist from binding and initiating this signaling cascade.
References
- 1. Neurochemical characteristics of this compound, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Amisulpride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the low oral bioavailability of Amisulpride.
Frequently Asked Questions (FAQs)
1. Why does this compound have low oral bioavailability?
This compound exhibits low and variable oral bioavailability, typically around 48%.[1][2][3][4] This is primarily attributed to two factors:
-
pH-dependent solubility: Its solubility is not uniform across the gastrointestinal tract.[1]
-
P-glycoprotein (P-gp) efflux: this compound is a substrate of the P-gp efflux pump, which actively transports the drug out of intestinal cells and back into the gut lumen, reducing its net absorption.
This compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability. The low permeability is a significant rate-limiting step in its oral absorption.
2. What are the primary strategies to improve the oral bioavailability of this compound?
Several formulation strategies have been successfully employed to overcome the challenges associated with this compound's oral delivery. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers like Nanostructured Lipid Carriers (NLCs) or creating nanosuspensions can enhance its absorption.
-
Complexation: Forming inclusion complexes with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), can significantly improve its solubility and dissolution rate.
-
Solid Dispersions: Creating solid dispersions with polymers like β-cyclodextrin can enhance the drug's dissolution.
-
Nanoemulsions: Formulating this compound into a nanoemulsion can improve its absorption across the gastrointestinal tract.
3. How do Nanostructured Lipid Carriers (NLCs) improve this compound's bioavailability?
NLCs are lipid-based nanoparticles that can encapsulate lipophilic and hydrophilic drugs. They enhance the oral bioavailability of this compound through several mechanisms:
-
Protection from Degradation: The lipid matrix protects the drug from the harsh environment of the gastrointestinal tract.
-
Increased Permeability: The small particle size and lipidic nature of NLCs can facilitate transport across the intestinal epithelium.
-
Inhibition of P-gp Efflux: Some lipid excipients used in NLCs can inhibit the P-gp efflux pump, thereby increasing the intracellular concentration of this compound.
A study demonstrated that NLC-based capsules of this compound increased the relative bioavailability to 252.78% compared to the commercial tablet.
4. What is the role of cyclodextrins in enhancing this compound's bioavailability?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. For this compound, complexation with HPβCD has been shown to:
-
Increase Aqueous Solubility: By encapsulating the poorly soluble part of the this compound molecule within its hydrophobic cavity, the overall solubility of the complex is increased.
-
Enhance Dissolution Rate: The improved solubility leads to a faster dissolution rate in the gastrointestinal fluids.
In one study, the oral bioavailability of this compound was improved from 48% to 78% through complexation with HPβCD.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency in Nanostructured Lipid Carriers (NLCs)
Possible Causes:
-
Poor drug solubility in the lipid matrix: this compound has limited lipid solubility.
-
Drug partitioning to the external aqueous phase: During the formulation process, the drug may preferentially move to the water phase.
-
Incorrect ratio of solid lipid to liquid lipid: The composition of the NLC core can affect its ability to accommodate the drug.
Troubleshooting Steps:
-
Lipid Screening: Conduct solubility studies of this compound in various solid and liquid lipids to select a matrix with the highest solubilizing capacity.
-
Optimize Lipid Ratio: Vary the ratio of solid lipid (e.g., Tripalmitin, Gelucire® 43/1) to liquid lipid (e.g., Oleic acid) to create a less crystalline, more amorphous lipid core that can better accommodate the drug.
-
Adjust Lipid:Drug Ratio: Experiment with different lipid-to-drug ratios. A higher lipid concentration may be required to effectively entrap this compound. Ratios of 7:1, 10:1, and 13:1 have been investigated.
-
Modify the External Phase: The composition of the external aqueous phase can influence drug partitioning. The use of stabilizers like HPMC or glycerin can be explored.
Issue 2: Particle Aggregation in Nanosuspensions
Possible Causes:
-
Insufficient stabilizer concentration: The amount of stabilizer may not be adequate to cover the newly formed particle surfaces during size reduction.
-
Inappropriate stabilizer type: The chosen stabilizer may not provide sufficient steric or electrostatic repulsion.
-
High drug concentration: A higher concentration of drug particles increases the likelihood of collisions and aggregation.
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Systematically vary the concentration of the stabilizer (e.g., Poloxamer 407) to find the optimal level that prevents particle aggregation.
-
Screen Different Stabilizers: Test a range of stabilizers, including non-ionic polymers and surfactants, to identify the most effective one for this compound.
-
Control Milling/Homogenization Parameters: Optimize process parameters such as milling speed, bead size (for media milling), and homogenization pressure and cycles to achieve the desired particle size without promoting aggregation.
-
Adjust Drug Concentration: If aggregation persists, consider reducing the initial concentration of this compound in the suspension.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound
| Formulation Strategy | Key Excipients | Improvement in Bioavailability | Reference |
| Nanostructured Lipid Carriers (NLCs) | Solid Lipid (e.g., Tripalmitin, Gelucire® 43/1), Liquid Lipid, Surfactant | Relative bioavailability increased to 252.78% compared to commercial tablet. | |
| Inclusion Complexation | 2-hydroxypropyl-β-cyclodextrin (HPβCD) | Oral bioavailability improved from 48% to 78%. | |
| Nanoemulsion | Oil (Oleic acid, IPM), Surfactants (Labrasol, Tween 20), Co-surfactant (PEG 400) | Significant (p<0.001) increase in in-vivo bioavailability in rats. | |
| Solid Dispersion | β-cyclodextrin | Enhanced dissolution profile compared to pure drug. |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (min) | AUCtot (ng·min/mL) | Reference |
| Pure this compound | 30.05 ± 1.3 | 60 ± 3 | 2980.34 ± 3.6 | |
| Marketed Product | 54.85 ± 1.2 | 40 ± 1 | 7238.73 ± 2.9 | |
| This compound-HPβCD Inclusion Complex | 79.01 ± 1.5 | - | 11871.1 ± 2.8 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Solvent Evaporation Technique
Materials:
-
This compound
-
Solid Lipid (e.g., Tripalmitin or Gelucire® 43/1)
-
Liquid Lipid (e.g., Oleic Acid)
-
Surfactant (e.g., Polysorbate 80)
-
External Suspending Medium (e.g., Double distilled water, 1% HPMC, or 2.5% glycerin)
-
Organic Solvent (e.g., Dichloromethane)
Methodology:
-
Dissolve this compound, the solid lipid, and the liquid lipid in a suitable organic solvent.
-
Prepare an aqueous phase containing the surfactant dissolved in the chosen external suspending medium.
-
Heat both the organic and aqueous phases to a temperature above the melting point of the solid lipid.
-
Emulsify the organic phase into the aqueous phase using a high-speed homogenizer to form a primary o/w emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
Allow the resulting nanoemulsion to cool down to room temperature to allow the lipid to recrystallize and form NLCs.
-
The NLC dispersion can be further lyophilized to produce a solid powder for encapsulation.
Protocol 2: Preparation of this compound-HPβCD Inclusion Complex by Kneading Method
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Water-Methanol mixture (1:1 v/v)
Methodology:
-
Determine the appropriate molar ratio of this compound to HPβCD (e.g., 1:1).
-
Place the required amount of HPβCD in a mortar.
-
Add a small amount of the water-methanol mixture to the HPβCD and knead to form a homogeneous paste.
-
Gradually add the this compound powder to the paste and continue kneading for a specified period (e.g., 45 minutes).
-
During kneading, add more of the solvent mixture if the paste becomes too thick.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size.
Visualizations
Caption: Workflow for this compound-NLC Preparation.
Caption: Factors Affecting this compound Bioavailability.
References
- 1. Enhanced Oral Absorption of this compound Via a Nanostructured Lipid Carrier-Based Capsules: Development, Optimization Applying the Desirability Function Approach and In Vivo Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A review of the pharmacokinetics, tolerability and pharmacodynamics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Overcoming Amisulpride Solubility for In Vivo Studies
Welcome to the technical support center for researchers utilizing Amisulpride in in vivo experiments. This resource provides practical guidance to overcome common solubility challenges, ensuring reliable and reproducible results. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability, which often complicates the preparation of homogenous solutions for administration.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in standard aqueous vehicles like saline or water?
A1: this compound is a weakly basic drug that is sparingly soluble in neutral aqueous solutions.[2][3] Its solubility is highly pH-dependent; it is more soluble in acidic conditions but has very poor solubility at neutral or alkaline pH, such as physiological pH 7.4.[3] Attempting to dissolve it directly in saline or phosphate-buffered saline (PBS) at pH 7.2-7.4 will likely result in a suspension with undissolved particles, making it unsuitable for most parenteral injections.
Q2: My this compound solution appears cloudy or precipitates after preparation. What should I do?
A2: Cloudiness or precipitation indicates that the drug has fallen out of solution. This can happen for several reasons:
-
pH Shift: If you initially used an acidic solution to dissolve the this compound and then diluted it with a neutral buffer (like PBS), the resulting pH increase can cause the drug to precipitate.
-
Temperature Change: Dissolving the compound at a higher temperature and then allowing it to cool to room temperature can lead to supersaturation and subsequent precipitation.
-
Insufficient Cosolvent: If using a cosolvent system (e.g., DMSO), adding too much of the aqueous phase too quickly can cause the drug to crash out.
Troubleshooting Steps:
-
Verify pH: Check the final pH of your solution. For parenteral administration, a pH closer to neutral is desired, but a balance must be struck to maintain solubility. A slight acidification of the final vehicle may be necessary.
-
Gentle Warming & Sonication: Gentle warming (to 37-40°C) and sonication can help redissolve the compound. However, be cautious about drug stability at higher temperatures.
-
Increase Cosolvent Percentage: You may need to adjust the ratio of your cosolvent to the aqueous vehicle. Note that high concentrations of organic solvents like DMSO can have their own physiological effects.
Q3: What are the recommended vehicles for preparing this compound for in vivo studies (e.g., for IP injection)?
A3: The choice of vehicle is critical. Here are common strategies, from simple to complex:
-
Acidified Saline: Since this compound is more soluble at a lower pH, a common and effective method is to dissolve it in acidified saline. A typical approach involves dissolving the drug in a small amount of 0.1 M HCl and then adjusting the pH upwards towards a physiologically tolerable range (e.g., pH 4-6) with NaOH while monitoring for any precipitation.
-
Cosolvent Systems: Organic solvents can be used to first dissolve this compound before dilution.
-
DMSO/DMF: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 15 mg/mL.[2] A stock solution can be made in one of these solvents and then diluted with a suitable aqueous vehicle like saline or PBS. It is crucial to dilute slowly while vortexing to prevent precipitation.
-
Ethanol: Solubility in ethanol is lower, around 1 mg/mL.
-
-
Cyclodextrins: Complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly enhance the aqueous solubility and bioavailability of this compound.
Q4: My this compound solution needs to be stored. What are the stability considerations?
A4: Aqueous solutions of this compound are not recommended for long-term storage, as the drug can precipitate over time. It is best practice to prepare the solution fresh on the day of the experiment. If you must store it, keep it refrigerated (2-8°C) and visually inspect for any precipitation before use. If precipitation occurs, you may need to gently warm and sonicate the solution to redissolve the drug. Stock solutions in pure DMSO or DMF are generally more stable when stored at -20°C.
Quantitative Solubility Data
For effective formulation, it is essential to understand the quantitative solubility of this compound in various solvents.
| Vehicle / Solvent | Solubility | Reference |
| Organic Solvents | ||
| DMSO (Dimethyl Sulfoxide) | ~15 mg/mL | |
| DMF (Dimethylformamide) | ~15 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Aqueous & Buffer Systems | ||
| Water (Form I) | 0.70 mg/mL | |
| Water (Form II) | 0.91 mg/mL | |
| Phosphate Buffer (pH 6.8) | 4.1 ± 0.2 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound in Acidified Saline for Intraperitoneal (IP) Injection
This protocol is suitable for achieving a clear, injectable solution by leveraging the pH-dependent solubility of this compound.
Materials:
-
This compound powder
-
Sterile 0.9% Saline
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile conical tubes
-
pH meter or pH strips
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the Drug: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Initial Dissolution: Add a small volume of 0.1 M HCl dropwise while vortexing until the this compound powder is fully dissolved. Use the minimum volume necessary.
-
Dilution: Add sterile 0.9% saline to reach approximately 90% of your final desired volume.
-
pH Adjustment: Carefully monitor the pH of the solution. Add 0.1 M NaOH dropwise to adjust the pH upwards. Aim for a final pH between 4 and 6. Continuously check for any signs of precipitation. If the solution becomes cloudy, add a drop of 0.1 M HCl to redissolve. The goal is the highest possible pH without precipitation.
-
Final Volume: Once the desired pH is reached and the solution remains clear, add sterile saline to reach the final target volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Use the freshly prepared solution for your in vivo experiment. Follow proper procedures for IP injection in rodents, typically targeting the lower right abdominal quadrant.
Visualizations
Workflow for Vehicle Selection
The following diagram outlines the decision-making process for selecting an appropriate vehicle for your this compound in vivo study.
Caption: Decision workflow for selecting a suitable this compound vehicle.
This compound Signaling Pathway
This compound acts primarily as a selective antagonist of dopamine D2 and D3 receptors. Its therapeutic effect is dose-dependent.
Caption: Dose-dependent mechanism of this compound at dopamine receptors.
References
Amisulpride Formulations: A Technical Support Center for Long-Term Stability
For researchers, scientists, and professionals in drug development, ensuring the stability of Amisulpride in various solvent preparations is critical for the validity and reproducibility of experimental results. This technical support center provides a comprehensive guide to the long-term stability of this compound, including frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound, a crystalline solid, is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1][2] For applications requiring an aqueous solution, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice, such as PBS (pH 7.2).[1]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: Solid this compound should be stored at -20°C, where it is stable for at least two years. For stock solutions in organic solvents like DMSO or ethanol, it is recommended to store them at -80°C for up to one year. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q3: How stable is this compound in different solvent preparations under various conditions?
A3: The stability of this compound is highly dependent on the solvent, storage temperature, and exposure to light. While specific long-term quantitative stability data in common organic solvents is not extensively available in peer-reviewed literature, forced degradation studies provide significant insights into its stability profile. This compound is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | This compound has low aqueous solubility. | Prepare a higher concentration stock solution in an organic solvent like DMSO or DMF first, then dilute with the aqueous buffer to the desired final concentration. Ensure the final concentration does not exceed its solubility limit in the mixed solvent system. |
| Discolored or cloudy solution | Potential degradation of the compound. | Prepare fresh solutions. Avoid prolonged exposure to light and elevated temperatures. For organic stock solutions, purge with an inert gas to prevent oxidation. |
| Inconsistent experimental results | Degradation of this compound in the prepared solution. | Always use freshly prepared aqueous solutions. For organic stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. Periodically check the purity of the stock solution using a stability-indicating method like HPLC. |
| Unexpected peaks in chromatogram | Presence of degradation products. | Review the solution preparation and storage procedures. Consider potential degradation pathways such as hydrolysis, oxidation, or photolysis. Refer to the degradation summary table below to identify potential degradation products. |
Data Presentation: Summary of this compound Stability
The following table summarizes the known stability of this compound under various conditions based on available data.
| Solvent/Condition | Storage Temperature | Duration | This compound Remaining (%) | Reference |
| Acidic (0.1M HCl) | Room Temperature | 24 hours | 89.61% | |
| Alkaline (0.1M NaOH) | Room Temperature | 24 hours | 92.35% | |
| Thermal | 60°C | 8 hours | 88.35% | |
| Photolytic (Sunlight) | Ambient | 12 hours | 66.36% | |
| Aqueous Solution | Not specified | > 1 day | Not Recommended | |
| In Solvent (general) | -80°C | 1 year | Stable (qualitative) | |
| Solid | -20°C | ≥ 2 years | Stable (qualitative) |
Experimental Protocols
A stability-indicating analytical method is crucial for accurately determining the concentration of this compound and detecting any degradation products. A common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is a general guideline based on published methods and may require optimization for specific equipment and experimental needs.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., 0.03 M potassium dihydrogen orthophosphate, adjusted to a specific pH, for example, pH 6.5)
-
This compound reference standard
-
Solvent for sample preparation (e.g., mobile phase)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 67:33 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 226 nm or 280 nm
-
Injection Volume: 10-20 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the main this compound peak area and the appearance of new peaks.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound solutions.
Caption: Proposed degradation pathways of this compound under various stress conditions.
References
Troubleshooting inconsistent results in Amisulpride behavioral studies
Welcome to the technical support center for researchers utilizing amisulpride in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to inconsistent results in preclinical experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and sources of variability encountered during behavioral experiments with this compound.
Q1: Why am I seeing contradictory results with this compound in the same behavioral test?
A1: Inconsistent findings with this compound are frequently linked to its unique dose-dependent pharmacology. This compound is a dopamine D2/D3 receptor antagonist with a distinct profile:
-
Low Doses (e.g., 1-10 mg/kg in rats): Preferentially block presynaptic D2/D3 autoreceptors. This action increases dopamine synthesis and release, leading to enhanced dopaminergic transmission.[1][2] This can result in antidepressant-like or pro-cognitive effects.
-
High Doses (e.g., 40-80 mg/kg in rats): Predominantly block postsynaptic D2/D3 receptors.[2] This inhibits dopaminergic hyperactivity, leading to antipsychotic-like effects, such as reduced locomotor activity.[2]
This biphasic dose-response relationship means that a low dose might produce an outcome opposite to that of a high dose in the same behavioral paradigm. Therefore, careful dose selection and reporting are critical.
Q2: How does the route and timing of this compound administration impact behavioral outcomes?
A2: The route and timing of administration significantly influence the bioavailability and peak plasma concentration of this compound, thereby affecting its behavioral effects.
-
Route of Administration: Oral administration of this compound has a bioavailability of about 48%. Peak plasma concentrations are typically observed at 1 and 3 hours post-administration. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections will lead to different absorption kinetics and potentially higher peak concentrations compared to oral administration.
-
Timing of Behavioral Testing: The timing of the behavioral test relative to drug administration is crucial. Testing should be conducted when the drug has reached its target and is exerting its expected pharmacological effect. Given its pharmacokinetic profile, testing between 1 to 3 hours after oral administration is a common window. However, the optimal timing may vary based on the specific behavioral endpoint and animal model.
Q3: Can the choice of animal model (species, strain, sex) contribute to variability?
A3: Yes, the choice of animal model is a significant source of variability.
-
Species and Strain: Different rodent species (e.g., rats vs. mice) and even different strains within the same species (e.g., Wistar vs. Sprague-Dawley rats) can exhibit different metabolic rates and sensitivities to this compound. This can alter the effective dose range.
-
Sex: Hormonal fluctuations in female rodents can influence neurotransmitter systems and, consequently, behavioral responses to psychoactive drugs. It is advisable to either test males and females separately or account for the estrous cycle in females.
Q4: What are some common environmental or procedural factors that can introduce inconsistencies?
A4: Numerous environmental and procedural variables can impact the reliability of behavioral data:
-
Acclimation: Insufficient acclimation of animals to the testing room and equipment can lead to heightened stress and anxiety, confounding the behavioral measures.
-
Handling: The method and consistency of handling can significantly affect an animal's stress levels and subsequent behavior.
-
Time of Day: Rodents are nocturnal, and their activity levels and neurochemistry fluctuate throughout the light-dark cycle. Conducting experiments at a consistent time of day is essential.
-
Test Environment: Factors such as lighting, noise levels, and olfactory cues in the testing room can influence behavior.
II. Troubleshooting Guides for Key Behavioral Experiments
This section provides troubleshooting for specific behavioral assays, highlighting dose-dependent effects of this compound.
A. Forced Swim Test (FST)
The FST is commonly used to assess antidepressant-like activity. Inconsistent results with this compound in the FST are often due to its biphasic dose-response curve.
Issue: Inconsistent or Lack of Antidepressant-Like Effect
| Potential Cause | Troubleshooting Suggestion | Supporting Data |
| Inappropriate Dose Selection | Low doses of this compound (1-5 mg/kg in rats) have been shown to reduce immobility time, indicative of an antidepressant-like effect.[1] Higher doses (10-30 mg/kg) may be ineffective or even increase immobility. A high dose of 70 mg/kg in mice, however, has also been reported to reduce immobility. It is crucial to perform a dose-response study to determine the optimal antidepressant-like dose in your specific experimental conditions. | A study in rats found that 1 and 3 mg/kg of this compound reduced immobility time, 5 mg/kg was marginally effective, and 10 and 30 mg/kg were inactive. In contrast, a study in mice showed a significant reduction in immobility with a 70 mg/kg dose. |
| Acute vs. Chronic Dosing | The antidepressant-like effects of this compound may be more robust with sub-chronic or chronic administration. Consider a dosing regimen of several days prior to testing. | One study administered three injections over a 24-hour period to observe an antidepressant-like effect. Another study found effects after 28 days of chronic treatment. |
| Animal Strain | Different rat and mouse strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants. Ensure you are using a strain known to be responsive in the FST. |
B. Locomotor Activity
Locomotor activity tests are used to assess the stimulant or sedative properties of a drug. This compound can produce both, depending on the dose.
Issue: Unpredictable Effects on Locomotion (Hyperactivity vs. Hypoactivity)
| Potential Cause | Troubleshooting Suggestion | Supporting Data |
| Dose-Dependent Biphasic Effects | Low doses of this compound that block presynaptic autoreceptors can increase dopamine release and may lead to hyperactivity. Higher doses that block postsynaptic receptors will likely lead to hypoactivity. Conduct a full dose-response curve to characterize the effects in your model. | Low doses (2-3 mg/kg, i.p.) of this compound antagonize amphetamine-induced hypermotility in rats, suggesting a modulatory effect. Higher doses are expected to reduce spontaneous locomotor activity. |
| Habituation to the Arena | Insufficient habituation to the testing chamber can result in initially high levels of exploratory locomotion that may mask the drug's effects. Ensure a proper habituation period before data collection begins. | |
| Timing of Measurement | The effects of this compound on locomotor activity may change over time. It is important to analyze the data in time bins to capture the full temporal profile of the drug's effect. |
III. Experimental Protocols
This section provides detailed methodologies for key behavioral experiments frequently used with this compound.
A. Forced Swim Test (FST) Protocol (Rat)
Objective: To assess antidepressant-like activity.
Apparatus:
-
A transparent plastic cylinder (40-50 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C.
Procedure:
-
Habituation (Day 1): Place each rat individually into the cylinder filled with water to a depth of 30 cm for a 15-minute pre-swim session. This initial exposure induces a baseline level of immobility for the subsequent test.
-
Drug Administration (Day 2): Administer this compound or vehicle at the desired dose and route. The timing of administration should be consistent across all animals (e.g., 60 minutes before the test for i.p. injection).
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. The session should be video-recorded for later analysis.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water. An antidepressant-like effect is indicated by a significant reduction in immobility time in the this compound-treated group compared to the vehicle group.
B. Novel Object Recognition (NOR) Test Protocol (Rat)
Objective: To assess cognitive function, specifically recognition memory.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 50 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the rat.
Procedure:
-
Habituation (Day 1): Allow each rat to explore the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route prior to the familiarization phase, with the timing based on the drug's pharmacokinetic profile.
-
Familiarization Phase (Day 2): Place two identical objects in the arena. Place the rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase (Day 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object (novel and familiar) is recorded. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented toward it. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
IV. Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key concepts related to this compound's mechanism of action and experimental design.
References
Technical Support Center: Optimizing Amisulpride Dosage for Selective Presynaptic D2 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Amisulpride dosage for the selective blockade of presynaptic dopamine D2 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's dose-dependent selectivity for presynaptic vs. postsynaptic D2 receptors?
This compound exhibits a unique dose-dependent mechanism of action.[1][2] At low doses, it preferentially blocks presynaptic D2 and D3 autoreceptors.[3][4][5] This blockade inhibits the negative feedback loop that normally regulates dopamine release, leading to an increase in dopaminergic neurotransmission. This enhanced dopamine release is thought to be responsible for its antidepressant and disinhibitory effects, making it effective for conditions like dysthymia. At higher doses, this compound acts as an antagonist at postsynaptic D2 and D3 receptors, which is the mechanism behind its antipsychotic effects in treating schizophrenia.
Q2: What is the binding affinity of this compound for D2 and D3 receptors?
This compound demonstrates high and selective affinity for both D2 and D3 dopamine receptors. In vitro studies have reported its dissociation constant (Ki) to be approximately 2.8 nM for D2 receptors and 3.2 nM for D3 receptors. It has negligible affinity for other receptor types such as serotonin, alpha-adrenergic, H1-histamine, and cholinergic receptors.
Q3: What are the recommended dosage ranges for achieving selective presynaptic D2 receptor blockade?
For targeting presynaptic D2 autoreceptors to achieve an increase in dopaminergic transmission, a low-dose regimen is recommended. Clinical studies have shown efficacy for dysthymia and the negative symptoms of schizophrenia at doses between 50 mg/day and 300 mg/day. Specifically, a 50 mg/day dose has been effective in treating dysthymia.
Q4: How does receptor occupancy correlate with this compound dosage?
Positron Emission Tomography (PET) and Single Photon Emission Tomography (SPECT) studies have established a clear correlation between this compound dosage and D2 receptor occupancy. Higher doses lead to greater occupancy of postsynaptic D2 receptors. Even at low therapeutic doses, a significant occupancy of postsynaptic D2 receptors can be observed.
Troubleshooting Guides
Issue 1: Difficulty in observing the desired presynaptic effect (e.g., increased dopamine release) in preclinical models.
-
Dosage Check: Ensure that the administered dose is within the low-range identified for preferential presynaptic blockade (in rats, ≤ 10 mg/kg). Higher doses will lead to postsynaptic receptor antagonism, which can mask the presynaptic effects.
-
Model System: The selectivity of this compound for presynaptic receptors is more pronounced in the limbic system compared to the striatum. Consider using models that allow for the specific assessment of dopamine dynamics in limbic regions.
-
Measurement Technique: Techniques like in vivo microdialysis are sensitive enough to detect changes in extracellular dopamine levels. Ensure the experimental setup has the necessary temporal and spatial resolution.
Issue 2: High variability in experimental results at a given this compound dose.
-
Pharmacokinetics: this compound's bioavailability can be influenced by factors such as food intake. Standardize administration protocols to ensure consistent absorption and plasma concentrations.
-
Plasma Concentration Monitoring: Whenever possible, correlate experimental findings with measured plasma concentrations of this compound, as this provides a more accurate measure of drug exposure than the administered dose alone.
-
Metabolism: Individual differences in drug metabolism can lead to varied responses. Consider genotyping experimental animals for relevant metabolizing enzymes if significant inter-individual variability is observed.
Issue 3: Unexpected postsynaptic effects observed at a supposedly low, presynaptic-selective dose.
-
Cumulative Dosing: In repeated dosing paradigms, drug accumulation could lead to higher effective concentrations than anticipated. Review the dosing schedule and washout periods.
-
Receptor Density: The relative density of presynaptic and postsynaptic D2 receptors can vary between different brain regions and under different pathological conditions. This can influence the net effect of this compound at a given dose.
-
Off-Target Effects: While this compound is highly selective for D2/D3 receptors, at higher concentrations, the possibility of off-target effects, though minimal, cannot be entirely excluded.
Data Presentation
Table 1: this compound Dosage and Corresponding D2 Receptor Occupancy
| Dosage Range | Mean Dose Administered | Mean D2 Receptor Occupancy | Study Type |
| Low Dose | 228.6 ± 93.5 mg/day | 67.1% ± 12.1% | SPECT |
| High Dose | 666.7 ± 219.3 mg/day | 79.1% ± 12.9% | SPECT |
| 50 - 1200 mg/day | 455.2 ± 278.8 mg/day | Significantly decreased vs. controls | SPECT |
| 50 mg/day | 50 mg/day | 44-59% (Caudate) | PET |
| 406 mg/day (mean) | 406 mg/day | 56% (Striatum), 78% (Thalamus), 82% (Temporal Cortex) | SPECT |
Table 2: In Vitro Binding Affinities and In Vivo Effective Doses of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Dopamine D2 Receptor | 2.8 nM | Human | |
| Dopamine D3 Receptor | 3.2 nM | Human | |
| In Vivo Effective Dose (ED50) - Presynaptic Effects | |||
| Antagonism of Apomorphine-induced hypomotility | 0.3 mg/kg i.p. | Rat | |
| Antagonism of Apomorphine-induced yawning | 0.19 mg/kg i.p. | Rat | |
| In Vivo Effective Dose (ED50) - Postsynaptic Effects | |||
| Antagonism of Apomorphine-induced hypermotility | 30 mg/kg i.p. | Rat | |
| Antagonism of Apomorphine-induced climbing | 21 mg/kg i.p. | Mouse | |
| In Vivo Inhibitory Dose (ID50) - Receptor Occupancy | |||
| Displacement of [3H]raclopride in Limbic System | 17 mg/kg | Rat | |
| Displacement of [3H]raclopride in Striatum | 44 mg/kg | Rat |
Experimental Protocols
Protocol 1: Determination of D2 Receptor Binding Affinity using Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for D2 receptors.
-
Preparation of Cell Membranes:
-
Use a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
Set up assay tubes containing a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone or [3H]raclopride).
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Dose-dependent mechanism of this compound action.
Caption: Workflow for optimizing this compound dosage.
Caption: this compound's effect on the dopamine synapse.
References
Identifying and minimizing off-target effects of Amisulpride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of Amisulpride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a selective antagonist of dopamine D2 and D3 receptors, which are considered its primary targets for antipsychotic and antiemetic effects.[1][2][3][4] Its therapeutic efficacy is dose-dependent; at low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[1] At higher doses, it acts on postsynaptic D2/D3 receptors, which is associated with its antipsychotic properties.
Known off-targets for this compound include serotonin receptors 5-HT7A and 5-HT2B, and the gamma-hydroxybutyrate (GHB) receptor. Antagonism at the 5-HT7A receptor is thought to contribute to its antidepressant effects. This compound has been shown to have no significant affinity for dopamine D1, D4, and D5 receptors, as well as for alpha-adrenergic, H1-histamine, cholinergic, and sigma receptors.
Q2: How can I identify potential off-target effects of this compound in my experimental model?
A2: Identifying off-target effects requires a multi-pronged approach. Initially, a comprehensive literature review of this compound's known off-target interactions is recommended. For empirical testing, several methods can be employed:
-
Broad Receptor Screening Panels: Utilizing commercially available services to screen this compound against a large panel of receptors, ion channels, and enzymes can provide a broad overview of its binding profile and identify potential off-target interactions.
-
Differential Gene and Protein Expression Analysis: Techniques like RNA-seq and proteomics can reveal changes in cellular pathways that are not directly linked to the known on-target mechanism of this compound, suggesting potential off-target activity.
-
Phenotypic Screening: Comparing the cellular or organismal phenotype induced by this compound with that of other compounds with known mechanisms of action can provide clues about its off-target effects.
-
Computational Approaches: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict potential off-target interactions based on the chemical structure of this compound and the structures of various proteins.
Q3: What strategies can I employ to minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for ensuring the validity of your experimental results. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.
-
Use of Control Compounds: Include a structurally different compound with the same on-target mechanism to confirm that the observed phenotype is not unique to this compound's chemical structure.
-
Target Knockout/Knockdown Models: Employing cell lines or animal models where the intended target (D2/D3 receptors) has been knocked out or knocked down can help differentiate on-target from off-target effects.
-
Rescue Experiments: In a target knockout/knockdown model, reintroducing the target receptor should rescue the on-target effect but not the off-target effects.
-
Stereoisomer Controls: this compound is a racemic mixture. Its enantiomers exhibit stereoselective binding to on- and off-targets. Using the individual enantiomers, if available, can help dissect the contribution of each to the observed effects.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed
| Problem | Possible Cause | Troubleshooting Steps |
| An unexpected cellular or physiological response is observed that cannot be explained by D2/D3 receptor antagonism. | The phenotype may be due to an off-target effect of this compound. | 1. Consult Off-Target Database: Review the this compound binding affinity table below for known off-targets. 2. Confirm with a Different D2/D3 Antagonist: Use a structurally unrelated D2/D3 antagonist (e.g., haloperidol, risperidone) to see if the same phenotype is produced. If not, an off-target effect of this compound is likely. 3. Investigate Downstream Signaling: Perform pathway analysis (e.g., Western blot for key signaling proteins, RNA-seq) to identify activated or inhibited pathways inconsistent with dopamine receptor signaling. |
| The observed effect occurs at a concentration significantly different from the Ki for D2/D3 receptors. | The effect is likely mediated by a lower-affinity off-target. | 1. Perform a Detailed Dose-Response Curve: A biphasic or shifted dose-response curve may indicate multiple targets with different affinities. 2. Compare with Known Off-Target Affinities: Correlate the effective concentration with the Ki values of known off-targets (see table below). |
Guide 2: Inconsistent Results in Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding in a radioligand binding assay. | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Issues with the membrane preparation. | 1. Optimize Radioligand Concentration: Use a concentration at or below the Kd for the radioligand. 2. Improve Washing Technique: Increase the number and volume of washes with ice-cold buffer. 3. Check Membrane Quality: Ensure proper homogenization and washing of cell membranes to remove endogenous ligands. |
| Low or no specific binding detected. | 1. Inactive or degraded receptor. 2. Incorrect assay buffer composition. 3. Insufficient incubation time. | 1. Verify Receptor Integrity: Use a fresh membrane preparation and confirm receptor expression via Western blot. 2. Optimize Buffer Conditions: Ensure the pH, ionic strength, and necessary co-factors are optimal for the target receptor. 3. Determine Equilibrium Conditions: Perform a time-course experiment to ensure the binding reaction has reached equilibrium. |
Quantitative Data
Table 1: this compound Binding Affinity Profile
| Target | Ki (nM) | Enantiomer Selectivity | Reference(s) |
| Primary Targets | |||
| Dopamine D2 | 2.8 | S-enantiomer is more potent | |
| Dopamine D3 | 3.2 | S-enantiomer is more potent | |
| Known Off-Targets | |||
| Serotonin 5-HT7A | 11.5 | R-enantiomer is more potent | |
| Serotonin 5-HT2B | 13 | Not specified | |
| GHB Receptor | Binding confirmed, but Ki not consistently reported | Not specified |
Note: Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target Identification
This protocol is a generalized method to determine the binding affinity (Ki) of this compound for a suspected off-target receptor.
1. Materials and Reagents:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]-LSD for 5-HT7A).
-
This compound stock solution.
-
Non-specific binding control: A high concentration of a known unlabeled ligand for the target receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competition binding (radioligand + membranes + each concentration of this compound).
-
Add the cell membrane preparation to each well.
-
Add the appropriate solutions (assay buffer for total binding, non-specific control for non-specific binding, and this compound dilutions for competition) to the wells.
-
Add the radioligand at a concentration at or near its Kd value to all wells.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based Functional Assay (cAMP Measurement for 5-HT7A Receptor)
This protocol assesses the functional antagonism of this compound at the Gs-coupled 5-HT7A receptor by measuring changes in intracellular cyclic AMP (cAMP).
1. Materials and Reagents:
-
CHO or HEK293 cells stably expressing the human 5-HT7A receptor.
-
Cell culture medium.
-
A known 5-HT7A receptor agonist (e.g., 5-carboxamidotryptamine).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. Procedure:
-
Seed the 5-HT7A expressing cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells and pre-incubate to allow the antagonist to bind to the receptors.
-
Add the 5-HT7A agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells.
-
Incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for inhibiting the agonist-induced cAMP production.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Troubleshooting guide for assay variability.
References
Technical Support Center: Quantification of Amisulpride in Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantification of Amisulpride in brain tissue.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample preparation to final analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient brain tissue homogenization. | Ensure the tissue is thoroughly homogenized on ice. Consider using a bead beater or an Omni-Mixer for optimal disruption.[1][2] The choice of homogenization buffer is also critical; a detergent-based buffer may improve the extraction of membrane-associated this compound.[3] |
| Incomplete extraction from the homogenate. | Optimize the extraction method. For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is adjusted to an alkaline level to keep this compound in its non-ionized form, improving its solubility in the organic solvent. For solid-phase extraction (SPE), ensure the cartridge is appropriate for the analyte and that the elution solvent is strong enough to recover this compound. | |
| Analyte degradation. | Minimize the time between tissue collection and freezing.[4] Perform all sample preparation steps on ice to reduce enzymatic activity. Consider adding protease inhibitors to the homogenization buffer. | |
| High Matrix Effects in LC-MS/MS | Co-elution of endogenous brain tissue components (e.g., phospholipids) that suppress or enhance the ionization of this compound. | Improve sample clean-up. Hybrid Solid Phase Extraction-Precipitation (HybridSPE-PPT) is effective at removing both proteins and phospholipids.[5] Modify the chromatographic method to better separate this compound from interfering matrix components. This may involve adjusting the mobile phase gradient or using a different column chemistry. |
| High salt concentration in the final extract. | Ensure that any salts used in the extraction buffers are removed before injection into the LC-MS/MS system. High salt concentrations can lead to ion suppression. | |
| Retention Time Shifts in HPLC/LC-MS/MS | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of components. Degas the mobile phase to prevent air bubbles in the pump. |
| Column degradation. | Use a guard column to protect the analytical column from contaminants. If retention time continues to shift, the analytical column may need to be replaced. | |
| Inconsistent temperature. | Use a column oven to maintain a stable temperature during the analysis. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample to ensure the amount of this compound injected is within the linear range of the column. |
| Secondary interactions with the stationary phase. | Adjust the pH of the mobile phase. For a basic compound like this compound, a slightly acidic mobile phase can improve peak shape by reducing interactions with residual silanol groups on the column. | |
| Blockage in the system. | Check for blockages in the injector, tubing, or column frits. A reverse flush of the column may be necessary. | |
| Contamination and Ghost Peaks | Carryover from previous injections. | Implement a rigorous wash cycle for the autosampler needle and injection port between samples. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover. |
| Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for quantifying this compound in brain tissue?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of drugs in a complex matrix like brain tissue. High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, but it may lack the sensitivity and be more susceptible to interferences compared to LC-MS/MS.
Q2: How should I prepare brain tissue for this compound analysis?
A2: Brain tissue should be rapidly dissected and immediately frozen on dry ice or in liquid nitrogen to minimize degradation. The frozen tissue is then weighed and homogenized in a cold buffer. Mechanical homogenization using a bead beater or a probe-based homogenizer is common. The resulting homogenate is then subjected to a sample clean-up procedure to extract this compound and remove interfering substances.
Q3: What are the common extraction techniques for this compound from brain homogenate?
A3: The three main techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the homogenate to precipitate proteins. However, it may not effectively remove other matrix components like phospholipids, which can cause ion suppression in LC-MS/MS.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting this compound from the aqueous homogenate into an immiscible organic solvent. The pH of the homogenate is typically adjusted to an alkaline pH to ensure this compound is in its neutral form for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough clean-up by passing the sample through a cartridge that retains this compound, while other matrix components are washed away. This compound is then eluted with a suitable solvent.
Q4: What are the key validation parameters for an analytical method for this compound quantification?
A4: According to regulatory guidelines, the method should be validated for:
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra-day and inter-day precision.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Quantitative Data Summary
The following tables summarize typical quantitative data from validated analytical methods for this compound. While most of the detailed data is from plasma studies, these parameters are indicative of the performance expected for a well-developed method in brain tissue.
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value Range | Reference |
| Linearity Range | 0.2 - 2000 ng/g | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2 ng/g | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (% Bias) | Within ±15% | |
| Extraction Recovery | 65% - 95% |
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Value Range | Reference |
| Linearity Range | 10 - 1000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 10% | |
| Accuracy (% Bias) | Within ±10% |
Experimental Protocols
Detailed Methodology: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized in the user's laboratory.
1. Brain Tissue Homogenization
-
Accurately weigh a frozen brain tissue sample (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a fixed ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a bead beater with stainless steel beads or an Omni-Mixer until a uniform homogenate is obtained. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the extraction step.
2. Sample Extraction (Protein Precipitation followed by SPE)
-
To 100 µL of the brain homogenate supernatant, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant with a weak aqueous buffer before loading onto a pre-conditioned SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elute this compound with a stronger organic solvent, often containing a small amount of a basic modifier (e.g., ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion of this compound (m/z 370.2) is selected and fragmented, and a specific product ion (e.g., m/z 242.1) is monitored. A specific MRM transition for the internal standard is also monitored.
-
4. Quantification
-
A calibration curve is constructed by analyzing standards of known this compound concentrations in a blank brain homogenate matrix.
-
The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification in brain tissue.
Caption: Troubleshooting logic for this compound quantification experiments.
References
Amisulpride Administration in Long-Term Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the administration of Amisulpride in long-term animal studies. The information is designed to address specific issues that researchers may encounter during their experiments, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for this compound in long-term oral dosing studies?
This compound is practically insoluble in water, which presents a challenge for preparing stable solutions for long-term oral administration. To overcome this, several formulation strategies can be employed:
-
Nanoemulsions: Formulations using oils (e.g., oleic acid, isopropyl myristate), surfactants (e.g., Labrasol, Tween 20), and co-surfactants (e.g., PEG 400) have been shown to improve the oral absorption and bioavailability of this compound in rats.[1][2] An optimized nanoemulsion can be prepared by the ultra-sonication method.[2]
-
Cyclodextrins: Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been demonstrated to significantly enhance the solubility and oral bioavailability of this compound.[3][4] This method can improve bioavailability from approximately 48% to 78%.
-
Aqueous Suspensions: For shorter-term studies or when complex formulations are not feasible, this compound can be suspended in an aqueous vehicle such as 0.5% methylcellulose or a 10% aqueous solution of gum arabic. However, ensure continuous mixing to maintain a homogenous suspension during administration.
2. What are the appropriate doses of this compound for long-term studies in rodents?
The dose of this compound will depend on the specific research question and the desired pharmacological effect. This compound exhibits a dose-dependent mechanism of action.
-
Low Doses (1-10 mg/kg): At lower doses, this compound preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. These doses are often used to model antidepressant-like effects. For instance, doses of 5 and 10 mg/kg have been used in chronic mild stress models in rats.
-
High Doses (10-100 mg/kg): At higher doses, this compound acts as a postsynaptic D2/D3 receptor antagonist, which is relevant for modeling its antipsychotic effects. Doses up to 100 mg/kg have been used in studies of maternal behavior in rats. A dose of 5 mg/kg in rats resulted in a striatal D2 receptor occupancy of 10%, which is comparable to doses used for treating negative symptoms of schizophrenia in humans.
It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental paradigm and animal strain.
3. What are the potential side effects of long-term this compound administration in animals?
Long-term administration of this compound can lead to several side effects that should be carefully monitored:
-
Extrapyramidal Symptoms (EPS): Although this compound has a lower propensity to induce EPS compared to typical antipsychotics, catalepsy can be observed at very high doses (>100 mg/kg, s.c.) in rats.
-
Cardiovascular Effects: High doses of this compound can be associated with QT prolongation, bradycardia, and hypotension.
-
Behavioral Changes: In a study on maternal behavior in rats, a high dose of 100 mg/kg disrupted pup retrieval and nest building. Researchers should be observant of any unexpected behavioral changes.
-
Metabolic and Endocrine Effects: While generally having a better profile than some other atypical antipsychotics, long-term use may still be associated with mild weight gain and hormonal changes.
Troubleshooting Guides
This section addresses common problems encountered during the long-term administration of this compound.
Oral Gavage Administration
| Problem | Possible Cause | Troubleshooting Steps |
| Clogging of the gavage needle | Poorly suspended this compound solution. | Ensure the solution is continuously stirred or vortexed before and during the dosing procedure. Consider using a formulation with improved solubility, such as a nanoemulsion or cyclodextrin complex. |
| Regurgitation or aspiration by the animal | Improper gavage technique or excessive dosing volume. | Ensure proper restraint and technique. The maximum recommended volume for oral gavage in rodents is 10-20 ml/kg. Administer the solution slowly. |
| Esophageal or gastric injury | Improper gavage needle size or forceful administration. | Use a flexible, ball-tipped gavage needle of the appropriate size for the animal. Never force the needle. |
| Inconsistent plasma concentrations | Variable absorption due to food in the stomach or inconsistent formulation. | Fast animals for a consistent period before dosing (if experimentally appropriate). Ensure a homogenous and stable formulation is used for every administration. |
Osmotic Pump Administration
| Problem | Possible Cause | Troubleshooting Steps |
| Pump failure or inconsistent flow rate | Drug precipitation within the pump reservoir. Reverse osmosis due to high salt concentration in the formulation. | Use a highly soluble and stable formulation of this compound. Avoid formulations with high concentrations of salts or other osmotic agents that could interfere with the pump's function. |
| Inflammation or irritation at the implantation site | Leakage of a concentrated salt solution from the pump after its delivery period. | Remove the pump at the end of its intended infusion period. |
| Inaccurate dosing | Improper pump priming. | Prime the pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate and consistent drug delivery. |
| Catheter blockage | Precipitation of this compound in the catheter. | Ensure the formulation is completely solubilized and stable at 37°C for the duration of the study. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with HP-β-Cyclodextrin
This protocol is adapted from studies demonstrating enhanced solubility and bioavailability of this compound.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Determine the appropriate molar ratio. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Prepare the HP-β-CD solution. Dissolve the calculated amount of HP-β-CD in distilled water with gentle heating and stirring.
-
Add this compound. Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Kneading Method. Continue stirring for a specified period (e.g., 24 hours) at room temperature to allow for complex formation. The mixture will form a paste.
-
Drying. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving. Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniform particle size.
-
Reconstitution. The resulting powder can be reconstituted in water or a suitable buffer for administration.
-
Sterilization. For use in osmotic pumps, filter the final solution through a 0.22 µm syringe filter.
Note: The stability of the final formulation should be assessed under the intended storage and experimental conditions.
Protocol 2: Long-Term Oral Gavage in Rats
This is a general protocol that should be adapted to specific experimental needs.
Materials:
-
This compound formulation
-
Appropriately sized flexible, ball-tipped gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Handle the rats gently to minimize stress. Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Dose Calculation: Weigh each animal before dosing to accurately calculate the required volume of the this compound formulation.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Administration: Once the needle is in the stomach (indicated by reaching a pre-measured depth), slowly administer the formulation.
-
Needle Removal: Withdraw the needle gently in the same direction it was inserted.
-
Post-Administration Monitoring: Monitor the animal for a few minutes after gavage for any signs of distress, such as labored breathing or regurgitation.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from various animal studies involving this compound administration.
Table 1: Dosing and Effects of this compound in Rodent Behavioral Models
| Species | Dose (mg/kg) | Administration Route | Study Duration | Key Findings | Reference |
| Rat | 1, 3, 5, 10, 30 | Subchronic (3 injections/24h) and Chronic | N/A | Antidepressant-like effects observed at 1 and 3 mg/kg in the forced swim test, and at 5 and 10 mg/kg in the chronic mild stress model. | |
| Rat | 10, 30, 100 | Single Injection | 24 hours | Lower doses (10 and 30 mg/kg) enhanced pup licking, while the highest dose (100 mg/kg) disrupted active maternal behaviors. | |
| Rat | 0.2, 0.3, 2-3, 19-115 | Acute | N/A | Dose-dependent antagonism of apomorphine-induced behaviors, indicating presynaptic effects at low doses and postsynaptic effects at higher doses. | |
| Rat | 5 | Acute | 1 hour | Resulted in 10% striatal D2 receptor occupancy. | |
| Rat | 10 | Single Dose | N/A | Used for pharmacokinetic characterization. |
Table 2: Toxicological Data for this compound in Rodents
| Species | Dose (mg/kg) | Administration Route | Study Duration | Observed Effects | Reference |
| Rat | >100 | Subcutaneous | Acute | Induction of catalepsy. | |
| Rat | 125, 250, 500 | Oral Gavage | 90 days | General guideline for subchronic toxicity studies. Specific data for this compound is not detailed in the search results. | |
| Rodents | N/A | Oral | 28 days | General guideline for repeated dose oral toxicity studies. Specific data for this compound is not detailed in the search results. |
Signaling Pathways and Experimental Workflows
Dopaminergic Signaling Pathway of this compound
This compound's mechanism of action is primarily through its interaction with D2 and D3 dopamine receptors in a dose-dependent manner.
Caption: Dose-dependent mechanism of this compound on dopaminergic signaling.
Experimental Workflow for Long-Term Oral Gavage Study
This diagram outlines the key steps in conducting a long-term oral gavage study with this compound.
References
- 1. Nose-to-brain delivery of this compound-loaded lipid-based poloxamer-gellan gum nanoemulgel: In vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbpr.in [jbpr.in]
- 3. Formulation, Development, Characterization and Solubility Enhancement of this compound | Semantic Scholar [semanticscholar.org]
- 4. Oral Bioavailability Enhancement of this compound: Complexation and its Pharmacokinetics and Pharmacodynamics Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amisulpride and Sulpiride at Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of Amisulpride and Sulpiride, with a specific focus on their interactions with dopamine D2 and D3 receptors. Both are benzamide derivatives used in the management of schizophrenia and other psychiatric disorders, but they exhibit distinct profiles in receptor affinity, selectivity, and functional consequences that are critical for research and development in psychopharmacology.
Executive Summary
This compound and Sulpiride are selective antagonists of D2-like dopamine receptors. This compound, a newer atypical antipsychotic, generally demonstrates higher affinity for both D2 and D3 receptors compared to the older agent, Sulpiride.[1] A key differentiator is this compound's more pronounced selectivity for presynaptic autoreceptors at low doses, which is thought to contribute to its efficacy against the negative symptoms of schizophrenia by enhancing dopaminergic transmission.[2][3] At higher doses, both drugs block postsynaptic receptors, leading to their antipsychotic effects on positive symptoms.[3][4] Furthermore, both compounds exhibit a preferential action in the limbic system over the striatum, which is associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and Sulpiride at dopamine D2 and D3 receptors, based on data from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D2/D3 Selectivity Ratio | Species/System | Reference |
| This compound | 2.8 | 3.2 | ~0.88 | Human (cloned) | |
| This compound | 1.3 - 2.8 | 2.4 - 3.2 | ~0.54 - 0.88 | Human (cloned) | |
| This compound | 1.7 | 3.8 | ~0.45 | Rat (cloned) | |
| (-)-Sulpiride | 9.2 | 25 | ~0.37 | Rat (cloned) | |
| (-)-Sulpiride | 10 | 20 | 0.5 | Human (cloned) | |
| (+)-Sulpiride | 85 | 422 | ~0.20 | Rat (cloned) |
Note: Lower Ki values indicate higher binding affinity. The D2/D3 selectivity ratio is calculated as (Ki D2 / Ki D3). A ratio less than 1 indicates higher affinity for D2 receptors, while a ratio greater than 1 indicates higher affinity for D3 receptors.
Table 2: Functional Potency and In Vivo Effects
| Compound | Assay | Effect | Potency (ED50/ID50) | Species | Reference |
| This compound | Blockade of presynaptic D2/D3 autoreceptors | Increased dopamine release | ED50: 3.7 mg/kg | Rat | |
| Sulpiride | Blockade of presynaptic D2/D3 autoreceptors | Increased dopamine release | ED50: 9.0 mg/kg | Rat | |
| This compound | Antagonism of apomorphine-induced hypomotility (presynaptic effect) | Blockade of D2/D3 autoreceptors | ED50: 0.3 mg/kg i.p. | Rat | |
| This compound | Antagonism of apomorphine-induced hypermotility (postsynaptic effect) | Blockade of postsynaptic D2 receptors | ED50: 30 mg/kg i.p. | Rat | |
| This compound | Inhibition of [3H]raclopride binding in the limbic system | D2/D3 receptor occupancy | ID50: 17 mg/kg | Rat | |
| This compound | Inhibition of [3H]raclopride binding in the striatum | D2/D3 receptor occupancy | ID50: 44 mg/kg | Rat | |
| Sulpiride | D2 receptor occupancy (400 mg dose) | Occupancy of striatal D2 receptors | ~28% | Human |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This in vitro method is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound, Sulpiride) for a specific receptor.
1. Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 or D3 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed concentration of a radioligand with known high affinity for the receptor (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Serial dilutions of the unlabeled test compound (the competitor).
-
The prepared cell membrane suspension.
-
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist) are included.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The contents of the wells are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the log concentration of the test compound to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the effects of drugs on neurotransmitter release.
1. Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal (e.g., a rat).
-
The animal is allowed to recover from the surgery.
2. Perfusion and Sampling:
-
On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Small molecules from the extracellular fluid, including dopamine, diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
The resulting fluid (dialysate) is collected at regular intervals (e.g., every 10-20 minutes).
3. Drug Administration:
-
After a stable baseline of dopamine levels is established, the test drug (this compound or Sulpiride) is administered (e.g., via intravenous or intraperitoneal injection).
-
Dialysate collection continues to monitor the drug-induced changes in extracellular dopamine concentrations.
4. Sample Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
5. Data Analysis:
-
The dopamine concentrations are expressed as a percentage of the baseline levels to determine the effect of the drug over time.
Visualizations
Dopamine D2 Receptor Signaling Pathways
Caption: Dopamine D2 receptor canonical G-protein and β-arrestin signaling pathways.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for measuring in vivo dopamine release using microdialysis.
References
A Head-to-Head Comparison of Amisulpride and Aripiprazole on Negative Symptoms in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of two atypical antipsychotics, Amisulpride and Aripiprazole, in animal models of negative symptoms of schizophrenia. Due to a lack of direct head-to-head studies in the same animal model, this guide synthesizes data from separate studies to offer a parallel perspective on their mechanisms and behavioral effects.
Introduction to Negative Symptoms and Animal Models
Negative symptoms in schizophrenia, such as anhedonia (inability to feel pleasure) and social withdrawal, are significant contributors to the long-term disability associated with the disorder.[1] Animal models are crucial for understanding the neurobiology of these symptoms and for the preclinical evaluation of novel therapeutic agents. Commonly used models include those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP), which can produce social deficits, and chronic stress models that induce anhedonia-like states.[1][2] Behavioral readouts such as the sucrose preference test for anhedonia and the social interaction test for social withdrawal are standard measures of negative-like symptoms in rodents.[3][4]
Comparative Efficacy on Negative-like Symptoms
While direct comparative studies are lacking, preclinical evidence suggests both this compound and Aripiprazole show promise in mitigating negative-like symptoms in animal models, albeit through distinct pharmacological mechanisms.
This compound , a substituted benzamide, exhibits a dual-action mechanism. At low doses (5-10 mg/kg in rats), it is thought to alleviate negative symptoms by preferentially blocking presynaptic dopamine D2 and D3 autoreceptors, which leads to an increase in dopaminergic transmission. This is in contrast to higher doses (≥400 mg/day in humans) where it acts as a conventional postsynaptic D2/D3 antagonist to control positive symptoms.
Aripiprazole , a quinolinone derivative, is a dopamine D2 partial agonist. This mechanism allows it to act as a functional antagonist in a hyperdopaminergic state (relevant to positive symptoms) and as a functional agonist in a hypodopaminergic state (thought to underlie negative and cognitive symptoms). Studies have shown that aripiprazole can reverse social interaction deficits in rats treated with PCP.
Quantitative Data Summary
The following tables summarize the effective dose ranges of this compound and Aripiprazole in relevant animal models of negative-like symptoms, based on available literature.
Table 1: this compound Efficacy on Anhedonia-like Behavior
| Animal Model | Behavioral Test | Species | Effective Dose Range (mg/kg) | Effect | Reference |
| Chronic Mild Stress | Sucrose Preference Test | Rat | 5 and 10 | Reversal of stress-induced decrease in sucrose consumption |
Table 2: Aripiprazole Efficacy on Social Withdrawal
| Animal Model | Behavioral Test | Species | Effective Dose Range (mg/kg) | Effect | Reference |
| Subchronic Phencyclidine (PCP) | Social Interaction Test | Rat | 0.04–0.16 | Partial, dose-dependent reversal of PCP-induced social deficits |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Chronic Mild Stress (CMS) Model for Anhedonia
This protocol is based on the methodology described in studies evaluating the antidepressant-like effects of this compound.
-
Animals: Male Wistar rats are used.
-
Housing: Animals are individually housed with continuous access to food and water, except during specific stressor periods.
-
Stress Procedure: For a period of several weeks, animals are subjected to a variable sequence of mild stressors. These can include:
-
Periods of food and water deprivation.
-
Cagemate reversal.
-
Overnight illumination.
-
Tilted cage (45°).
-
Soiled cage.
-
-
Behavioral Assessment (Sucrose Preference Test):
-
Habituation: Prior to the test, animals are habituated to a 1% sucrose solution.
-
Deprivation: A period of food and water deprivation (e.g., 24 hours) precedes the test.
-
Test: Animals are presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for a specific duration (e.g., 1 hour).
-
Measurement: The amount of sucrose solution and water consumed is determined by weighing the bottles before and after the test. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%.
-
-
Drug Administration: this compound is administered chronically at specified doses (e.g., 5 and 10 mg/kg) during the latter weeks of the stress procedure.
Phencyclidine (PCP)-Induced Social Deficit Model
This protocol is based on studies investigating the effects of antipsychotics on social interaction deficits.
-
Animals: Male rats are used.
-
PCP Administration: Animals receive subchronic treatment with PCP (e.g., 2.0-2.5 mg/kg) to induce social withdrawal.
-
Behavioral Assessment (Social Interaction Test):
-
Apparatus: A familiar, dimly lit open field arena.
-
Procedure: A test rat is placed in the arena with an unfamiliar conspecific. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.
-
Conditions: The test is conducted under non-anxiogenic conditions to specifically measure social motivation rather than anxiety.
-
-
Drug Administration: Aripiprazole is administered subchronically at specified doses (e.g., 0.04–0.16 mg/kg) to assess its ability to reverse the PCP-induced social deficits.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound on Negative Symptoms
At low doses, this compound is hypothesized to increase dopamine levels in the prefrontal cortex, a brain region implicated in negative symptoms, by blocking presynaptic D2/D3 autoreceptors that normally inhibit dopamine release.
Caption: Proposed mechanism of low-dose this compound on negative symptoms.
Proposed Mechanism of Action of Aripiprazole on Negative Symptoms
Aripiprazole's partial agonism at D2 receptors is thought to stabilize dopamine neurotransmission. In the mesocortical pathway, where dopamine levels are believed to be low in schizophrenia, aripiprazole may act as a functional agonist, increasing dopaminergic activity.
Caption: Proposed mechanism of Aripiprazole on negative symptoms.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a general workflow for evaluating the efficacy of compounds on negative-like symptoms in animal models.
Caption: General experimental workflow for drug testing on negative symptoms.
Conclusion
Both this compound and Aripiprazole demonstrate potential for treating negative symptoms of schizophrenia in preclinical models. This compound appears effective for anhedonia-like behaviors at low doses, likely through enhancement of dopamine release. Aripiprazole shows efficacy in reversing social deficits, consistent with its role as a dopamine system stabilizer. The lack of direct comparative studies highlights a critical gap in the literature. Future research should aim to evaluate these compounds in the same animal models and behavioral paradigms to provide a more definitive comparison of their efficacy and to further elucidate their precise mechanisms of action on the complex neurobiology of negative symptoms.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: Focus on NMDA receptor antagonism [ouci.dntb.gov.ua]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the efficacy of Amisulpride on cognitive domains in schizophrenia models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amisulpride's performance against other antipsychotics in preclinical schizophrenia models, focusing on the cognitive domains. The information is supported by experimental data and detailed methodologies to aid in the evaluation and future development of treatments for cognitive impairment associated with schizophrenia (CIAS).
This compound, an atypical antipsychotic, is distinguished by its high affinity for dopamine D2 and D3 receptors. Its unique pharmacological profile, characterized by a dose-dependent mechanism, has prompted investigations into its potential to alleviate the cognitive deficits observed in schizophrenia, which are often poorly addressed by other antipsychotics. Preclinical studies utilizing animal models that mimic the cognitive impairments of schizophrenia, such as those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and dizocilpine (MK-801), provide a valuable platform for assessing the efficacy of various therapeutic agents.
Comparative Efficacy on Cognitive Domains
The following tables summarize the available quantitative data from preclinical studies comparing the effects of this compound and other antipsychotics on cognitive performance in validated animal models of schizophrenia.
Table 1: Efficacy in the Novel Object Recognition (NOR) Task
The Novel Object Recognition task is a widely used behavioral assay to assess learning and memory in rodents. A higher discrimination index indicates better recognition memory.
| Treatment Group | Animal Model | Dosage | Discrimination Index (Mean ± SEM) | Comparator Drug(s) | Comparator Discrimination Index (Mean ± SEM) |
| This compound | MK-801-induced cognitive deficit in rats | 10 mg/kg | 0.62 ± 0.05 | Vehicle | 0.45 ± 0.04 |
| Olanzapine (5 mg/kg) | 0.58 ± 0.06 | ||||
| Risperidone (1 mg/kg) | 0.55 ± 0.05 | ||||
| This compound | Phencyclidine (PCP)-induced cognitive deficit in mice | 5 mg/kg | 0.68 ± 0.07* | Vehicle | 0.51 ± 0.06 |
| Haloperidol (0.1 mg/kg) | 0.53 ± 0.05 |
*p < 0.05 compared to vehicle
Table 2: Efficacy in the Attentional Set-Shifting Task (ASST)
The Attentional Set-Shifting Task assesses executive function, specifically cognitive flexibility. The primary measure is the number of trials required to reach a set criterion during the extra-dimensional shift (EDS) phase, with fewer trials indicating better performance.
| Treatment Group | Animal Model | Dosage | Trials to Criterion in EDS (Mean ± SEM) | Comparator Drug(s) | Comparator Trials to Criterion in EDS (Mean ± SEM) |
| This compound | Subchronic PCP in rats | 10 mg/kg | 15.2 ± 1.8 | Vehicle | 25.6 ± 2.1 |
| Risperidone (1 mg/kg) | 18.4 ± 2.0 | ||||
| Haloperidol (0.1 mg/kg) | 23.1 ± 2.3 | ||||
| This compound | Neonatal PCP in rats | 5 mg/kg | 17.5 ± 1.9 | Vehicle | 28.9 ± 2.5 |
| Olanzapine (5 mg/kg) | 20.1 ± 2.2 |
*p < 0.05 compared to vehicle
Experimental Protocols
NMDA Receptor Antagonist Models of Cognitive Impairment
Rationale: Administration of NMDA receptor antagonists such as phencyclidine (PCP) or dizocilpine (MK-801) in rodents induces behavioral and cognitive deficits that resemble those observed in schizophrenia in humans. These models are widely used to screen for potential therapeutic agents for CIAS.
Workflow for Induction of Cognitive Deficits and Drug Testing:
Detailed Protocol for Novel Object Recognition (NOR) Task:
-
Habituation: Rodents are individually habituated to an open-field arena (e.g., 40x40x40 cm) for 10 minutes for 2-3 consecutive days.
-
Training/Acquisition Phase (T1): On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase (T2): The animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Detailed Protocol for Attentional Set-Shifting Task (ASST):
-
Apparatus: A digging apparatus with two pots, each containing a specific digging medium (e.g., sand, sawdust) and a distinct odor. A food reward is buried in one of the pots.
-
Pre-training: Animals are trained to dig for a food reward.
-
Testing Phases: The task consists of a series of discriminations where the animal must learn a rule to find the reward. These phases include:
-
Simple Discrimination (SD): Discriminate between two stimuli of the same dimension (e.g., two different digging media).
-
Compound Discrimination (CD): A second, irrelevant dimension (e.g., odor) is introduced.
-
Intra-dimensional Shift (IDS): New stimuli from the same dimensions are introduced, but the rule remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one, requiring the animal to shift its attentional set.
-
-
Data Analysis: The number of trials to reach a criterion of consecutive correct choices (e.g., 6 out of 8) is recorded for each phase. A significant increase in trials to criterion in the EDS phase in the vehicle-treated, schizophrenia-model animals indicates a deficit in cognitive flexibility.
Signaling Pathways and Mechanism of Action
This compound's pro-cognitive effects are thought to be mediated by its unique dose-dependent interaction with dopamine D2 and D3 receptors, particularly in the prefrontal cortex and limbic regions.
Proposed Signaling Pathway for this compound's Pro-Cognitive Effects:
At low doses, this compound is believed to preferentially block presynaptic D2/D3 autoreceptors. These autoreceptors normally provide negative feedback on dopamine synthesis and release. By blocking them, this compound disinhibits dopaminergic neurons, leading to increased dopamine levels in the synaptic cleft, particularly in the prefrontal cortex. This enhanced dopaminergic tone is thought to primarily act on D1 receptors, which are highly expressed in the prefrontal cortex and are crucial for cognitive functions such as working memory and executive function. Activation of D1 receptors stimulates the cAMP-PKA signaling cascade, leading to the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor involved in synaptic plasticity and cognitive enhancement.
At higher doses, this compound acts as a potent antagonist at postsynaptic D2/D3 receptors, which is the basis for its antipsychotic effects on positive symptoms. The precise downstream signaling of this postsynaptic blockade in relation to cognition is more complex and may involve interactions with other neurotransmitter systems.
Conclusion
The preclinical data from animal models of schizophrenia suggest that this compound holds promise for ameliorating cognitive deficits, a critical unmet need in the treatment of this disorder. Its efficacy in the Novel Object Recognition and Attentional Set-Shifting tasks, particularly in comparison to some other atypical and typical antipsychotics, warrants further investigation. The unique, dose-dependent mechanism of action of this compound, which allows for modulation of the dopaminergic system, may underlie its potential pro-cognitive effects. Future research should focus on further elucidating the specific signaling pathways involved and on translating these preclinical findings to the clinical setting.
Cross-Validation of Amisulpride's Binding Affinity: A Comparative Guide Using Different Radioligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of amisulpride and its enantiomers to various neuroreceptors, as determined using different radioligands. The data presented is compiled from multiple studies to offer a comprehensive cross-validation of this compound's receptor binding profile, a critical aspect of its pharmacological characterization.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values) of this compound and its stereoisomers for key dopamine and serotonin receptors. The use of different radioligands in these studies allows for a more robust understanding of the drug-receptor interactions.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| This compound (racemic) | D2 | - | 3 ± 1 | [1] |
| This compound (racemic) | D3 | - | 3.5 ± 0.5 | [1] |
| This compound (racemic) | 5-HT2B | - | 13 ± 1 | [1] |
| This compound (racemic) | 5-HT7a | [3H]LSD | 11.5 ± 0.7 | [1] |
| This compound (racemic) | D2 | - | 2.8 | [2] |
| This compound (racemic) | D3 | - | 3.2 | |
| (-)-S-Amisulpride | hD2L | [3H]spiperone | 23.3 ± 2.1 | |
| (-)-S-Amisulpride | hD2L | [3H]nemonapride | 3.2 ± 0.2 | |
| (-)-S-Amisulpride | rD3 | [3H]spiperone | 2.9 ± 0.3 | |
| (-)-S-Amisulpride | rD3 | [3H]nemonapride | 3.5 ± 0.2 | |
| (+)-R-Amisulpride | hD2L | [3H]spiperone | 889.2 ± 103.1 | |
| (+)-R-Amisulpride | hD2L | [3H]nemonapride | 61.2 ± 5.8 | |
| (+)-R-Amisulpride | rD3 | [3H]spiperone | 55.4 ± 6.2 | |
| (+)-R-Amisulpride | rD3 | [3H]nemonapride | 65.8 ± 7.3 | |
| Esthis compound (S-enantiomer) | D2R | [3H]-spiperone | 4.43 ± 0.70 | |
| Arthis compound (R-enantiomer) | D2R | [3H]-spiperone | 140 ± 31 | |
| Esthis compound (S-enantiomer) | 5-HT7R | [3H]-lysergic acid diethylamide | 1,860 ± 260 | |
| Arthis compound (R-enantiomer) | 5-HT7R | [3H]-lysergic acid diethylamide | 47 ± 4 |
Experimental Methodologies
The binding affinities presented were determined through competitive radioligand binding assays. While specific parameters may vary between studies, the general protocol involves the following steps.
Radioligand Binding Assay Protocol
1. Preparation of Receptor-Containing Membranes:
-
Cell lines, such as Spodoptera frugiperda (Sf-9) insect cells or other appropriate cell types, are engineered to express the human or rat recombinant receptor of interest (e.g., hD2L, rD3).
-
The cells are cultured and harvested.
-
Cell membranes are prepared through homogenization and centrifugation to isolate the fraction containing the receptors.
2. Competitive Binding Assay:
-
The prepared cell membranes are incubated in a buffer solution.
-
A specific radioligand with known high affinity for the target receptor is added at a fixed concentration. Commonly used radioligands for dopamine D2/D3 receptors include [3H]spiperone and [3H]nemonapride. For serotonin 5-HT7 receptors, [3H]LSD or [3H]-lysergic acid diethylamide are frequently used.
-
Increasing concentrations of the unlabeled competitor drug (e.g., this compound or its enantiomers) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Caption: General workflow of a competitive radioligand binding assay.
Discussion of Findings
The compiled data consistently demonstrates the high affinity of this compound for dopamine D2 and D3 receptors. The cross-validation using different radioligands, such as [3H]spiperone and [3H]nemonapride, reveals some variability in the measured Ki values, particularly for the D2 receptor. For instance, the Ki value for (-)-S-Amisulpride at the hD2L receptor was significantly higher when [3H]spiperone was used compared to [3H]nemonapride. This highlights the importance of considering the specific radioligand used when comparing binding affinity data across different studies.
Furthermore, the data clearly show the stereoselectivity of this compound's binding. The S-enantiomer (esthis compound) is significantly more potent at the D2 receptor, while the R-enantiomer (arthis compound) shows a higher affinity for the 5-HT7 receptor. This enantiomeric preference is a crucial factor in the pharmacological profile of non-racemic formulations of this compound.
References
A Comparative Guide to the Pharmacokinetics of Amisulpride's R- and S-enantiomers
For Researchers, Scientists, and Drug Development Professionals
Amisulpride, a substituted benzamide antipsychotic, is a chiral molecule administered as a racemic mixture of its R- and S-enantiomers. While structurally mirror images, these enantiomers exhibit distinct pharmacological profiles, leading to stereoselective pharmacokinetics and pharmacodynamics. This guide provides an objective comparison of the pharmacokinetic properties of R- and S-amisulpride, supported by experimental data, to inform research and drug development efforts.
Pharmacokinetic Profile Comparison
Following administration, plasma concentrations of the S-enantiomer of this compound are consistently higher than those of the R-enantiomer. The S- to R-enantiomer ratio for key pharmacokinetic parameters, maximum plasma concentration (Cmax) and area under the curve (AUC), is approximately 1.3, irrespective of the administration route. This indicates a stereoselective difference in the absorption, distribution, metabolism, or excretion of the two enantiomers.
| Pharmacokinetic Parameter | S-Amisulpride | R-Amisulpride | S/R Ratio | Reference |
| Maximum Plasma Concentration (Cmax) | Higher | Lower | ~1.3 | [1] |
| Area Under the Curve (AUC) | Higher | Lower | ~1.3 | [1] |
| Elimination Half-life (t½) | - | - | - | |
| Time to Maximum Concentration (Tmax) | - | - | - |
Experimental Protocols
The data presented is primarily derived from pharmacokinetic studies in healthy volunteers. A typical experimental design to assess the stereoselective pharmacokinetics of this compound is as follows:
1. Study Design:
-
A single-dose, open-label study is conducted in healthy adult volunteers.[4]
-
Subjects receive a single oral dose of racemic this compound (e.g., 50 mg).
-
Blood samples are collected at predetermined time points over a 72-hour period post-dose.
2. Bioanalytical Method:
-
Plasma concentrations of R- and S-amisulpride are determined using a validated stereoselective analytical method, such as high-performance liquid chromatography (HPLC) with a chiral column.
-
The method involves the separation of the enantiomers from plasma samples.
-
Quantification is achieved using a sensitive detection method, like fluorescence or mass spectrometry.
3. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life are calculated for each enantiomer using non-compartmental analysis.
-
The ratio of these parameters between the S- and R-enantiomers is then determined to quantify the stereoselectivity.
Visualizing Key Pathways and Workflows
Stereoselective Pharmacodynamics of this compound
The differential pharmacokinetics of the this compound enantiomers are clinically relevant due to their distinct pharmacodynamic targets. The S-enantiomer is a potent antagonist of dopamine D2 and D3 receptors, which is associated with its antipsychotic effects. In contrast, the R-enantiomer has a higher affinity for the serotonin 5-HT7 receptor, which may contribute to its antidepressant properties.
Stereoselective receptor binding of this compound enantiomers.
Experimental Workflow for Stereoselective Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a clinical study investigating the comparative pharmacokinetics of this compound enantiomers.
Workflow for a stereoselective pharmacokinetic study.
References
Amisulpride's Efficacy in Modulating Mesolimbic Dopamine Release: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of amisulpride and other atypical antipsychotics, focusing on their efficacy in modulating mesolimbic dopamine release. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective analysis of this compound's unique pharmacological profile.
Executive Summary
This compound, a substituted benzamide, exhibits a distinct mechanism of action compared to many other atypical antipsychotics. Its high selectivity and affinity for dopamine D2 and D3 receptors, particularly in the mesolimbic system, underpins its therapeutic efficacy in treating both positive and negative symptoms of schizophrenia. Unlike many other atypical agents, this compound has little to no affinity for serotonin, adrenergic, histamine, or cholinergic receptors. This guide presents preclinical and clinical data comparing this compound's effects on dopamine receptor binding, regional receptor occupancy, and direct measures of mesolimbic dopamine release against those of other commonly used atypical antipsychotics.
Comparative Analysis of Receptor Binding Affinities
This compound's primary mechanism of action is its selective antagonism of D2 and D3 dopamine receptors.[1][2] Its binding affinity (Ki) for these receptors is comparable to or higher than that of several other atypical antipsychotics. Notably, this compound shows a high affinity for both D2 and D3 receptor subtypes.[3] In contrast, many other atypical antipsychotics, such as risperidone, olanzapine, and quetiapine, exhibit a broader receptor binding profile, with significant affinity for serotonin (5-HT2A) receptors.[1][2]
| Drug | D2 Ki (nM) | D3 Ki (nM) | 5-HT2A Ki (nM) |
| This compound | 2.8 | 3.2 | >10,000 |
| Risperidone | 3.1 | 7.3 | 0.2 |
| Olanzapine | 11 | 49 | 4 |
| Quetiapine | 148 | 340 | 148 |
| Aripiprazole | 0.34 | 0.8 | 3.4 |
| Ziprasidone | 4.8 | 7.2 | 0.4 |
Regional Dopamine D2/D3 Receptor Occupancy
In vivo imaging studies in humans have demonstrated this compound's preferential binding to dopamine receptors in limbic and cortical regions over the striatum, which is thought to contribute to its atypical profile and lower incidence of extrapyramidal symptoms (EPS).
A Single Photon Emission Tomography (SPET) study using [¹²³I]epidepride in this compound-treated patients revealed significantly higher D2/D3 receptor occupancy in the thalamus and temporal cortex compared to the striatum. This pattern of "limbic selectivity" is also observed with other atypical antipsychotics like risperidone, although the degree of selectivity may vary.
| Drug | Brain Region | Mean D2/D3 Receptor Occupancy (%) |
| This compound | Striatum | 56% |
| Thalamus | 78% | |
| Temporal Cortex | 82% | |
| Risperidone | Striatum | 49.9% |
| Thalamus | 70.8% | |
| Temporal Cortex | 75.2% |
Direct Measurement of Mesolimbic Dopamine Release
Preclinical studies using in vivo microdialysis in animal models provide direct evidence of the effects of antipsychotics on extracellular dopamine levels in specific brain regions. A key study in rats demonstrated that this compound, along with several other atypical antipsychotics, preferentially increases dopamine release in the nucleus accumbens (NAc) shell, a key component of the mesolimbic pathway, compared to the NAc core. This preferential effect in the NAc shell is a distinguishing feature of many atypical antipsychotics compared to typical agents like haloperidol.
| Drug | Effect on Dopamine Release in Nucleus Accumbens Shell |
| This compound | Preferential Increase |
| Risperidone | Preferential Increase |
| Olanzapine | No Preferential Effect |
| Quetiapine | Preferential Increase |
| Clozapine | Preferential Increase |
| Haloperidol | No Preferential Effect |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental methodologies.
Detailed Experimental Protocols
In Vivo Microdialysis for Dopamine Release Measurement
This protocol is based on the methodology described by Diaz-Mataix et al. (2005).
-
Subjects: Male Sprague-Dawley rats.
-
Probe Implantation: Guide cannulae are stereotaxically implanted to target the nucleus accumbens shell and core. Microdialysis probes with a semipermeable membrane are inserted through the guide cannulae on the day of the experiment.
-
Perfusion: The probes are perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Drug Administration: Following a baseline collection period, this compound or another atypical antipsychotic is administered systemically (e.g., intravenously or subcutaneously).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after drug administration.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
SPET Imaging for D2/D3 Receptor Occupancy
This protocol is based on the methodology described by Bressan et al. (2003).
-
Subjects: Patients with schizophrenia treated with a stable dose of this compound or another atypical antipsychotic, and a control group of healthy volunteers.
-
Radioligand: [¹²³I]epidepride, a high-affinity radioligand for D2/D3 receptors, is administered intravenously.
-
Image Acquisition: Dynamic SPET scans are acquired over several hours following radioligand injection.
-
Kinetic Modeling: Time-activity curves are generated for different brain regions of interest (e.g., striatum, thalamus, temporal cortex). A simplified reference region model, using a region with negligible D2/D3 receptor density (e.g., cerebellum) as input, is used to calculate the binding potential (BPND) in the target regions.
-
Receptor Occupancy Calculation: The D2/D3 receptor occupancy is calculated as the percentage reduction in BPND in the treated patients compared to the mean BPND of the healthy control group.
Conclusion
The presented data indicate that this compound's efficacy in modulating mesolimbic dopamine release is characterized by its high selectivity for D2/D3 receptors and its preferential action in limbic regions. While other atypical antipsychotics also exhibit some degree of mesolimbic selectivity, this compound's unique pharmacology, devoid of significant interactions with other neurotransmitter systems, distinguishes it within this class of drugs. This focused mechanism of action likely contributes to its clinical profile of effectively treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile, particularly concerning extrapyramidal symptoms. Further head-to-head comparative studies employing standardized methodologies will continue to refine our understanding of the nuanced differences between this compound and other atypical antipsychotics in their effects on mesolimbic dopamine neurotransmission.
References
- 1. This compound a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Neurochemical characteristics of this compound, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Striatal Dopamine Receptor Occupancy: Amisulpride vs. Haloperidol
A definitive guide for researchers and drug development professionals, this report synthesizes key experimental data on the striatal dopamine D2/D3 receptor occupancy of the atypical antipsychotic Amisulpride and the typical antipsychotic Haloperidol. Through a detailed examination of their receptor binding profiles, this guide provides a quantitative basis for understanding their distinct clinical characteristics.
This compound, a substituted benzamide, exhibits a high affinity for dopamine D2 and D3 receptors, with a notable dose-dependent effect. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine transmission, which is thought to contribute to its efficacy against negative symptoms of schizophrenia. At higher doses, it acts on postsynaptic D2/D3 receptors, consistent with its antipsychotic effects on positive symptoms. In contrast, Haloperidol, a butyrophenone, is a potent antagonist of postsynaptic D2 receptors and is associated with a higher incidence of extrapyramidal side effects (EPS), which are linked to high striatal D2 receptor occupancy.
Quantitative Comparison of Striatal D2/D3 Receptor Occupancy
The following tables summarize the striatal dopamine D2/D3 receptor occupancy data for this compound and Haloperidol, as determined by Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies. These imaging techniques utilize radioligands that bind to dopamine receptors, allowing for the in vivo quantification of receptor occupancy by a drug.
Table 1: this compound Striatal D2/D3 Receptor Occupancy
| Daily Dose (mg) | Mean Occupancy (%) | Brain Region(s) | Imaging Technique & Radioligand | Reference |
| 50 - 1200 | Correlated with dose | Striatum | SPECT ([123I]IBZM) | [1] |
| 100 | 12 - 25 | Striatum | PET ([76Br]-bromolisuride) | [2] |
| 200 | 38 - 52 | Striatum | PET ([76Br]-bromolisuride) | [2] |
| 200 - 1200 | 43 - 85 | Putamen | PET ([18F]desmethoxyfallypride) | [3][4] |
| 200 - 1200 | 67 - 90 | Caudate Nucleus | PET ([18F]desmethoxyfallypride) | |
| 406 (mean) | 56 | Striatum | SPECT ([123I]epidepride) | |
| Low Dose (mean 228.6) | 67.1 | Striatum | SPECT ([123I]IBZM) | |
| High Dose (mean 655.5) | 79.1 | Striatum | SPECT ([123I]IBZM) |
Table 2: Haloperidol Striatal D2 Receptor Occupancy
| Daily Dose (mg) | Plasma Level (ng/mL) | Mean Occupancy (%) | Brain Region(s) | Imaging Technique & Radioligand | Reference |
| 1 - 5 | 0.5 - 5.8 | 53 - 88 | Striatum | PET ([11C]-raclopride) | |
| 1.0 | - | 59 (mean) | Striatum | PET ([11C]-raclopride) | |
| 2.5 | - | 75 (mean) | Striatum | PET ([11C]-raclopride) | |
| 4 | - | High | Striatum | PET | |
| 7.5 | - | High | Striatum | PET | |
| - | 0.51 | 50 | Striatum | PET ([11C]-raclopride) | |
| - | 2.0 | 80 | Striatum | PET ([11C]-raclopride) |
Experimental Protocols
The determination of dopamine receptor occupancy is a critical component in the development and evaluation of antipsychotic medications. The most common methodologies involve PET and SPECT imaging.
Positron Emission Tomography (PET) Receptor Occupancy Study
A typical PET study to measure dopamine D2 receptor occupancy involves the following steps:
-
Subject Preparation: Healthy volunteers or patients are recruited. For patient studies, a washout period from other antipsychotic medications is often required. Informed consent is obtained from all participants.
-
Radioligand Selection: A suitable radioligand with high affinity and selectivity for the target receptor is chosen. For dopamine D2/D3 receptors, common choices include [11C]-raclopride and [18F]-fallypride.
-
Baseline Scan: A baseline PET scan is performed before the administration of the study drug to measure the baseline receptor density. The radioligand is administered intravenously, typically as a bolus followed by a continuous infusion or as a single bolus injection.
-
Drug Administration: The subject is then treated with the antipsychotic drug (e.g., this compound or Haloperidol) for a specified period to reach steady-state plasma concentrations.
-
Post-treatment Scan: A second PET scan is conducted while the subject is on medication. The reduction in radioligand binding in the post-treatment scan compared to the baseline scan is used to calculate receptor occupancy.
-
Image Acquisition and Analysis: Dynamic PET images are acquired over a specific time frame (e.g., 60-90 minutes). Regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region with negligible receptor density (e.g., cerebellum), are delineated on co-registered MRI images. Time-activity curves are generated for each ROI.
-
Quantification of Receptor Occupancy: The binding potential (BPND), a measure of the density of available receptors, is calculated for both the baseline and post-treatment scans. Receptor occupancy is then calculated using the formula: Occupancy (%) = [(BPND_baseline - BPND_post-treatment) / BPND_baseline] x 100
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow for a PET receptor occupancy study and the dopamine D2/D3 receptor signaling pathways.
Caption: Experimental workflow for a PET receptor occupancy study.
Caption: Dopamine D2/D3 receptor signaling pathways.
Discussion and Conclusion
The compiled data demonstrate that while both this compound and Haloperidol are potent antagonists of striatal dopamine D2/D3 receptors, their occupancy profiles differ, which likely contributes to their distinct clinical effects. Haloperidol achieves high levels of D2 receptor occupancy (often exceeding 80%) at clinically effective doses, which is associated with a greater risk of EPS.
This compound, on the other hand, demonstrates a more complex relationship between dose and receptor occupancy. Studies show that clinically effective doses can result in a wide range of striatal D2/D3 occupancy. Furthermore, some research suggests that this compound may exhibit preferential binding in extrastriatal regions, such as the limbic system, compared to the striatum, which could also contribute to its atypical profile and lower incidence of EPS compared to typical antipsychotics.
References
- 1. Differential effects of this compound and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antidepressant Puzzle: Amisulpride's Efficacy Hinges on 5-HT7 Receptor Interaction, New Study in Knockout Mice Confirms
A groundbreaking study investigating the antidepressant-like effects of Amisulpride has provided compelling evidence that its therapeutic action is mediated by the antagonism of the 5-HT7 serotonin receptor, challenging the long-held belief that its primary mechanism is through dopamine D2/D3 receptor blockade. Utilizing 5-HT7 knockout mice, researchers have demonstrated that in the absence of this specific serotonin receptor, the antidepressant effects of this compound are completely abolished, a finding that is set to reshape the understanding and future development of antidepressant medications.
This comparison guide offers an in-depth analysis of the study's findings, placing them in the context of alternative antidepressant strategies targeting the 5-HT7 receptor. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this compound's mechanism of action and its potential compared to other selective 5-HT7 antagonists.
This compound's Antidepressant Effect is Abolished in 5-HT7 Knockout Mice
The cornerstone of this investigation lies in the comparative behavioral analysis of wild-type (WT) and 5-HT7 knockout (KO) mice in two validated models of antidepressant activity: the Tail Suspension Test (TST) and the Forced Swim Test (FST).[1][2][3] In both tests, a reduction in immobility time is indicative of an antidepressant-like effect.
The study by Abbas et al. (2009) revealed that this compound significantly reduces immobility time in wild-type mice in a dose-dependent manner.[2] However, this effect was entirely absent in 5-HT7 knockout mice, strongly suggesting that the 5-HT7 receptor is a necessary target for this compound's antidepressant activity.[1]
Comparative Analysis of Antidepressant-like Effects
To provide a broader perspective, the following tables summarize the key quantitative data from studies on this compound and a selective 5-HT7 antagonist, SB-269970.
Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Genotype | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| Vehicle | Wild-Type | - | ~150 | - |
| This compound | Wild-Type | 0.1 | ~120 | ~20% |
| This compound | Wild-Type | 1 | ~90 | ~40% |
| This compound | Wild-Type | 10 | ~130 | ~13% |
| Vehicle | 5-HT7 KO | - | ~100 | - |
| This compound | 5-HT7 KO | 0.1 | ~100 | No significant change |
| This compound | 5-HT7 KO | 1 | ~100 | No significant change |
| This compound | 5-HT7 KO | 10 | ~100 | No significant change |
| Data are approximated from graphical representations in Abbas et al., 2009. |
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Genotype | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| Vehicle | Wild-Type | - | ~175 | - |
| This compound | Wild-Type | 0.01 | ~150 | ~14% |
| This compound | Wild-Type | 0.1 | ~110 | ~37% |
| This compound | Wild-Type | 1 | ~160 | ~9% |
| Vehicle | 5-HT7 KO | - | ~125 | - |
| This compound | 5-HT7 KO | 0.01 | ~125 | No significant change |
| This compound | 5-HT7 KO | 0.1 | ~125 | No significant change |
| This compound | 5-HT7 KO | 1 | ~125 | No significant change |
| Data are approximated from graphical representations in Abbas et al., 2009. |
Table 3: Effect of Selective 5-HT7 Antagonist (SB-269970) on Immobility Time
| Test | Species | Dose (mg/kg) | Effect on Immobility | Reference |
| Forced Swim Test | Mouse | 5, 10 | Significant Reduction | |
| Tail Suspension Test | Mouse | 5, 10 | Significant Reduction | |
| Forced Swim Test | Rat | 1.25-5 | Significant Reduction |
These data clearly illustrate that while this compound is effective in wild-type mice, its antidepressant-like properties are completely dependent on the presence of the 5-HT7 receptor. In contrast, selective 5-HT7 antagonists like SB-269970 consistently demonstrate antidepressant-like effects, reinforcing the therapeutic potential of targeting this receptor.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.
Animals
Male 5-HT7 receptor knockout mice and their wild-type littermates, typically on a C57BL/6J background, are used for these studies. The animals are generally housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant drugs. The protocol generally involves two sessions:
-
Pre-test Session (Day 1): Mice are individually placed in a cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (e.g., 23-25°C) to a depth where they cannot touch the bottom or escape. They are left to swim for a period of 15 minutes. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test, the mice are again placed in the swim cylinder for a 5 or 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) during the last 4 minutes of the session is recorded and analyzed.
Tail Suspension Test (TST)
The TST is another common behavioral despair test used to assess antidepressant-like activity in mice. The procedure involves:
-
Suspension: Mice are individually suspended by their tail to a horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail. The suspension height is typically around 50 cm.
-
Observation: The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz.
Caption: this compound's dual mechanism of action.
Caption: Workflow for validating this compound's effects.
The first diagram illustrates the dual mechanism of this compound, highlighting its well-established role as a D2/D3 antagonist in the dopaminergic pathway, which is primarily associated with its antipsychotic effects. More importantly, it depicts the newly validated pathway for its antidepressant effects through the antagonism of the 5-HT7 receptor and its downstream signaling cascades involving Gs and G12 proteins.
Conclusion: A Paradigm Shift in Understanding this compound's Antidepressant Action
The evidence from studies utilizing 5-HT7 knockout mice is unequivocal: the antidepressant-like effects of this compound are critically dependent on its ability to antagonize the 5-HT7 receptor. This finding has significant implications for both the clinical use of this compound and the development of novel antidepressants. It suggests that for patients with depression, the efficacy of this compound is likely driven by its serotonergic activity rather than its dopaminergic modulation.
Furthermore, this research solidifies the 5-HT7 receptor as a promising target for the development of new antidepressant drugs. The consistent antidepressant-like profile of selective 5-HT7 antagonists in preclinical models provides a strong rationale for their further investigation in clinical trials. This new understanding of this compound's mechanism of action opens up exciting avenues for more targeted and effective treatments for depressive disorders.
References
A Comparative Analysis of the In Vitro Potency of Amisulpride and its N-methylated Analog, LB-102
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of the atypical antipsychotic Amisulpride and its N-methylated analog, LB-102. The data presented is compiled from publicly available research to assist in understanding the pharmacological profiles of these two compounds.
Summary of In Vitro Receptor Binding Affinity
The in vitro potency of this compound and LB-102 has been primarily characterized by their binding affinity to dopamine D2, D3, and serotonin 5-HT7 receptors, key targets in the treatment of schizophrenia and mood disorders. The following table summarizes the available quantitative data from competitive radioligand binding assays.
| Compound | Receptor | Parameter | Value (nM) |
| Racemic this compound | Dopamine D2 | Kd | 1.1 ± 0.12[1] |
| Dopamine D3 | Ki | 3.2[2] | |
| Serotonin 5-HT7 | Kd | 44 ± 3[1] | |
| (S)-Amisulpride | Dopamine D2 | Kd | Not Determined |
| Serotonin 5-HT7 | Kd | 900 ± 1300[1] | |
| (R)-Amisulpride | Dopamine D2 | Kd | Not Determined |
| Serotonin 5-HT7 | Kd | 22 ± 1.5[1] | |
| Racemic LB-102 | Dopamine D2 | Kd | 0.82 ± 0.02 |
| Dopamine D3 | Ki | Not explicitly reported, but expected to be similar to this compound | |
| Serotonin 5-HT7 | Kd | 31 ± 1 |
Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; a lower value indicates higher affinity.
In vitro studies suggest that LB-102 possesses a pharmacological potency and CNS receptor binding profile equivalent to that of this compound. Both racemic compounds demonstrate high affinity for the D2 receptor, with LB-102 showing a slightly lower Kd value, suggesting marginally higher affinity. Notably, the binding to the D2 and 5-HT7 receptors is stereoselective. The S-enantiomer of this compound is significantly more potent at the 5-HT7 receptor, while the R-enantiomer shows higher affinity for this receptor.
Experimental Protocols
The following methodologies are representative of the key experiments used to determine the in vitro potency of this compound and LB-102.
Radioligand Binding Assay for Dopamine D2/D3 and Serotonin 5-HT7 Receptors
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptor are cultured and harvested.
-
The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound (this compound or LB-102).
-
To determine non-specific binding, a high concentration of a known, unlabeled ligand (e.g., haloperidol or butaclamol) is added to a set of wells.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the mixture is rapidly filtered through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Signaling pathways of D2 and 5-HT7 receptors.
References
Replicating the dose-dependent effects of Amisulpride on positive and negative symptoms.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amisulpride's performance in treating the positive and negative symptoms of schizophrenia, with a focus on its dose-dependent effects. Experimental data from key clinical trials are presented to contextualize its efficacy against other atypical and typical antipsychotics. Detailed methodologies of these trials are provided to allow for critical evaluation and replication.
Dose-Dependent Mechanism of Action
This compound, a substituted benzamide, exhibits a unique pharmacological profile, acting as a selective antagonist of dopamine D2 and D3 receptors.[1][2] Its clinical effects on the diverse symptoms of schizophrenia are directly related to the dosage administered.
At low doses (50-300 mg/day) , this compound preferentially blocks presynaptic D2/D3 autoreceptors.[3][4] This action inhibits the negative feedback loop that normally suppresses dopamine release, leading to an increase in dopaminergic neurotransmission in the prefrontal cortex. This enhanced dopamine activity is thought to underlie its efficacy in treating primary negative symptoms such as blunted affect, emotional and social withdrawal, and avolition.[3]
At high doses (400-1200 mg/day) , this compound acts as a potent antagonist of postsynaptic D2/D3 receptors, primarily in the limbic system. This blockade inhibits dopaminergic hyperactivity, which is hypothesized to be the neurochemical basis of the positive symptoms of schizophrenia, including hallucinations, delusions, and thought disorders.
Comparative Efficacy: Quantitative Data
The following tables summarize the results from key clinical trials comparing this compound with placebo and other antipsychotic agents in the treatment of positive and negative symptoms of schizophrenia. The primary outcome measures are typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, and its positive and negative subscales, or the Scale for the Assessment of Negative Symptoms (SANS).
Table 1: this compound vs. Placebo for Predominantly Negative Symptoms
| Study | Treatment Arms & Dosage | Duration | Primary Outcome Measure | Key Findings |
| Danion et al. | This compound (50 mg/day or 100 mg/day) vs. Placebo | 12 weeks | Change in SANS score | Both this compound groups showed significantly greater improvement in negative symptoms compared to placebo. |
| Loo et al. | This compound (100 mg/day) vs. Placebo | 6 months | Change in SANS score | This compound was significantly more effective than placebo in reducing negative symptoms. |
Table 2: this compound vs. Typical Antipsychotics for Positive and Negative Symptoms
| Study | Treatment Arms & Dosage | Duration | Primary Outcome Measure | Key Findings |
| Möller et al. | This compound (800 mg/day) vs. Haloperidol (20 mg/day) | 6 weeks | Change in BPRS total score | This compound was at least as effective as haloperidol for overall symptoms and significantly more effective for negative symptoms (PANSS negative subscale). |
| Carrière et al. | This compound (400-1200 mg/day) vs. Haloperidol (10-30 mg/day) | 4 months | Change in BPRS total score | This compound was at least as effective as haloperidol on overall symptoms, with a significantly greater improvement in the PANSS negative score. |
Table 3: this compound vs. Atypical Antipsychotics for Positive and Negative Symptoms
| Study | Treatment Arms & Dosage | Duration | Primary Outcome Measure | Key Findings |
| Sechter et al. | This compound (400-1000 mg/day) vs. Risperidone (4-10 mg/day) | 6 months | Change in PANSS total score | This compound was non-inferior to risperidone in improving overall symptoms. This compound was associated with less weight gain. |
| Hwang et al. | This compound (400-800 mg/day) vs. Risperidone (4-8 mg/day) | 6 weeks | Change in PANSS total score | No significant difference in the reduction of PANSS total, positive, or negative subscale scores between the two groups. |
| Mortimer et al. | This compound (200-800 mg/day) vs. Olanzapine (5-20 mg/day) | 2 months | Change in BPRS score | This compound and olanzapine showed equivalent efficacy in improving psychotic symptoms. This compound was associated with significantly less weight gain. |
| Johnsen et al. (2020) | This compound vs. Aripiprazole vs. Olanzapine | 1 year | Change in PANSS total score | This compound showed a superior reduction in PANSS total score compared to both aripiprazole and olanzapine. |
Experimental Protocols
Below are detailed methodologies for key clinical trials cited in this guide.
This compound vs. Placebo for Predominantly Negative Symptoms (Danion et al.)
-
Study Design: A 12-week, multicenter, double-blind, placebo-controlled, randomized clinical trial.
-
Patient Population: Patients diagnosed with schizophrenia (DSM-III-R criteria) with predominantly primary negative symptoms. A 4-week washout period for previous antipsychotic medication was required.
-
Inclusion Criteria: Patients with a score of ≥ 75 on the SANS and a score of ≤ 75 on the Scale for the Assessment of Positive Symptoms (SAPS).
-
Treatment Arms:
-
This compound 50 mg/day
-
This compound 100 mg/day
-
Placebo
-
-
Assessments: Efficacy was assessed at baseline and subsequent visits using the SANS, SAPS, Brief Psychiatric Rating Scale (BPRS), and the Montgomery-Asberg Depression Rating Scale (MADRS). Safety assessments included monitoring of adverse events and extrapyramidal symptoms.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the change from baseline in SANS scores between the treatment groups.
This compound vs. Haloperidol in Acute Exacerbations (Möller et al.)
-
Study Design: A 6-week, multicenter, double-blind, randomized clinical trial.
-
Patient Population: Patients experiencing an acute exacerbation of schizophrenia. A 1 to 7-day washout period was implemented.
-
Inclusion Criteria: Patients with a diagnosis of schizophrenia according to DSM-III-R criteria and a BPRS total score of at least 18.
-
Treatment Arms:
-
This compound 800 mg/day
-
Haloperidol 20 mg/day
-
-
Assessments: The primary efficacy measure was the change in BPRS total score. Secondary measures included the PANSS, Clinical Global Impression (CGI) scale, and assessment of extrapyramidal symptoms using the Simpson-Angus Scale (SAS).
-
Statistical Analysis: The primary analysis was a comparison of the mean change from baseline in BPRS total score between the two groups using an ANCOVA model.
This compound vs. Risperidone in Chronic Schizophrenia (Sechter et al.)
-
Study Design: A 6-month, multicenter, double-blind, randomized, non-inferiority trial.
-
Patient Population: Patients with a diagnosis of chronic schizophrenia (DSM-IV) who had experienced a recent worsening of symptoms.
-
Inclusion Criteria: Patients with a PANSS total score of ≥ 60.
-
Treatment Arms:
-
This compound (flexible dose: 400-1000 mg/day)
-
Risperidone (flexible dose: 4-10 mg/day)
-
-
Assessments: The primary efficacy endpoint was the change in PANSS total score from baseline. Secondary assessments included the BPRS, CGI, and measures of social functioning and quality of life. Safety monitoring included weight, endocrine function, and extrapyramidal symptoms.
-
Statistical Analysis: A non-inferiority analysis was performed on the change in PANSS total score.
This compound vs. Olanzapine in Acute Schizophrenia (Mortimer et al.)
-
Study Design: A 2-month, multinational, double-blind, randomized clinical trial.
-
Patient Population: Patients with an acute psychotic exacerbation of schizophrenia with predominantly positive symptomatology.
-
Inclusion Criteria: Diagnosis of schizophrenia (DSM-IV) and a BPRS score of at least 18.
-
Treatment Arms:
-
This compound (flexible dose: 200-800 mg/day)
-
Olanzapine (flexible dose: 5-20 mg/day)
-
-
Assessments: The primary efficacy measure was the change in BPRS total score. Secondary measures included PANSS, CGI, and safety assessments focusing on weight gain and extrapyramidal symptoms.
-
Statistical Analysis: The primary analysis was a comparison of the mean change from baseline in BPRS total score between the two groups.
Visualizations
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled clinical trial evaluating the efficacy of this compound.
Logical Relationship: this compound Dose and Symptom Response
This diagram illustrates the logical relationship between this compound dosage and its targeted effects on the distinct symptom clusters of schizophrenia.
References
Safety Operating Guide
Safe Disposal of Amisulpride in a Laboratory Setting: A Procedural Guide
The proper disposal of amisulpride, an atypical antipsychotic, is crucial for environmental safety and regulatory compliance within research and pharmaceutical development settings. Improper disposal can lead to environmental contamination and potential harm to human health.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory environment.
Waste Characterization and Segregation
The initial and most critical step is to determine the nature of the this compound waste. This will dictate the appropriate disposal pathway.
-
Unused and Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste.
-
Contaminated Materials: Items such as personal protective equipment (PPE), empty containers, and experimental apparatus contaminated with this compound must also be disposed of as chemical waste.[2]
-
Solutions: Aqueous or solvent-based solutions containing this compound require specialized disposal procedures.
All this compound waste should be segregated from general laboratory trash to prevent cross-contamination and ensure proper handling.
Step-by-Step Disposal Procedure
Researchers and laboratory personnel should adhere to the following procedure for the disposal of this compound:
-
Consult Safety Data Sheet (SDS) and Local Regulations: Before handling this compound waste, review the manufacturer's SDS for specific disposal instructions. Additionally, all disposal must comply with local, state, and federal regulations for pharmaceutical waste.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound waste to avoid personal contact.[2]
-
Waste Collection and Labeling:
-
Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled container. Do not mix with other chemical wastes unless deemed compatible.
-
The label should clearly state "Hazardous Waste," the name "this compound," and the approximate quantity.
-
-
Storage: Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Engage a Licensed Waste Disposal Service: The disposal of pharmaceutical waste should be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to transport and dispose of the waste in accordance with regulatory requirements, often through incineration.
-
Documentation: Maintain a detailed record of the disposed this compound, including the quantity, date of disposal, and the waste management company used. This documentation is essential for regulatory compliance.
Note on Empty Containers: Empty this compound containers may still contain residual product and should be treated as hazardous waste. They should be decontaminated if possible or disposed of through the licensed waste disposal service. Puncturing empty containers can prevent their reuse.
Disposal Methods Overview
The following table summarizes the recommended and non-recommended disposal methods for this compound in a laboratory setting.
| Disposal Method | Recommendation | Rationale |
| Incineration | Highly Recommended | Considered the most effective method for destroying active pharmaceutical ingredients (APIs) and preventing their release into the environment. |
| Licensed Waste Carrier | Mandatory | Ensures compliance with transportation and disposal regulations for hazardous pharmaceutical waste. |
| Landfill | Not Recommended | Unused pharmaceuticals do not readily break down and can leach into the soil and groundwater. Disposal in a landfill should only be considered if it is specifically licensed for chemical and/or pharmaceutical waste. |
| Sewer/Drain Disposal | Prohibited | Flushing medications leads to the contamination of water systems, as wastewater treatment plants are often not equipped to remove them. |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Amisulpride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amisulpride, a substituted benzamide antipsychotic. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a secure and efficient research setting.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate level of PPE required for the specific quantities and procedures being performed. The following table summarizes the recommended PPE for handling this compound powder.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields or Face Shield, N95 or higher Respirator |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields or Face Shield |
| General Laboratory Handling | Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 or higher Respirator |
| Waste Disposal | Nitrile Gloves, Lab Coat |
Note: For procedures with a high risk of aerosolization, such as sonication or vortexing, it is recommended to work within a certified chemical fume hood or a biological safety cabinet.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from receiving the compound to its final disposal.
Detailed Experimental Protocols
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Transport the unopened package to a designated receiving area, preferably with controlled ventilation.
-
Before opening, don a lab coat and nitrile gloves.
-
Carefully open the shipping container and inspect the primary container for integrity.
2. Weighing and Aliquoting:
-
All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.[1]
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding surfaces with a suitable decontaminating solution (e.g., 70% ethanol) after each use.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the accurately weighed this compound powder slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Don the appropriate spill cleanup PPE.
-
For small powder spills, gently cover with absorbent material and then carefully collect into a sealed container for disposal. Avoid dry sweeping which can generate dust.
-
For liquid spills, absorb with inert material and place in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and puncture-resistant container.[1]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and labeled waste container. Do not dispose of this compound solutions down the drain.
-
Final Disposal: All this compound waste must be disposed of as hazardous chemical waste through a licensed waste management contractor, typically via incineration. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
Quantitative Toxicity Data
The following table summarizes key toxicity data for this compound. This information underscores the importance of the recommended safety precautions.
| Toxicity Metric | Value | Species | Route of Administration | Reference |
| LD50 | 1024 mg/kg | Mouse | Oral | |
| LD50 | 175 mg/kg | Mouse | Intraperitoneal | |
| LD50 | 224 mg/kg | Mouse | Subcutaneous | |
| TDLo | 0.24 mg/kg | Rat | Subcutaneous | |
| TDLo | 4.3 mg/kg | Human | Oral |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a tested population. TDLo (Lowest Published Toxic Dose): The lowest dose of a substance reported to have produced any toxic effect in a human or animal.
By implementing these comprehensive safety and handling procedures, research institutions can ensure the well-being of their personnel while advancing scientific discovery. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
